molecular formula C21H33N5O5S2 B1684417 Zofenoprilat arginine CAS No. 81872-09-5

Zofenoprilat arginine

Numéro de catalogue: B1684417
Numéro CAS: 81872-09-5
Poids moléculaire: 499.7 g/mol
Clé InChI: OSKWTWSFSUAPKP-KQUFBQNASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Zofenoprilat arginine is an organoammonium salt obtained by combining zofenoprilat with one molar equivalent of L-arginine. It has a role as an anticonvulsant, an apoptosis inhibitor, a cardioprotective agent, an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor and a vasodilator agent. It contains a L-argininium(1+) and a zofenoprilat(1-).
This compound is the arginine salt of zofenoprilat, a sulfhydryl angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Zofenoprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Zofenoprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.

Propriétés

Numéro CAS

81872-09-5

Formule moléculaire

C21H33N5O5S2

Poids moléculaire

499.7 g/mol

Nom IUPAC

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H19NO3S2.C6H14N4O2/c1-10(9-20)14(17)16-8-12(7-13(16)15(18)19)21-11-5-3-2-4-6-11;7-4(5(11)12)2-1-3-10-6(8)9/h2-6,10,12-13,20H,7-9H2,1H3,(H,18,19);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t10-,12+,13+;4-/m10/s1

Clé InChI

OSKWTWSFSUAPKP-KQUFBQNASA-N

SMILES isomérique

C[C@H](CS)C(=O)N1C[C@H](C[C@H]1C(=O)O)SC2=CC=CC=C2.C(C[C@@H](C(=O)O)N)CN=C(N)N

SMILES canonique

CC(CS)C(=O)N1CC(CC1C(=O)O)SC2=CC=CC=C2.C(CC(C(=O)O)N)CN=C(N)N

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

(1(S*),2alpha,4alpha)-isomer of SQ 26703
SQ 26703
SQ-26,703
zofenopril-SH
zofenopril-SH cpd with arginine

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide on the Sulfhydryl Group Antioxidant Activity in Zofenoprilat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zofenoprilat (B1230023), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor zofenopril (B1663440), is distinguished by the presence of a sulfhydryl (-SH) group. This functional group imparts significant antioxidant properties that complement its primary ACE-inhibiting activity, contributing to its notable cardioprotective and vasoprotective effects.[1][2][3] This technical guide provides a comprehensive overview of the antioxidant mechanisms of zofenoprilat's sulfhydryl group, detailing its direct free-radical scavenging capabilities and its modulation of crucial signaling pathways. This document summarizes available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key molecular interactions.

Direct Antioxidant Activity: Free Radical Scavenging

The sulfhydryl group of zofenoprilat is a potent electron donor, enabling it to directly neutralize a variety of reactive oxygen species (ROS). This direct scavenging activity is a key feature that distinguishes it from non-sulfhydryl ACE inhibitors.[3] In vitro studies have demonstrated the efficacy of sulfhydryl-containing ACE inhibitors, including zofenopril, in scavenging non-superoxide free radicals.[1]

Table 1: Summary of Direct Antioxidant Activities of Sulfhydryl-Containing ACE Inhibitors

Target Radical/SpeciesAssay MethodCompound(s) TestedConcentrationResultReference
Non-superoxide free radicalsPhotooxidation of dianisidineZofenopril, Captopril, Fentiapril4 x 10⁻⁵ MEffective scavengers[1]
Malondialdehyde (MDA)Thiobarbituric Acid Reactive Substances (TBARS)Zofenopril15 to 30 mg/day (in vivo)Significant reduction in plasma MDA levels[4]
8-isoprostanesImmunoassayZofenopril15 to 30 mg/day (in vivo)Normalization of plasma 8-isoprostane levels[4]

Indirect Antioxidant and Vasoprotective Mechanisms: Modulation of Signaling Pathways

Beyond direct scavenging, the sulfhydryl group of zofenoprilat plays a crucial role in modulating signaling pathways that enhance endogenous antioxidant defenses and promote vasodilation.

Nitric Oxide (NO) Signaling Pathway

Zofenoprilat enhances the bioavailability of nitric oxide (NO), a critical signaling molecule in vasodilation and endothelial function.[2] This is achieved through the activation of endothelial nitric oxide synthase (eNOS). The proposed mechanism involves the activation of the Akt/eNOS/ERK1/2 signaling cascade.[5]

eNOS_Activation_Pathway Zofenoprilat Zofenoprilat (-SH group) KATP KATP Channels Zofenoprilat->KATP PI3K PI3K KATP->PI3K Akt Akt PI3K->Akt Activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive Phosphorylates (Ser1177) eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Produces ERK12 ERK1/2 NO->ERK12 Activates Angiogenesis Angiogenesis ERK12->Angiogenesis H2S_Production_Pathway Zofenoprilat Zofenoprilat (-SH group) CSE_Expression ↑ CSE Expression Zofenoprilat->CSE_Expression Induces H2S Hydrogen Sulfide (H₂S) Zofenoprilat->H2S Directly generates CSE Cystathionine-γ-lyase (CSE) CSE_Expression->CSE L_Cysteine L-Cysteine L_Cysteine->CSE CSE->H2S Produces Vasodilation Vasodilation H2S->Vasodilation Anti_inflammatory Anti-inflammatory Effects H2S->Anti_inflammatory NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Zofenoprilat Zofenoprilat (-SH group) H2S H₂S Zofenoprilat->H2S Generates IKK IKK Complex H2S->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_IkB->NFkB_active Translocates Inflammatory_Genes Inflammatory Gene Transcription NFkB_active->Inflammatory_Genes Induces

References

Zofenoprilat Arginine as an Apoptosis Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of zofenoprilat (B1230023) arginine's role as a potent inhibitor of apoptosis. Zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor zofenopril (B1663440), exhibits significant cytoprotective effects that extend beyond its primary antihypertensive function.[1][2][3] A key structural feature, the sulfhydryl (-SH) group, endows it with unique antioxidant and cardioprotective properties, which are central to its anti-apoptotic mechanisms.[3][4] This document details the molecular pathways, summarizes quantitative data from key studies, outlines experimental protocols, and provides visual diagrams of the core signaling cascades involved.

Core Mechanisms of Apoptosis Inhibition

Zofenoprilat's ability to inhibit apoptosis is not mediated by a single mechanism but rather through a multi-faceted approach involving the modulation of several critical signaling pathways.

1. H₂S-Mediated Cytoprotection

A primary mechanism, particularly in the context of doxorubicin-induced cardiotoxicity, involves the hydrogen sulfide (B99878) (H₂S) signaling pathway.[4] Zofenoprilat has been shown to upregulate the expression of cystathionine (B15957) γ-lyase (CSE), a key enzyme responsible for endogenous H₂S production in vascular endothelial cells.[4] The resulting increase in H₂S availability confers a powerful protective effect. This H₂S-dependent mechanism is distinct from the prosurvival pathways involving PI-3K-dependent eNOS activation.[4]

The generated H₂S intervenes in the apoptotic cascade by preventing:

  • p53 Activation: It blocks the activation of the tumor suppressor protein p53, a critical regulator of apoptosis.[4]

  • Caspase-3 Cleavage: It inhibits the cleavage and, therefore, the activation of caspase-3, an executioner caspase that plays a central role in the final stages of apoptotic cell death.[4]

This protective action preserves endothelial cell survival and function without interfering with the desired anti-tumor activities of agents like doxorubicin (B1662922).[4]

G Zof Zofenoprilat CSE Cystathionine γ-lyase (CSE) Expression Zof->CSE Upregulates H2S ↑ H₂S Production CSE->H2S p53 p53 Activation H2S->p53 Inhibits Casp3 Caspase-3 Cleavage H2S->Casp3 Inhibits Dox Doxorubicin (Apoptotic Stimulus) Dox->p53 p53->Casp3 Apoptosis Endothelial Cell Apoptosis Casp3->Apoptosis

Caption: H₂S-Mediated Anti-Apoptotic Pathway of Zofenoprilat.

2. Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a fundamental signaling cascade that promotes cell survival and inhibits apoptosis.[5][6] Zofenopril has been shown to suppress the PI3K/Akt signaling cascade in the context of tumor progression, but its modulation of this pathway is critical for its anti-apoptotic effects in non-cancerous cells, such as endothelial cells.[5][6][7]

Akt, the central kinase in this pathway, promotes cell survival by:

  • Inactivating Pro-Apoptotic Proteins: Akt can phosphorylate and thereby deactivate pro-apoptotic members of the Bcl-2 family, such as BAD and BAX.[5][6]

  • Upregulating Anti-Apoptotic Proteins: It can increase the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[5][6]

  • Inhibiting NF-κB: Akt activation can lead to the degradation of IκB, releasing the transcription factor NF-κB. While NF-κB is pro-inflammatory, in some contexts, it can transcribe anti-apoptotic genes. Conversely, zofenoprilat's antioxidant action has been shown to reduce NF-κB activation, suggesting a context-dependent role.[8] In Ehrlich solid carcinoma models, zofenopril administration led to a significant decrease in the phosphorylation of PI3K and Akt.[5][7]

G Zof Zofenoprilat PI3K PI3K Zof->PI3K Modulates Akt Akt (Phosphorylation) PI3K->Akt BAD BAD / BAX (Pro-Apoptotic) Akt->BAD Inhibits Bcl2 Bcl-2 / Bcl-xL (Anti-Apoptotic) Akt->Bcl2 Promotes Apoptosis Apoptosis BAD->Apoptosis Survival Cell Survival Bcl2->Survival Bcl2->Apoptosis

Caption: PI3K/Akt Pro-Survival Pathway Modulated by Zofenoprilat.

3. Antioxidant Effects and Reduction of Oxidative Stress

The sulfhydryl group in zofenoprilat's structure makes it a potent antioxidant.[1][2] This is a key advantage over non-sulfhydryl ACE inhibitors like enalaprilat.[8] Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a major trigger for apoptosis.

Zofenoprilat mitigates oxidative stress-induced apoptosis by:

  • Scavenging Free Radicals: It directly reduces intracellular ROS and superoxide (B77818) formation.[8]

  • Preserving Intracellular Antioxidants: It decreases the consumption of glutathione (B108866) (GSH), a critical intracellular antioxidant.[8][9]

  • Inhibiting NF-κB Activation: By reducing ROS, zofenoprilat prevents the activation of the redox-sensitive transcription factor NF-κB, which is instrumental in expressing pro-inflammatory and pro-apoptotic molecules.[8]

Data Presentation: Quantitative Efficacy

The anti-apoptotic effects of zofenoprilat have been quantified in various experimental models. The tables below summarize key findings.

Table 1: Effects of Zofenoprilat on Apoptotic Markers in Doxorubicin-Treated Endothelial Cells

ParameterTreatment ConditionResultReference
Cell Survival Doxorubicin vs. Doxorubicin + ZofenoprilatZofenoprilat prevents doxorubicin-impaired cell survival.[4]
p53 Activation Doxorubicin vs. Doxorubicin + ZofenoprilatZofenoprilat prevents ERK1/2-related p53 activation.[4]
Caspase-3 Cleavage Doxorubicin vs. Doxorubicin + ZofenoprilatZofenoprilat prevents the induction of caspase-3 cleavage.[4]

Table 2: Zofenoprilat's Influence on Signaling Protein Expression and Oxidative Stress

ParameterTreatment ConditionResultReference
CSE Protein Levels Zofenoprilat (10 μM, 4h)Upregulated CSE protein levels.[4]
Intracellular ROS ox-LDL/TNF-α vs. ox-LDL/TNF-α + ZofenoprilatSignificant, dose-dependent reduction in ROS (P < .001).[8]
NF-κB Activation ox-LDL/TNF-α vs. ox-LDL/TNF-α + ZofenoprilatDose-dependent reduction in NF-κB activation (P < .001).[8]
Bcl-2 Gene Expression Ehrlich Solid Tumor + ZofenoprilDownregulated tumor gene expression of Bcl-2.[7][10]
BAX Gene Expression Ehrlich Solid Tumor + ZofenoprilUpregulated pro-apoptotic gene BAX.[7][10]

Experimental Protocols

The following section details common methodologies used to investigate the anti-apoptotic effects of zofenoprilat arginine.

1. Cell Culture and Apoptosis Induction

  • Cell Lines: Primary Human Umbilical Vein Endothelial Cells (HUVECs) or Coronary Venular Endothelial Cells (CVECs) are commonly used to model the vascular endothelium.[4][8]

  • Culture Conditions: Cells are maintained in standard endothelial cell growth medium supplemented with growth factors and fetal bovine serum at 37°C in a humidified 5% CO₂ atmosphere.

  • Induction of Apoptosis: Apoptosis is frequently induced by exposing cells to known stressors such as the chemotherapeutic agent doxorubicin or by inducing oxidative stress with oxidized low-density lipoprotein (ox-LDL) and tumor necrosis factor-alpha (TNF-α).[4][8]

2. Cell Survival and Viability Assays

  • Method: Cell viability is assessed using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by direct cell counting using a hemocytometer and Trypan Blue exclusion to differentiate live from dead cells.

  • Procedure: Cells are seeded in multi-well plates, pre-treated with various concentrations of zofenoprilat, and then exposed to the apoptotic stimulus. After incubation, the appropriate assay reagent is added, and viability is quantified spectrophotometrically.

3. Western Blotting for Protein Expression

  • Purpose: To detect and quantify the expression levels of key proteins in the apoptotic and survival pathways (e.g., CSE, p53, cleaved caspase-3, total and phosphorylated Akt, Bcl-2, BAX).[4][7]

  • Protocol:

    • Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Protein concentration is determined using a BCA or Bradford assay.

    • Electrophoresis: Equal amounts of protein are separated by molecular weight using SDS-PAGE.

    • Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

    • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.

4. Caspase-3 Activity Assay

  • Purpose: To directly measure the activity of the executioner caspase-3.

  • Method: A fluorogenic assay is typically used.

  • Procedure: Cell lysates are incubated with a specific caspase-3 substrate, such as Ac-DEVD-AMC. Cleavage of the substrate by active caspase-3 releases the fluorescent group (AMC), and the increase in fluorescence is measured over time using a fluorometer. The activity is normalized to the total protein content of the lysate.[11][12]

G cluster_0 Cell Culture & Treatment cluster_1 Analysis cluster_2 Molecular Assays A1 Seed Endothelial Cells (e.g., HUVEC) A2 Pre-treat with This compound A1->A2 A3 Induce Apoptosis (e.g., Doxorubicin) A2->A3 B1 Cell Viability (MTT Assay) A3->B1 B2 Protein Lysate Collection A3->B2 C1 Western Blot (p53, Caspase-3, Akt, etc.) B2->C1 C2 Caspase-3 Activity (Fluorogenic Assay) B2->C2

Caption: General Experimental Workflow for Studying Zofenoprilat's Effects.

Conclusion and Future Directions

This compound demonstrates robust anti-apoptotic activity, primarily through its unique sulfhydryl group, which drives potent antioxidant effects and modulates the H₂S and PI3K/Akt signaling pathways. Its ability to protect endothelial cells from apoptosis induced by chemotherapeutic agents and oxidative stress highlights its therapeutic potential beyond blood pressure control, particularly in cardioprotection.[3][4][13]

For drug development professionals, zofenoprilat serves as a compelling example of a multi-functional therapeutic agent. Future research should focus on further elucidating the context-dependent modulation of the PI3K/Akt pathway and exploring the efficacy of zofenoprilat in other apoptosis-driven pathologies. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for scientists aiming to build upon the current understanding of this promising cytoprotective compound.

References

Preclinical Pharmacology of Zofenoprilat Arginine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zofenopril (B1663440) is a potent, third-generation angiotensin-converting enzyme (ACE) inhibitor approved for the treatment of hypertension and acute myocardial infarction. Its pharmacological activity is primarily mediated by its active metabolite, Zofenoprilat. This technical guide provides an in-depth overview of the preclinical pharmacology of Zofenoprilat arginine, the active salt form used in many preclinical studies. A key focus is placed on its dual mechanism of action—potent ACE inhibition and significant antioxidant activity conferred by its unique sulfhydryl (-SH) group. This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes relevant biological pathways and workflows to support further research and development.

Introduction

Zofenopril is a prodrug that undergoes rapid and complete hydrolysis in vivo to form its active diacid metabolite, Zofenoprilat[1]. Unlike many other ACE inhibitors, Zofenoprilat possesses a sulfhydryl moiety, similar to captopril (B1668294), which imparts significant antioxidant and cardioprotective properties beyond its primary effect on the Renin-Angiotensin-Aldosterone System (RAAS).[2] Its high lipophilicity facilitates excellent tissue penetration, particularly in the heart and vasculature, leading to sustained local ACE inhibition.[2] This guide focuses on the preclinical attributes of Zofenoprilat, providing researchers with foundational data and methodologies.

Mechanism of Action

Inhibition of Angiotensin-Converting Enzyme (ACE)

Zofenoprilat competitively inhibits ACE, a key enzyme in the RAAS, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[3] This action leads to vasodilation, reduced aldosterone (B195564) secretion, and a decrease in sodium and water retention, collectively lowering blood pressure.[3] The inhibition of ACE also prevents the degradation of bradykinin, a vasodilator, further contributing to the antihypertensive effect.

RAAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI AngII Angiotensin II AngI->AngII Effects Vasoconstriction Aldosterone Secretion Sodium & Water Retention AngII->Effects Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngI Zofenoprilat Zofenoprilat Zofenoprilat->ACE Inhibition

Fig. 1: Zofenoprilat's inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).
Antioxidant and Cardioprotective Effects

The sulfhydryl group in Zofenoprilat is a potent scavenger of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals. This antioxidant activity is independent of ACE inhibition and contributes significantly to its cardioprotective and vasculoprotective effects.[2] By reducing oxidative stress, Zofenoprilat helps prevent endothelial dysfunction, reduces the development of atherosclerotic lesions, and protects cardiac tissue from ischemia-reperfusion injury.[2]

Antioxidant_Mechanism cluster_ROS Sources of ROS Mito Mitochondria ROS Reactive Oxygen Species (ROS) Mito->ROS NOX NADPH Oxidase NOX->ROS Damage Endothelial Dysfunction Lipid Peroxidation Cellular Damage ROS->Damage Zof Zofenoprilat (-SH) Zof->ROS Scavenging

Fig. 2: Antioxidant mechanism of Zofenoprilat via ROS scavenging.

Preclinical Pharmacodynamics

In Vitro ACE Inhibitory Potency

Zofenoprilat is a highly potent inhibitor of ACE. Its inhibitory activity has been characterized in various in vitro systems, consistently demonstrating greater potency than several other ACE inhibitors, including captopril and enalaprilat.

CompoundTissue SourceIC50 (nM)Reference
Zofenoprilat (SQ 26,703) Rabbit Lung8[4]
Zofenoprilat Rat Aorta1.6[2]
Zofenoprilat Rat Brain0.8[2]
Zofenoprilat Rat Heart2.8[2]
Zofenoprilat Rat Kidney1.0[2]
Zofenoprilat Rat Lung1.8[2]
Zofenoprilat Rat Serum2.3[2]
CaptoprilRabbit Lung23[4]
CaptoprilRat Aorta13.0[2]
EnalaprilatRat Aorta9.0[2]
RamiprilatRat Aorta0.6[2]
FosinoprilatRat Aorta2.9[2]

Table 1: Comparative In Vitro ACE Inhibitory Potency (IC50) of Zofenoprilat and other ACE inhibitors.

In Vivo Antihypertensive Efficacy

In preclinical models of hypertension, orally administered Zofenopril demonstrates potent and long-lasting antihypertensive effects. In Spontaneously Hypertensive Rats (SHR), Zofenopril produced a greater and more sustained reduction in blood pressure compared to equimolar doses of captopril.

Animal ModelTreatmentDose (mg/kg, p.o.)Max. Blood Pressure Reduction (mmHg)Reference
SHRZofenopril6.6~20[4]
SHRZofenopril22.0~33[4]
SHRCaptopril30.0~25[4]
SHRZofenopril10.0Reduced to normotensive levels[5]

Table 2: Antihypertensive Effects of Zofenopril in Spontaneously Hypertensive Rats (SHR).

Preclinical Pharmacokinetics

Zofenopril is extensively and rapidly absorbed orally and is completely hydrolyzed to Zofenoprilat. The bioavailability of Zofenoprilat following oral administration of Zofenopril is high across preclinical species.

SpeciesDose (mg/kg, p.o. Zofenopril)Tmax (h)Cmax (ng/mL)T½ (h)AUC (ng·h/mL)Oral Bioavailability of ZofenoprilatReference
RatData not specified0.3 - 0.9Data not specified5 - 7Data not specified100%[2]
DogData not specified0.3 - 0.9Data not specified5 - 7Data not specified>70%[2]
MonkeyData not specified0.3 - 0.9Data not specified5 - 7Data not specified50%[2]

Table 3: Pharmacokinetic Parameters of Zofenoprilat Following Oral Administration of Zofenopril in Preclinical Species. (Note: Specific Cmax and AUC values were not detailed in the cited preclinical summary, but time-to-peak and half-life were consistent across species.)

Preclinical Safety and Toxicology

Zofenopril has demonstrated a wide safety margin in preclinical toxicology studies. Acute toxicity studies have established high mean lethal doses (LD50).

SpeciesRouteLD50 (g/kg)Reference
MouseOral> 8[2]
RatOral> 8[2]
DogOral> 1.6[2]

Table 4: Acute Toxicity of Zofenopril.

Detailed Experimental Protocols

In Vitro ACE Inhibition Assay (Spectrophotometric)

This protocol is based on the quantification of hippuric acid (HA) formed from the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)

  • Hippuryl-L-histidyl-L-leucine (HHL) (substrate)

  • This compound (or other inhibitors)

  • Sodium Borate (B1201080) Buffer (50 mM, pH 8.3) containing 300 mM NaCl

  • 1 M HCl for reaction termination

  • Ethyl acetate (B1210297) for extraction

  • Deionized water

  • UV-Visible Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a 50 mM sodium borate buffer with 300 mM NaCl and adjust the pH to 8.3.

    • Dissolve ACE in the borate buffer to a final concentration of 0.1 U/mL.

    • Dissolve HHL in the borate buffer to create an 8 mM substrate solution.

    • Prepare serial dilutions of this compound in the borate buffer.

  • Assay Reaction:

    • In a microcentrifuge tube, add 20 µL of the Zofenoprilat solution (or buffer for control).

    • Add 10 µL of the ACE solution (0.1 U/mL) and pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the 8 mM HHL substrate solution.

    • Incubate the reaction mixture for 60 minutes at 37°C.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 62.5 µL of 1 M HCl.

    • Add 375 µL of ethyl acetate to each tube to extract the hippuric acid formed.

    • Vortex vigorously for 30 seconds and centrifuge at 2000 x g for 5 minutes.

  • Quantification:

    • Carefully transfer 200 µL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate under a stream of nitrogen or in a vacuum oven.

    • Re-dissolve the dried hippuric acid in 1 mL of deionized water.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of ACE inhibition using the formula: % Inhibition = [(A_control - A_blank) - (A_sample - A_sample_blank)] / (A_control - A_blank) * 100

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

ACE_Assay_Workflow start Start prep Prepare Reagents (ACE, HHL, Zofenoprilat) start->prep preincubate Pre-incubate ACE + Zofenoprilat (10 min @ 37°C) prep->preincubate react Add HHL Substrate Incubate (60 min @ 37°C) preincubate->react stop Terminate with HCl react->stop extract Extract Hippuric Acid with Ethyl Acetate stop->extract measure Evaporate & Reconstitute Measure Absorbance @ 228 nm extract->measure end Calculate % Inhibition & IC50 measure->end

Fig. 3: Experimental workflow for the in vitro ACE inhibition assay.
Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • This compound

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH stock solution in methanol. Protect from light.

    • Prepare serial dilutions of Zofenoprilat and the positive control (e.g., Ascorbic acid) in methanol.

  • Assay Reaction:

    • In a 96-well plate, add 20 µL of the sample or standard solution to each well.

    • Add 200 µL of the freshly prepared 0.1 mM DPPH working solution to each well.

    • Mix well by gentle shaking.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Quantification:

    • Measure the absorbance at 517 nm using a microplate reader. A control well should contain methanol and the DPPH solution. A blank well should contain methanol and the sample.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample)] / A_control * 100

    • Determine the EC50 value (the concentration required to scavenge 50% of DPPH radicals).

Lipid Peroxidation Assay (TBARS Method for MDA)

This assay quantifies malondialdehyde (MDA), an end-product of lipid peroxidation, by its reaction with thiobarbituric acid (TBA).

Materials:

  • Tissue homogenate (e.g., from heart or aorta)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • Butylated hydroxytoluene (BHT)

  • 1,1,3,3-Tetramethoxypropane (MDA standard)

  • Water bath and centrifuge

Procedure:

  • Sample Preparation:

    • Homogenize tissue samples (e.g., 10% w/v) in ice-cold phosphate (B84403) buffer. Add BHT to prevent further oxidation during the procedure.

    • Centrifuge the homogenate at 3000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Assay Reaction:

    • To 0.5 mL of the supernatant, add 2.5 mL of 10% TCA. Vortex and let stand on ice for 15 minutes.

    • Centrifuge at 3000 x g for 10 minutes.

    • Transfer 2 mL of the supernatant to a new tube and add 1 mL of 0.67% TBA solution.

    • Vortex and incubate in a boiling water bath (95-100°C) for 60 minutes.

  • Quantification:

    • Cool the samples to room temperature.

    • Measure the absorbance of the resulting pink-colored solution at 532 nm.

    • Prepare a standard curve using 1,1,3,3-Tetramethoxypropane, which hydrolyzes to form MDA.

  • Calculation:

    • Calculate the concentration of MDA in the sample from the standard curve.

    • Results are typically expressed as nmol of MDA per mg of protein.

In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a typical study to assess the chronic effects of Zofenopril on blood pressure and cardiovascular parameters in SHR.

Experimental Design:

  • Animals: Use male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls. House animals under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

  • Grouping: Divide SHR into groups (n=8-10 per group):

    • Vehicle control (e.g., water by oral gavage)

    • Zofenopril low dose (e.g., 0.5 mg/kg/day)

    • Zofenopril high dose (e.g., 10 mg/kg/day)

    • WKY rats receive the vehicle.

  • Drug Administration: Administer Zofenopril or vehicle daily via oral gavage for a specified period (e.g., 3 months).[5]

  • Blood Pressure Measurement: Measure systolic blood pressure (SBP) weekly using a non-invasive tail-cuff method.

  • Endpoint Analysis: At the end of the treatment period, perform terminal experiments:

    • Hemodynamics: Anesthetize rats and measure direct arterial blood pressure and heart rate via carotid artery cannulation.

    • Cardiac Hypertrophy: Excise the heart, separate the left ventricle (LV), and weigh it to determine the LV weight to body weight ratio.

    • Vascular Reactivity: Isolate the thoracic aorta and mount aortic rings in an organ bath to assess responses to vasoconstrictors (e.g., phenylephrine) and vasodilators (e.g., acetylcholine).

    • Oxidative Stress Markers: Collect tissue (heart, aorta) and plasma to measure markers like MDA or superoxide anion production.[5]

Conclusion

The preclinical profile of this compound is distinguished by its potent and sustained ACE inhibition coupled with a unique, intrinsic antioxidant capacity. Its high lipophilicity ensures significant tissue penetration, leading to effective local RAAS blockade in critical organs like the heart. The data summarized in this guide highlight its superior potency compared to first-generation ACE inhibitors and provide a basis for its observed cardioprotective effects in various preclinical models. The detailed experimental protocols provided herein offer a standardized framework for researchers to further investigate the multifaceted pharmacological actions of this compound. These unique properties make Zofenoprilat a subject of continued interest in cardiovascular drug development.

References

Bradykinin Potentiation by Zofenoprilat Arginine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zofenoprilat (B1230023), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor zofenopril (B1663440), exhibits a potent ability to potentiate the effects of bradykinin (B550075), a key mediator of vasodilation and cardioprotection. This technical guide provides a comprehensive overview of the mechanisms, quantitative data, and experimental methodologies related to the potentiation of bradykinin by zofenoprilat arginine. A significant aspect of zofenoprilat's action is attributed to its sulfhydryl group, which confers unique pharmacological properties compared to other ACE inhibitors.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical drug-peptide interaction.

Core Mechanism of Action

Zofenoprilat potentiates bradykinin primarily through the inhibition of Angiotensin-Converting Enzyme (ACE), also known as kininase II.[4][5] ACE is a key enzyme in the renin-angiotensin system, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Crucially, ACE is also a primary enzyme responsible for the degradation of bradykinin.[4] By inhibiting ACE, zofenoprilat prevents the breakdown of bradykinin, leading to its increased local concentration and prolonged activity at its receptors.[1] This enhanced bradykinin signaling contributes significantly to the antihypertensive and cardioprotective effects of zofenopril.[1][6][7]

The arginine salt of zofenoprilat is employed to enhance its solubility and facilitate its use in experimental and clinical settings.[4][5]

Quantitative Data on this compound and Bradykinin Potentiation

The following table summarizes key quantitative data from in vitro and in vivo studies, illustrating the potency of this compound in inhibiting ACE and potentiating bradykinin-mediated responses. For comparative purposes, data for other ACE inhibitors are also included where available.

ParameterDrugValueSpecies/TissueReference
ACE Inhibition (IC50) Zofenoprilat (SQ 26,703)8 nMRabbit Lung[4]
Captopril23 nMRabbit Lung[4]
Bradykinin-induced Contraction Potentiation (EC50) Zofenoprilat (SQ 26,703)1 nMIsolated Guinea Pig Ileum[4]
Angiotensin I-induced Contraction Inhibition (EC50) Zofenoprilat (SQ 26,703)3 nMIsolated Guinea Pig Ileum[4]
Bradykinin Dose-Response Curve Shift Captopril10-fold leftward shiftPorcine Coronary Artery[8][9]
Quinaprilat5-fold (C-domain block), 10-fold (C- & N-domain block) leftward shiftPorcine Coronary Artery[8][9]
Various ACE inhibitors50-fold reduction in bradykinin dose for equivalent vasodepressor responseHypertensive Patients[10]

Signaling Pathways

The potentiation of bradykinin by zofenoprilat amplifies the signaling cascade initiated by the binding of bradykinin to its B2 receptor, a G-protein coupled receptor (GPCR). This activation primarily involves the Gαq/11 pathway, leading to a cascade of intracellular events that ultimately result in vasodilation and other physiological effects.

Bradykinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Zofenoprilat Zofenoprilat Arginine ACE ACE (Kininase II) Zofenoprilat->ACE Inhibits BK_ext Bradykinin ACE->BK_ext Degrades BK_int Increased Bradykinin B2R Bradykinin B2 Receptor Gq Gαq/11 B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes BK_int->B2R Activates IP3 IP3 DAG DAG Ca2_release Ca²⁺ Release (from ER/SR) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates eNOS_activation eNOS Activation Ca2_release->eNOS_activation Stimulates Prostaglandin_synthesis Prostaglandin Synthesis PKC->Prostaglandin_synthesis Stimulates NO_production Nitric Oxide (NO) Production eNOS_activation->NO_production Leads to Vasodilation Vasodilation & Cardioprotection NO_production->Vasodilation Prostaglandin_synthesis->Vasodilation

Caption: Bradykinin B2 Receptor Signaling Pathway Potentiated by Zofenoprilat.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are foundational for studying the potentiation of bradykinin by ACE inhibitors.

Isolated Guinea Pig Ileum Contraction Assay

This ex vivo method is a classic pharmacological preparation to assess the effects of substances on smooth muscle contraction and the potentiation of contractile agonists.

Guinea_Pig_Ileum_Protocol cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis Sacrifice Sacrifice Guinea Pig Isolate_Ileum Isolate Terminal Ileum Sacrifice->Isolate_Ileum Clean_Lumen Clean Lumen with Tyrode's Solution Isolate_Ileum->Clean_Lumen Cut_Segments Cut 2-3 cm Segments Clean_Lumen->Cut_Segments Mount_Tissue Mount Segment in Organ Bath Cut_Segments->Mount_Tissue Tyrode Fill with Tyrode's Solution (37°C, aerated) Mount_Tissue->Tyrode Transducer Connect to Isometric Force Transducer Tyrode->Transducer Equilibrate Equilibrate under Tension (e.g., 1g) Transducer->Equilibrate Add_Zofenoprilat Add this compound (e.g., 1 nM) Equilibrate->Add_Zofenoprilat Incubate Incubate Add_Zofenoprilat->Incubate Add_Bradykinin Cumulative Addition of Bradykinin Incubate->Add_Bradykinin Record_Contraction Record Isotonic/Isometric Contractions Add_Bradykinin->Record_Contraction Wash Wash Tissue Record_Contraction->Wash DRC Construct Dose-Response Curves Record_Contraction->DRC Repeat Repeat with Different Concentrations Wash->Repeat EC50 Calculate EC50 Values DRC->EC50 Compare Compare EC50 with and without Zofenoprilat EC50->Compare Coronary_Artery_Protocol cluster_prep_artery Tissue Preparation cluster_setup_artery Organ Bath Setup cluster_exp_artery Experiment cluster_analysis_artery Data Analysis Harvest_Heart Harvest Porcine Heart Isolate_Artery Isolate Coronary Artery Harvest_Heart->Isolate_Artery Cut_Rings Cut 4-5 mm Rings Isolate_Artery->Cut_Rings Mount_Rings Mount Rings in Organ Bath Cut_Rings->Mount_Rings Krebs Fill with Krebs-Henseleit Solution (37°C, aerated) Mount_Rings->Krebs Transducer_Artery Connect to Isometric Force Transducer Krebs->Transducer_Artery Equilibrate_Artery Equilibrate under Optimal Tension Transducer_Artery->Equilibrate_Artery Preconstrict Preconstrict with Prostaglandin F2α Equilibrate_Artery->Preconstrict Add_Zofenoprilat_Artery Add this compound Preconstrict->Add_Zofenoprilat_Artery Incubate_Artery Incubate Add_Zofenoprilat_Artery->Incubate_Artery Add_Bradykinin_Artery Cumulative Addition of Bradykinin Incubate_Artery->Add_Bradykinin_Artery Record_Relaxation Record Vasorelaxation Add_Bradykinin_Artery->Record_Relaxation DRC_Artery Construct Dose-Response Curves for Relaxation Record_Relaxation->DRC_Artery pEC50 Calculate pEC50 Values DRC_Artery->pEC50 Compare_Shift Determine Fold-Shift in Potency pEC50->Compare_Shift

References

The Bioactivation of Zofenopril: A Technical Guide to its Conversion to Zofenoprilat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the metabolic conversion of the prodrug zofenopril (B1663440) to its pharmacologically active metabolite, zofenoprilat (B1230023). Zofenopril is a potent angiotensin-converting enzyme (ACE) inhibitor, and its efficacy is entirely dependent on this bioactivation process. This document provides a comprehensive overview of the conversion mechanism, key enzymes involved, and detailed experimental protocols for its study and quantification.

Introduction

Zofenopril calcium is an orally administered ACE inhibitor used in the management of hypertension and acute myocardial infarction.[1] As a prodrug, zofenopril is pharmacologically inactive and requires metabolic conversion to its active form, zofenoprilat.[2][3] This conversion is a critical step in its mechanism of action, which involves the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[2] The inhibition of ACE leads to reduced levels of angiotensin II, a potent vasoconstrictor, and increased levels of bradykinin, a vasodilator, ultimately resulting in vasodilation and a reduction in blood pressure.[2] Zofenoprilat, the active diacid metabolite, is responsible for these therapeutic effects.[4]

The Conversion Pathway: From Prodrug to Active Metabolite

The bioactivation of zofenopril to zofenoprilat occurs through the hydrolysis of the thioester bond in the zofenopril molecule.[4][5] This enzymatic reaction is primarily mediated by esterases.[6]

The conversion process is rapid and extensive following oral administration.[7] Studies in healthy volunteers have shown that zofenopril is quickly absorbed and hydrolyzed, with peak plasma concentrations of zofenoprilat being reached shortly after ingestion.[8][9] The hydrolysis occurs in various tissues and fluids, including the gut, liver, and blood plasma.[5][9] The high lipophilicity of zofenopril facilitates its penetration into tissues, where it can be converted to zofenoprilat, contributing to a sustained inhibition of tissue ACE.[10]

Below is a diagram illustrating the metabolic conversion of zofenopril and the subsequent mechanism of action of zofenoprilat.

Zofenopril_Conversion_and_Action cluster_absorption_conversion Absorption and Bioactivation cluster_pharmacological_action Pharmacological Action Oral Administration of Zofenopril Oral Administration of Zofenopril Zofenopril (Prodrug) Zofenopril (Prodrug) Oral Administration of Zofenopril->Zofenopril (Prodrug) Absorption Zofenoprilat (Active Metabolite) Zofenoprilat (Active Metabolite) Zofenopril (Prodrug)->Zofenoprilat (Active Metabolite) Hydrolysis Esterases (Liver, Tissues, Plasma) Esterases (Liver, Tissues, Plasma) Esterases (Liver, Tissues, Plasma)->Zofenopril (Prodrug) ACE (Angiotensin-Converting Enzyme) ACE (Angiotensin-Converting Enzyme) Zofenoprilat (Active Metabolite)->ACE (Angiotensin-Converting Enzyme) Inhibition Angiotensin I Angiotensin I Angiotensin II Angiotensin II Angiotensin I->Angiotensin II Conversion Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction ACE (Angiotensin-Converting Enzyme)->Angiotensin I Bradykinin Bradykinin ACE (Angiotensin-Converting Enzyme)->Bradykinin Inactive Peptides Inactive Peptides Bradykinin->Inactive Peptides Degradation Vasodilation Vasodilation Bradykinin->Vasodilation

Metabolic conversion of zofenopril and its pharmacological action.

Quantitative Analysis of Zofenopril and Zofenoprilat

The pharmacokinetic properties of zofenopril and its active metabolite, zofenoprilat, have been well-characterized in numerous studies. The following tables summarize key quantitative data from studies in healthy volunteers.

Table 1: Pharmacokinetic Parameters of Zofenopril and Zofenoprilat (Single 60 mg Oral Dose)[8][9]
ParameterZofenoprilZofenoprilat
Tmax (h) 1.191.36
Cmax (ng/mL) Data not consistently reportedData not consistently reported
t½ (h) Data not consistently reportedData not consistently reported
Limit of Quantitation (ng/mL) 12
Table 2: Pharmacokinetic Parameters of Zofenopril and Zofenoprilat (Single and Multiple Doses)
Dose GroupAnalyteTmax (h) - Single DoseCmax (ng/mL) - Single DoseAUC0-24h (ng·h/mL) - Single DoseTmax (h) - Multiple DoseCmax (ng/mL) - Multiple DoseAUC0-τ (ng·h/mL) - Multiple Dose
30 mg Zofenopril1.1 ± 0.457.5 ± 28.184.3 ± 34.51.1 ± 0.464.9 ± 32.793.3 ± 40.2
Zofenoprilat1.4 ± 0.5453.1 ± 142.31045.7 ± 289.61.5 ± 0.6501.2 ± 161.41389.1 ± 401.3
60 mg Zofenopril1.2 ± 0.3102.6 ± 45.9151.2 ± 59.8N/AN/AN/A
Zofenoprilat1.5 ± 0.4698.7 ± 211.51030.1 ± 298.4N/AN/AN/A

N/A: Not Applicable as multiple doses were not administered for the 60 mg group in this study.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the conversion of zofenopril to zofenoprilat.

Quantification of Zofenopril and Zofenoprilat in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the simultaneous quantification of zofenopril and zofenoprilat in human plasma.[6][8]

4.1.1. Sample Preparation

  • Blood Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).

  • Stabilization of Zofenoprilat: To prevent the oxidative degradation of the sulfhydryl group in zofenoprilat, immediately treat the blood samples with a stabilizing agent such as N-ethylmaleimide (NEM).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Internal Standard Addition: Add an internal standard (e.g., a fluorine derivative of zofenopril and zofenoprilat) to the plasma samples.[8]

  • Liquid-Liquid Extraction:

    • Acidify the plasma samples.

    • Perform liquid-liquid extraction using an organic solvent such as toluene (B28343) or methyl tert-butyl ether.[6][8]

    • Vortex the samples and centrifuge to separate the organic and aqueous layers.

  • Evaporation and Reconstitution:

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase.

4.1.2. Chromatographic and Mass Spectrometric Conditions

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C8 or C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse XDB-C8).[6]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol (B129727) and 0.1% formic acid in water (e.g., 85:15, v/v).[6]

  • Flow Rate: A flow rate of approximately 0.2 mL/min.[6]

  • Mass Spectrometer: A triple-quadrupole tandem mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode.[6][8]

  • Detection: Selected Reaction Monitoring (SRM) of the precursor-to-product ion transitions for zofenopril, zofenoprilat, and the internal standard.

4.1.3. Method Validation

The method should be validated for linearity, accuracy, precision, selectivity, and stability according to standard bioanalytical method validation guidelines. The lower limit of quantitation (LLOQ) is typically around 1 ng/mL for zofenopril and 2 ng/mL for zofenoprilat.[8]

In Vitro Esterase Assay for Zofenopril Hydrolysis

This protocol describes a general procedure for evaluating the enzymatic conversion of zofenopril to zofenoprilat in vitro using tissue homogenates.

4.2.1. Preparation of Tissue Homogenate (Enzyme Source)

  • Tissue Collection: Harvest fresh tissue (e.g., liver, heart) from an appropriate animal model (e.g., rat, dog).

  • Homogenization Buffer: Prepare a suitable ice-cold buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Homogenization:

    • Mince the tissue and place it in the homogenization buffer.

    • Homogenize the tissue using a mechanical homogenizer (e.g., Potter-Elvehjem homogenizer).

    • Keep the samples on ice throughout the process to minimize enzyme degradation.

  • Centrifugation: Centrifuge the homogenate at a low speed to remove cell debris and nuclei. The resulting supernatant can be used as the enzyme source, or further centrifugation can be performed to isolate specific subcellular fractions like microsomes.

  • Protein Quantification: Determine the protein concentration of the tissue homogenate using a standard method (e.g., Bradford assay).

4.2.2. Incubation and Reaction

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Tissue homogenate (at a specific protein concentration).

    • Buffer (e.g., phosphate buffer, pH 7.4).

    • Zofenopril (substrate) at various concentrations to determine enzyme kinetics.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified period.

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as a strong acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile), which will precipitate the proteins.

  • Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the formation of zofenoprilat using the LC-MS/MS method described in section 4.1.

4.2.3. Data Analysis

By measuring the concentration of zofenoprilat formed over time at different substrate concentrations, key enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined.

The following diagram illustrates the experimental workflow for the in vitro esterase assay.

InVitro_Esterase_Assay_Workflow cluster_enzyme_prep Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Tissue Collection Tissue Collection Homogenization Homogenization Tissue Collection->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Protein Quantification Protein Quantification Centrifugation->Protein Quantification Reaction Mixture Preparation Reaction Mixture Preparation Protein Quantification->Reaction Mixture Preparation Incubation (37°C) Incubation (37°C) Reaction Mixture Preparation->Incubation (37°C) Reaction Termination Reaction Termination Incubation (37°C)->Reaction Termination Sample Processing Sample Processing Reaction Termination->Sample Processing LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis Data Analysis (Enzyme Kinetics) Data Analysis (Enzyme Kinetics) LC-MS/MS Analysis->Data Analysis (Enzyme Kinetics)

Experimental workflow for the in vitro esterase assay.

Conclusion

The conversion of the prodrug zofenopril to its active metabolite zofenoprilat is a rapid and efficient process mediated by esterases in the body. This bioactivation is fundamental to the therapeutic efficacy of zofenopril as an ACE inhibitor. The experimental protocols detailed in this guide provide a robust framework for the quantitative analysis of this conversion, enabling further research into the pharmacokinetics and metabolism of this important cardiovascular drug. The provided data and methodologies are intended to support researchers, scientists, and drug development professionals in their ongoing efforts to understand and optimize the therapeutic potential of zofenopril.

References

Tissue Selectivity of Zofenoprilat Arginine in Cardiac Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zofenopril (B1663440) is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and cardiovascular diseases. Its active metabolite, zofenoprilat (B1230023), exhibits a unique pharmacological profile characterized by high lipophilicity and the presence of a sulfhydryl (-SH) group. These structural features are believed to contribute to its notable tissue selectivity, particularly within cardiac tissues, and its potent cardioprotective effects beyond simple ACE inhibition. This technical guide provides a comprehensive overview of the tissue selectivity of zofenoprilat arginine in cardiac models, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms of action.

I. Enhanced Cardiac Angiotensin-Converting Enzyme (ACE) Inhibition

A hallmark of zofenoprilat's cardiac selectivity is its potent and sustained inhibition of ACE within the myocardial tissue, which is significantly greater than that observed in plasma and surpasses the cardiac ACE inhibition of several other ACE inhibitors. This preferential activity in the heart is attributed to its high lipophilicity, facilitating greater tissue penetration and retention.

Quantitative Data: Comparative ACE Inhibition

The following tables summarize the quantitative data on ACE inhibition by zofenoprilat in cardiac tissue compared to plasma/serum and other ACE inhibitors, as documented in various preclinical studies.

Table 1: Zofenoprilat ACE Inhibition in Cardiac Tissue vs. Plasma/Serum

Animal ModelZofenoprilat DoseTissue% ACE InhibitionTime PointReference
Rat5.5 mg/kg/day (oral zofenopril)Left VentricleSignificantly Reduced (only with sodium restriction)Chronic[1]
Rat5.5 mg/kg/day (oral zofenopril)PlasmaSignificantly ReducedChronic[1]
RatNot SpecifiedHeart~60%8 hours post-dose[[“]]
RatNot SpecifiedSerumClose to 0% (for ramipril/enalapril)8 hours post-dose[[“]]
RatNot SpecifiedHeart~45%24 hours post-dose[[“]]
RatNot SpecifiedSerumVirtually disappeared (for other ACEi)24 hours post-dose[[“]]

Table 2: Comparative Cardiac ACE Inhibition of Zofenoprilat and Other ACE Inhibitors

Animal ModelACE InhibitorPerfusion Concentration% Cardiac ACE InhibitionReference
Isolated Rat HeartZofenopril-sulfhydrylHighNearly Complete[3]
Isolated Rat HeartFosinoprilic acidHighNearly Complete[3]
Isolated Rat HeartRamiprilatHighNearly Complete[3]
Isolated Rat HeartEnalaprilat (B1671235)HighNearly Complete[3]
Isolated Rat HeartCaptoprilHighNearly Complete[3]

Note: While multiple ACE inhibitors can achieve near-complete cardiac ACE inhibition at high concentrations in isolated heart models, the cardioprotective effects were primarily observed with the sulfhydryl-containing compounds, zofenopril and captopril, suggesting mechanisms beyond ACE inhibition.

II. Cardioprotective Mechanisms Beyond ACE Inhibition

The superior cardioprotective effects of zofenoprilat are not solely due to ACE inhibition. Its unique chemical structure, particularly the sulfhydryl group, confers significant antioxidant properties and modulates crucial signaling pathways involved in cellular protection against ischemic injury.

A. Antioxidant Effects

Zofenoprilat directly scavenges reactive oxygen species (ROS) and enhances the endogenous antioxidant capacity of cardiac tissue.

Table 3: Antioxidant Effects of Zofenoprilat in Cardiac Models

ModelTreatmentMeasured ParameterResultReference
Murine Myocardial TissueZofenopril (10 mg/kg PO)Thioredoxin-1 (Trx-1) protein expressionSignificantly upregulated[4]
Murine Myocardial TissueZofenopril (10 mg/kg PO)Glutathione Peroxidase-1 (GPx-1) protein expressionSignificantly upregulated[4]
Murine Myocardial TissueZofenopril (10 mg/kg PO)Superoxide Dismutase-1 (SOD-1) protein expressionTrended higher (not statistically significant)[4]
Isolated Rat HeartZofenoprilatPreservation of protein thiolsBetter preservation compared to enalaprilat or lisinopril[3]
B. Modulation of Nitric Oxide (NO) and Hydrogen Sulfide (B99878) (H₂S) Signaling

Zofenoprilat has been shown to increase the bioavailability of two critical cardioprotective signaling molecules: nitric oxide (NO) and hydrogen sulfide (H₂S). This dual action contributes significantly to its robust anti-ischemic effects.

Table 4: Effects of Zofenoprilat on NO and H₂S Bioavailability in Cardiac Models

ModelTreatmentMeasured ParameterResultReference
Murine PlasmaZofenopril (10 mg/kg PO, 8 hours)Nitrite (B80452) (NO₂⁻) levelsSignificantly increased[4]
Murine Heart TissueZofenopril (10 mg/kg PO, 8 hours)Nitrite (NO₂⁻) levelsSignificantly increased[4]
Murine Heart TissueZofenopril (10 mg/kg PO, 8 hours)Phospho-eNOS¹¹⁷⁷Significantly increased[4]
Murine PlasmaZofenopril (10 mg/kg PO, 8 hours)H₂S levelsSignificantly increased[4]
Murine Heart TissueZofenopril (10 mg/kg PO, 8 hours)H₂S levelsSignificantly increased[4]
Swine PlasmaZofenopril (30 mg/day PO, 7 days)H₂S (sulfane sulfur)Significantly augmented[4]
Spontaneously Hypertensive RatsZofenoprilPlasma H₂S levelsIncreased[5]
Spontaneously Hypertensive RatsZofenoprilHeart Tissue H₂S levelsIncreased[5]

III. Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to evaluate the tissue selectivity and cardioprotective effects of zofenoprilat in cardiac models.

A. In Vivo Myocardial Ischemia-Reperfusion (I/R) Injury Models

1. Murine Model [4]

  • Animals: Male mice.

  • Treatment: A single oral gavage of zofenopril calcium (10 mg/kg) or vehicle (0.2% carboxymethylcellulose).

  • Ischemia/Reperfusion Protocol:

    • 8 hours after treatment, mice are anesthetized.

    • A surgical thoracotomy is performed to expose the heart.

    • The left coronary artery is occluded for 45 minutes using a silk suture.

    • The suture is removed, and the heart is reperfused for 24 hours.

  • Endpoint Analysis:

    • Infarct Size Determination: Hearts are excised, and the area at risk and infarct size are determined using staining techniques (e.g., TTC staining).

    • Cardiac Troponin I (cTn-I) Measurement: Plasma samples are collected at various time points during reperfusion to measure cTn-I levels as a marker of cardiac injury.

    • Molecular Analysis: Heart tissue is collected for Western blot analysis of antioxidant enzymes (Trx-1, GPx-1, SOD-1) and components of the NO signaling pathway (eNOS, p-eNOS).

2. Swine Model [4]

  • Animals: Female Yucatan pigs.

  • Treatment: Zofenopril (30 mg/day orally) or placebo administered for 7 days prior to I/R injury and continued for 2 days post-ischemia.

  • Ischemia/Reperfusion Protocol:

    • On day 7 of treatment, pigs are anesthetized.

    • Myocardial ischemia is induced by occluding the left anterior descending (LAD) coronary artery for 75 minutes using a balloon catheter.

    • The balloon is deflated to allow for 48 hours of reperfusion.

  • Endpoint Analysis:

    • Infarct Size Determination: Similar to the murine model, infarct size is assessed after the reperfusion period.

    • Cardiac Troponin I (cTn-I) Measurement: Serial plasma samples are collected to monitor cTn-I release.

    • Regional Myocardial Blood Flow: Microspheres are injected at baseline, during occlusion, and at reperfusion to measure blood flow in the ischemic and non-ischemic zones of the myocardium.

B. Ex Vivo Isolated Perfused Heart Model (Langendorff)[3]
  • Model: Isolated hearts from rats are mounted on a Langendorff apparatus and perfused with a physiological buffer (e.g., Krebs-Henseleit solution).

  • Protocol:

    • Hearts are stabilized by perfusion with the buffer.

    • Zofenoprilat (or other ACE inhibitors) is added to the perfusate at desired concentrations (e.g., 1-100 µM).

    • Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).

    • Reperfusion is initiated by restarting the flow of the perfusate for a set duration (e.g., 120 minutes).

  • Endpoint Analysis:

    • Infarct Size: Assessed by triphenyltetrazolium (B181601) chloride (TTC) staining.

    • Cardiac Function: Hemodynamic parameters such as left ventricular developed pressure (LVDP) and heart rate are continuously monitored.

    • Biochemical Markers: Release of enzymes like lactate (B86563) dehydrogenase (LDH) into the coronary effluent can be measured as an indicator of cell damage.

C. Measurement of H₂S and NO Bioavailability[4][6]
  • Sample Collection: Plasma and cardiac tissue are collected from animals treated with zofenopril or vehicle.

  • H₂S Measurement:

    • Plasma and Tissue Homogenates: H₂S levels can be measured using specific assays, such as ELISA kits or by methods that detect sulfane sulfur.[4][6]

    • Protocol Considerations: Due to the volatile nature of H₂S, samples must be processed promptly, and specific protocols, such as homogenization in alkaline conditions, may be required to prevent its loss.

  • NO Measurement:

    • Nitrite/Nitrate (B79036) Assay: NO bioavailability is often assessed by measuring its stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻), in plasma and tissue homogenates using commercially available kits (e.g., Griess assay).[6]

  • Western Blot Analysis:

    • To investigate the mechanisms of increased NO production, the expression and phosphorylation status of endothelial nitric oxide synthase (eNOS) in cardiac tissue lysates are determined by Western blotting using specific antibodies.[4]

D. Assessment of Antioxidant Enzyme Expression[4]
  • Sample Preparation: Cardiac tissue is homogenized and lysed to extract total protein.

  • Western Blotting:

    • Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is probed with primary antibodies specific for antioxidant enzymes such as Glutathione Peroxidase-1 (GPx-1), Thioredoxin-1 (Trx-1), and Superoxide Dismutase-1 (SOD-1).

    • A loading control (e.g., GAPDH) is used to ensure equal protein loading.

    • Fluorescently labeled secondary antibodies are used for detection and quantification of protein bands.

IV. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by zofenoprilat and the experimental workflows described in this guide.

Zofenoprilat_Mechanism_of_Action Zofenopril Zofenopril Zofenoprilat Zofenoprilat (Active Metabolite) Zofenopril->Zofenoprilat Hydrolysis ACE Angiotensin-Converting Enzyme (ACE) Zofenoprilat->ACE Inhibition Zofenoprilat->ACE Inhibition Antioxidant_Effects Antioxidant Effects (via -SH group) Zofenoprilat->Antioxidant_Effects Angiotensin_II Angiotensin II Inactive_Fragments Inactive Fragments Angiotensin_I Angiotensin I Angiotensin_I->Angiotensin_II Conversion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Bradykinin Bradykinin Bradykinin->Inactive_Fragments Degradation NO_H2S ↑ Nitric Oxide (NO) ↑ Hydrogen Sulfide (H₂S) Bradykinin->NO_H2S Stimulation Vasodilation Vasodilation NO_H2S->Vasodilation Cardioprotection Cardioprotection Vasodilation->Cardioprotection Antioxidant_Effects->Cardioprotection

Mechanism of action of zofenoprilat.

Ischemia_Reperfusion_Workflow Animal_Model Animal Model (Mouse or Swine) Treatment Treatment (Zofenopril or Placebo) Animal_Model->Treatment Anesthesia Anesthesia Treatment->Anesthesia Surgery Surgical Procedure (Thoracotomy/Catheterization) Anesthesia->Surgery Ischemia Coronary Artery Occlusion (Ischemia) Surgery->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Endpoint_Analysis Endpoint Analysis Reperfusion->Endpoint_Analysis Infarct_Size Infarct Size (TTC Staining) Endpoint_Analysis->Infarct_Size Troponin Cardiac Troponin I (Plasma) Endpoint_Analysis->Troponin Blood_Flow Myocardial Blood Flow (Microspheres) Endpoint_Analysis->Blood_Flow Molecular_Analysis Molecular Analysis (Western Blot, etc.) Endpoint_Analysis->Molecular_Analysis

Experimental workflow for in vivo I/R studies.

Antioxidant_Pathway Zofenoprilat Zofenoprilat (-SH group) Direct_Scavenging Direct ROS Scavenging Zofenoprilat->Direct_Scavenging Antioxidant_Enzymes ↑ Antioxidant Enzymes Zofenoprilat->Antioxidant_Enzymes ROS Reactive Oxygen Species (ROS) Direct_Scavenging->ROS Oxidative_Stress ↓ Oxidative Stress Direct_Scavenging->Oxidative_Stress GPx1 Glutathione Peroxidase-1 (GPx-1) Antioxidant_Enzymes->GPx1 Trx1 Thioredoxin-1 (Trx-1) Antioxidant_Enzymes->Trx1 Antioxidant_Enzymes->Oxidative_Stress GPx1->ROS Trx1->ROS Cardioprotection Cardioprotection Oxidative_Stress->Cardioprotection

Antioxidant signaling pathway of zofenoprilat.

V. Conclusion

The data presented in this technical guide underscore the significant tissue selectivity of this compound for cardiac models. Its high lipophilicity drives a more pronounced and sustained inhibition of ACE in the heart compared to plasma and other ACE inhibitors. Furthermore, zofenoprilat's cardioprotective effects are mediated by a dual mechanism that extends beyond ACE inhibition, encompassing direct antioxidant actions via its sulfhydryl group and the enhanced bioavailability of the crucial signaling molecules, nitric oxide and hydrogen sulfide. These unique properties make zofenoprilat a compelling agent for the treatment of cardiovascular diseases where myocardial protection is of paramount importance. The detailed experimental protocols provided herein offer a foundation for further research into the multifaceted cardioprotective mechanisms of this distinct ACE inhibitor.

References

Endothelial Protection Mechanisms of Zofenoprilat: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Zofenoprilat (B1230023), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor zofenopril (B1663440), exhibits profound endothelial protective effects that extend beyond its primary role in the renin-angiotensin system. These unique properties are largely attributed to the presence of a sulfhydryl (-SH) group, which confers significant antioxidant and signaling capabilities not observed in non-sulfhydryl ACE inhibitors. This technical guide provides an in-depth exploration of the core mechanisms underlying zofenoprilat's beneficial actions on the vascular endothelium. We will dissect the key signaling pathways, present quantitative data from pivotal studies, and provide detailed experimental protocols for the methodologies cited. The primary mechanisms discussed include direct antioxidant effects, enhancement of nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S) bioavailability, and modulation of inflammatory and apoptotic pathways.

Core Mechanisms of Endothelial Protection

Zofenoprilat's endothelial protection is a multifactorial process involving several interconnected mechanisms. Unlike other ACE inhibitors such as enalaprilat, zofenoprilat's sulfhydryl group is a key player in its enhanced vasculoprotective profile.[1][2]

Antioxidant Properties and Reduction of Oxidative Stress

A hallmark of endothelial dysfunction is increased oxidative stress, characterized by an overproduction of reactive oxygen species (ROS). Zofenoprilat directly mitigates this by acting as a potent antioxidant.[3][4]

  • Direct ROS Scavenging: The sulfhydryl group on zofenoprilat can directly scavenge free radicals, thereby reducing cellular damage.[5]

  • Inhibition of ROS Production: Zofenoprilat significantly reduces intracellular ROS and superoxide (B77818) formation induced by stimuli like oxidized low-density lipoprotein (ox-LDL) and tumor necrosis factor-alpha (TNF-α).[1][2] This effect is not observed with the non-sulfhydryl ACE inhibitor enalaprilat.[1][2]

  • Preservation of Intracellular Antioxidants: Zofenoprilat helps maintain the intracellular pool of glutathione (B108866) (GSH), a critical endogenous antioxidant, by preventing its depletion during oxidative stress.[1][2]

Enhancement of Vasodilator Bioavailability: The NO and H₂S Pathways

Zofenoprilat actively promotes the bioavailability of two critical endothelial-derived vasodilators and signaling molecules: nitric oxide (NO) and hydrogen sulfide (H₂S).

  • Nitric Oxide (NO) Pathway: Zofenoprilat enhances NO production and bioactivity.[3][5] It upregulates the expression and phosphorylation of endothelial nitric oxide synthase (eNOS) at its activation site (Ser1177), a key step in NO synthesis.[6][7] The increased NO availability contributes to improved vasodilation and reduced platelet aggregation.

  • Hydrogen Sulfide (H₂S) Pathway: Zofenoprilat serves as an H₂S donor and upregulates the expression of cystathionine (B15957) γ-lyase (CSE), a key enzyme for endogenous H₂S production in the vasculature.[6][8] This H₂S-mediated signaling is independent of ACE inhibition and is crucial for many of zofenoprilat's protective effects, including vasorelaxation and pro-angiogenic activities.[6][9] The R-zofenoprilat diastereoisomer, which does not inhibit ACE, still retains the ability to restore H₂S levels and improve vascular function.[10][9]

Anti-Inflammatory and Anti-Atherosclerotic Effects

Chronic inflammation in the endothelium is a key driver of atherosclerosis. Zofenoprilat exhibits significant anti-inflammatory properties.

  • Inhibition of NF-κB Activation: Zofenoprilat inhibits the activation of nuclear factor-kappa B (NF-κB), a redox-sensitive transcription factor that governs the expression of numerous pro-inflammatory genes.[1][2] This inhibition is linked to its antioxidant capacity, preventing the ROS-mediated activation of NF-κB.

  • Downregulation of Adhesion Molecules: By inhibiting NF-κB, zofenoprilat dose-dependently reduces the expression of vascular cell adhesion molecule-1 (VCAM-1), intercellular adhesion molecule-1 (ICAM-1), and E-selectin on endothelial cells.[1][2] This reduction in adhesion molecules limits the recruitment and infiltration of monocytes into the subendothelial space, a critical early event in the formation of atherosclerotic plaques.[1]

Pro-Angiogenic and Anti-Apoptotic Effects

Zofenoprilat promotes the survival and functional integrity of endothelial cells.

  • Promotion of Angiogenesis: Through the H₂S/CSE pathway, zofenoprilat activates pro-angiogenic signaling cascades involving Akt, eNOS, and ERK1/2, leading to the upregulation of fibroblast growth factor-2 (FGF-2).[6] This promotes endothelial cell survival, rescues damaged cells, and induces physiological angiogenesis.[6]

  • Protection from Apoptosis: Zofenoprilat protects coronary endothelial cells from apoptosis induced by cytotoxic agents like doxorubicin.[11] This protective effect is mediated by the upregulation of the H₂S/CSE pathway and the prevention of caspase-3 cleavage.[11][8]

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro and in vivo studies on zofenoprilat's endothelial effects.

Table 1: Effects of Zofenoprilat on Oxidative Stress Markers

Parameter MeasuredExperimental SystemStimulusZofenoprilat ConcentrationResultReference
Intracellular ROSHUVECsox-LDL or TNF-αDose-dependentSignificant reduction (P < .001)[1][2]
Superoxide FormationHUVECsox-LDL or TNF-αDose-dependentSignificant reduction (P < .001)[1][2]
Intracellular GSHHUVECsox-LDL or TNF-α1.08 fmol/cellPrevented depletion (P < .01)[2]
F2-isoprostanesBAECs-10-60 µMSignificant reduction[5]

HUVECs: Human Umbilical Vein Endothelial Cells; BAECs: Bovine Aortic Endothelial Cells; ox-LDL: Oxidized Low-Density Lipoprotein; TNF-α: Tumor Necrosis Factor-alpha; ROS: Reactive Oxygen Species; GSH: Glutathione.

Table 2: Effects of Zofenoprilat on Vasodilator Pathways

Parameter MeasuredExperimental SystemZofenoprilat ConcentrationResultReference
Nitrite/Nitrate (NOx)BAECs10-60 µMSignificant increase[5]
cGMP AccumulationBAECs10-60 µMSignificant increase[5]
eNOS Phosphorylation (Ser1177)HUVECs10 µMTime-dependent increase (peak at 15 min)[6]
eNOS Phosphorylation (Ser1177)Mouse MyocardiumIn vivoIncreased vs. vehicle[7]
H₂S Levels (Plasma & Tissue)SHR RatsIn vivoRestored to WKY levels[8][10][9]
Vasorelaxation (Aorta)Rat Aortic Rings100 nM–1 mMConcentration-dependent (~60% vasodilation)[10]

SHR: Spontaneously Hypertensive Rats; WKY: Wistar Kyoto (control) rats.

Table 3: Effects of Zofenoprilat on Adhesion Molecule Expression

Parameter MeasuredExperimental SystemStimulusZofenoprilat EffectReference
VCAM-1 ExpressionHUVECsox-LDL or TNF-αDose-dependent reduction (P < .01)[1][2]
ICAM-1 ExpressionHUVECsox-LDL or TNF-αDose-dependent reduction (P < .01)[1][2]
E-selectin ExpressionHUVECsox-LDL or TNF-αDose-dependent reduction (P < .01)[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key molecular pathways and experimental procedures discussed.

Zofenoprilat_Antioxidant_Pathway cluster_stimulus Oxidative Stress Stimuli cluster_cell Endothelial Cell oxLDL ox-LDL ROS ↑ ROS / Superoxide oxLDL->ROS TNFa TNF-α TNFa->ROS GSH ↓ GSH ROS->GSH NFkB_activation NF-κB Activation ROS->NFkB_activation Adhesion_Molecules ↑ Adhesion Molecules (VCAM-1, ICAM-1, E-selectin) NFkB_activation->Adhesion_Molecules Inflammation Endothelial Inflammation & Atherogenesis Adhesion_Molecules->Inflammation Zof Zofenoprilat (-SH group) Zof->ROS Inhibits Zof->GSH Prevents Depletion Zof->NFkB_activation Inhibits

Caption: Zofenoprilat's antioxidant and anti-inflammatory pathway.

Zofenoprilat_H2S_NO_Pathway cluster_H2S H₂S Pathway cluster_NO NO Pathway cluster_effects Downstream Effects Zof Zofenoprilat (-SH group) CSE ↑ CSE Expression Zof->CSE H2S ↑ H₂S Production Zof->H2S Directly Donates H₂S CSE->H2S Akt Akt Activation H2S->Akt Vaso Vasorelaxation H2S->Vaso eNOS ↑ eNOS Phosphorylation (Ser1177) Akt->eNOS NO ↑ NO Production eNOS->NO ERK ERK1/2 Activation eNOS->ERK NO->Vaso Angio Angiogenesis Survival Cell Survival ERK->Angio ERK->Survival

Caption: Zofenoprilat's H₂S and NO signaling cascade.

Organ_Bath_Workflow Experimental Workflow: Isolated Organ Bath Vasorelaxation A1 Isolate rat thoracic aorta and cut into ~4 mm rings A2 Suspend rings in organ bath (37°C Krebs solution, 95% O₂/5% CO₂) A1->A2 A3 Connect to isometric force transducer A2->A3 A4 Equilibrate under tension A3->A4 A5 Pre-contract rings with Phenylephrine (B352888) (PE) A4->A5 A6 Administer cumulative concentrations of Zofenoprilat (100 nM - 1 mM) A5->A6 A7 Record changes in vascular tone (relaxation) A6->A7 A8 Analyze concentration-response curve A7->A8

Caption: Workflow for assessing vasorelaxant effects of Zofenoprilat.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the endothelial protective mechanisms of zofenoprilat.

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs)
  • Source: HUVECs are isolated from human umbilical cords by collagenase digestion or sourced commercially.

  • Culture Medium: Cells are cultured in Medium 199 (M199) supplemented with 20% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 15 µg/mL endothelial cell growth supplement (ECGS), and 50 µg/mL heparin.

  • Culture Conditions: Cells are maintained in flasks coated with 0.1% gelatin at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture: Confluent monolayers are passaged using trypsin-EDTA. Experiments are typically performed on cells between passages 2 and 4.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is adapted from methodologies used to assess the antioxidant effects of zofenoprilat.[1][2]

  • Cell Seeding: HUVECs are seeded onto gelatin-coated 96-well plates or coverslips and grown to confluence.

  • Pre-incubation: Cells are pre-incubated with various concentrations of zofenoprilat or a vehicle control in culture medium for a specified time (e.g., 1-2 hours).

  • Probe Loading: The medium is replaced with a solution containing 5 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in a serum-free medium. Cells are incubated for 30 minutes at 37°C. DCFH-DA is a cell-permeable dye that becomes fluorescent (DCF) upon oxidation by ROS.

  • Stimulation: After washing with phosphate-buffered saline (PBS), cells are exposed to an oxidative stimulus (e.g., 100 µg/mL ox-LDL or 10 ng/mL TNF-α) in the presence of the respective concentrations of zofenoprilat.

  • Detection: The fluorescence intensity of DCF is measured immediately and over time (e.g., up to 60 minutes) using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualized using fluorescence microscopy.

  • Data Analysis: The change in fluorescence intensity over time is calculated and normalized to the control group to determine the percentage reduction in ROS production.

NF-κB Activation Assay (p65 Nuclear Translocation)

This protocol describes an ELISA-based method to quantify the activation of the p65 subunit of NF-κB.

  • Cell Treatment: Confluent HUVECs in 100 mm dishes are pre-incubated with zofenoprilat or vehicle for 1 hour.

  • Stimulation: Cells are then stimulated with TNF-α (e.g., 10 ng/mL) for 30-60 minutes to induce NF-κB activation.

  • Nuclear Extraction: Nuclear extracts are prepared using a commercial nuclear extraction kit according to the manufacturer's instructions. This involves sequential lysis of the cytoplasmic and nuclear membranes to isolate nuclear proteins.

  • Protein Quantification: The protein concentration of the nuclear extracts is determined using a Bradford or BCA protein assay.

  • ELISA Assay: An NF-κB p65 transcription factor assay kit is used.

    • An oligonucleotide containing the NF-κB consensus binding site is immobilized on a 96-well plate.

    • Equal amounts of nuclear extract protein (e.g., 10 µg) are added to the wells and incubated to allow p65 to bind to the oligonucleotide.

    • The wells are washed, and a primary antibody specific to the activated form of p65 is added.

    • After another wash, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

    • A developing solution is added, and the absorbance is read at 450 nm.

  • Data Analysis: The absorbance values are proportional to the amount of activated p65 in the nucleus. Results are expressed as a percentage of the stimulated control.

Western Blot for eNOS Phosphorylation

This protocol details the detection of phosphorylated eNOS at Serine 1177.[6]

  • Cell Lysis: HUVECs are treated with zofenoprilat (e.g., 10 µM) for various time points (e.g., 0, 5, 15, 30 minutes). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using the BCA assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and separated on an 8% SDS-polyacrylamide gel.

  • Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-eNOS (Ser1177) (diluted in 5% BSA/TBST).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: The membrane is stripped and re-probed with an antibody for total eNOS to normalize the phosphorylation signal.

  • Densitometry: Band intensities are quantified using image analysis software. The ratio of phospho-eNOS to total eNOS is calculated.

Isolated Aortic Ring Vasorelaxation Assay

This ex vivo protocol is used to assess the direct effect of zofenoprilat on vascular tone.[10][12]

  • Tissue Preparation: Male Wistar Kyoto (WKY) or Spontaneously Hypertensive Rats (SHR) are euthanized. The thoracic aorta is carefully excised, cleaned of adhesive fat and connective tissue, and cut into rings of approximately 4 mm in length. Care is taken not to damage the endothelium.

  • Mounting: Each aortic ring is suspended between two stainless steel hooks in an organ bath chamber containing Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 10). The solution is maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

  • Transducer Connection: The lower hook is fixed, and the upper hook is connected to an isometric force transducer to record changes in tension.

  • Equilibration: The rings are equilibrated for 60-90 minutes under a resting tension of approximately 2 grams, with the Krebs solution being replaced every 15-20 minutes.

  • Viability and Endothelium Integrity Check: The viability of the smooth muscle is tested by contracting the rings with 60 mM KCl. Endothelial integrity is confirmed by observing >80% relaxation upon addition of acetylcholine (B1216132) (ACh, 1 µM) after pre-contraction with phenylephrine (PE, 1 µM).

  • Experimental Protocol: After washing and re-equilibration, the rings are pre-contracted to a stable plateau with PE (1 µM). A cumulative concentration-response curve is then generated by adding zofenoprilat in increasing concentrations (e.g., 100 nM to 1 mM) to the bath.

  • Data Analysis: The relaxation induced by each concentration is expressed as a percentage of the maximal contraction induced by PE.

Conclusion

The endothelial protective mechanisms of zofenoprilat are comprehensive and robust, stemming significantly from the antioxidant and signaling properties of its unique sulfhydryl group. By mitigating oxidative stress, inhibiting NF-κB-driven inflammation, and enhancing the bioavailability of the crucial signaling molecules NO and H₂S, zofenoprilat offers a multi-pronged approach to preserving and restoring endothelial function. These pleiotropic effects, which are largely independent of ACE inhibition, distinguish zofenoprilat from other agents in its class and underscore its potential for broad cardiovascular protection. The experimental data and protocols provided in this guide offer a framework for further research into the vasculoprotective benefits of sulfhydryl-containing ACE inhibitors.

References

An In-depth Technical Guide on the Free Radical Scavenging Properties of Zofenoprilat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril (B1663440), has garnered significant attention for its cardioprotective effects, which extend beyond its primary role in regulating the renin-angiotensin system.[1] A substantial body of evidence from both in vitro and in vivo studies suggests that Zofenoprilat possesses potent antioxidant properties.[1] This technical guide provides a comprehensive overview of the free radical scavenging capabilities of Zofenoprilat, detailing its mechanisms of action, presenting available quantitative data, outlining experimental protocols for its assessment, and visualizing the key signaling pathways involved. The primary antioxidant activity of Zofenoprilat is attributed to its sulfhydryl (-SH) group, which directly scavenges free radicals.[2] This structural feature distinguishes it from non-sulfhydryl ACE inhibitors.[2]

Mechanisms of Free Radical Scavenging

Zofenoprilat exerts its antioxidant effects through a multi-faceted approach, encompassing both direct free radical scavenging and indirect mechanisms that bolster the endogenous antioxidant defenses and mitigate oxidative stress.

Direct Free Radical Scavenging

The presence of a sulfhydryl (-SH) group in the chemical structure of Zofenoprilat is central to its direct free radical scavenging activity. This functional group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging free radical chain reactions. Studies have demonstrated that sulfhydryl-containing ACE inhibitors, including Zofenopril, are effective scavengers of non-superoxide free radicals.[2] This direct scavenging action is a key differentiator from non-sulfhydryl ACE inhibitors.

Indirect Antioxidant Mechanisms

Beyond direct scavenging, Zofenoprilat modulates several cellular pathways that collectively reduce oxidative stress and enhance antioxidant capacity.

Zofenoprilat has been shown to increase the bioavailability of two critical signaling molecules with antioxidant properties: nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S). It enhances NO production in endothelial cells, which contributes to vasodilation and protection against oxidative damage.[1] Furthermore, Zofenoprilat can spontaneously release H₂S, a gaseous transmitter known to exert cytoprotective effects and scavenge free radicals. This dual enhancement of NO and H₂S pathways represents a significant indirect antioxidant mechanism.

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammatory responses and the expression of pro-oxidant enzymes. Zofenoprilat has been demonstrated to inhibit the activation of NF-κB in endothelial cells, a process that is often triggered by oxidative stress. By suppressing NF-κB activation, Zofenoprilat reduces the expression of adhesion molecules and pro-inflammatory cytokines, thereby mitigating the cellular inflammatory response associated with oxidative damage.

Quantitative Data on Antioxidant Properties

While specific IC50 values for the direct radical scavenging activity of Zofenoprilat from standardized assays like DPPH and ABTS are not extensively reported in the available literature, numerous studies have quantified its effects on cellular oxidative stress markers. For a comparative perspective on the potential direct scavenging potency of a sulfhydryl-containing ACE inhibitor, data for the structurally related compound, Captopril, is provided.

Table 1: Quantitative Effects of Zofenoprilat on Cellular Oxidative Stress Markers
ParameterCell TypeInducer of Oxidative StressConcentration of ZofenoprilatObserved EffectReference
Intracellular ROSHUVECsOxidized LDL1.08 fmol/cellSignificant reduction (P < .01)
Superoxide (B77818) FormationHUVECsOxidized LDL1.08 fmol/cellSignificant reduction (P < .01)
Intracellular Glutathione (GSH)HUVECsOxidized LDL1.08 fmol/cellDecreased consumption (P < .01)
Malondialdehyde (MDA) GenerationPlasma LDL of hypertensive patientsIn vitro oxidation15 to 30 mg/day (in vivo)Significant reduction (P < .05)[3]
8-iso-PGF2α (Isoprostanes)Plasma of hypertensive patientsHypertension15 to 30 mg/day (in vivo)Normalization of levels (P < .03)[3]

HUVECs: Human Umbilical Vein Endothelial Cells; ROS: Reactive Oxygen Species; LDL: Low-Density Lipoprotein.

Table 2: Comparative Direct Radical Scavenging Activity of Captopril (A Sulfhydryl-Containing ACE Inhibitor)

Note: This data is for Captopril and is provided as a reference for the potential activity of a sulfhydryl-containing ACE inhibitor like Zofenoprilat.

AssayIC50 Value (µg/mL)Reference
DPPH Radical Scavenging44.12[4]
ABTS Radical Scavenging39.89[4]
Hydroxyl Radical Scavenging43.65[4]
Superoxide Anion Scavenging39.79[4]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the free radical scavenging properties of Zofenoprilat.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark, airtight container.

    • Prepare a stock solution of Zofenoprilat in a suitable solvent (e.g., methanol or DMSO).

    • Prepare serial dilutions of the Zofenoprilat stock solution to obtain a range of concentrations for testing.

    • Ascorbic acid or Trolox should be used as a positive control and prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of Zofenoprilat, positive control, or blank solvent to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of Zofenoprilat required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of Zofenoprilat.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution and serial dilutions of Zofenoprilat and a positive control (e.g., Trolox).

  • Assay Procedure:

    • Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the different concentrations of Zofenoprilat, positive control, or blank solvent.

    • Mix thoroughly and incubate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of scavenging is calculated similarly to the DPPH assay.

    • The IC50 value is determined from the dose-response curve.

Superoxide Radical Scavenging Assay

Principle: This assay typically uses a system (e.g., phenazine (B1670421) methosulfate-NADH) to generate superoxide radicals, which then reduce a detector compound like nitroblue tetrazolium (NBT) to form a colored formazan (B1609692) product. The scavenging of superoxide radicals by an antioxidant inhibits this color formation.

Methodology:

  • Reagent Preparation:

    • Prepare solutions of NADH (e.g., 166 µM), NBT (e.g., 100 µM), and phenazine methosulfate (PMS) (e.g., 60 µM) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Prepare a stock solution and serial dilutions of Zofenoprilat and a positive control (e.g., quercetin).

  • Assay Procedure:

    • In a reaction mixture, combine the NADH solution, NBT solution, and the different concentrations of Zofenoprilat or control.

    • Initiate the reaction by adding the PMS solution.

    • Incubate at room temperature for 5 minutes.

  • Measurement:

    • Measure the absorbance at 560 nm.

  • Calculation:

    • The percentage of superoxide radical scavenging is calculated based on the reduction in formazan formation.

    • The IC50 value is determined from the dose-response curve.

Hydroxyl Radical Scavenging Assay

Principle: This assay often utilizes a Fenton reaction (Fe²⁺ + H₂O₂) to generate hydroxyl radicals. These highly reactive radicals degrade a detector molecule (e.g., deoxyribose), and the extent of degradation is measured. An antioxidant will compete with the detector molecule for the hydroxyl radicals, thus reducing its degradation.

Methodology:

  • Reagent Preparation:

    • Prepare solutions of FeCl₃, EDTA, ascorbic acid, H₂O₂, and deoxyribose in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a stock solution and serial dilutions of Zofenoprilat and a positive control (e.g., mannitol).

  • Assay Procedure:

    • The reaction mixture should contain, in sequence, FeCl₃, EDTA, deoxyribose, Zofenoprilat (or control), and H₂O₂.

    • Initiate the reaction by adding ascorbic acid.

    • Incubate at 37°C for 1 hour.

    • Stop the reaction by adding thiobarbituric acid (TBA) and trichloroacetic acid (TCA).

    • Heat the mixture in a boiling water bath for 15 minutes to develop a pink chromogen.

  • Measurement:

    • After cooling, measure the absorbance at 532 nm.

  • Calculation:

    • The percentage of hydroxyl radical scavenging is determined by the reduction in the formation of the pink chromogen.

    • The IC50 value is calculated from the dose-response curve.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways influenced by Zofenoprilat and a general experimental workflow for assessing its antioxidant properties.

experimental_workflow cluster_preparation Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis Zofenoprilat Zofenoprilat Stock Solution Preparation DPPH DPPH Radical Scavenging Assay Zofenoprilat->DPPH ABTS ABTS Radical Cation Scavenging Assay Zofenoprilat->ABTS Superoxide Superoxide Radical Scavenging Assay Zofenoprilat->Superoxide Hydroxyl Hydroxyl Radical Scavenging Assay Zofenoprilat->Hydroxyl Controls Positive Controls (e.g., Ascorbic Acid, Trolox) Controls->DPPH Controls->ABTS Controls->Superoxide Controls->Hydroxyl Reagents Assay-Specific Reagent Preparation Reagents->DPPH Reagents->ABTS Reagents->Superoxide Reagents->Hydroxyl Measurement Spectrophotometric Measurement DPPH->Measurement ABTS->Measurement Superoxide->Measurement Hydroxyl->Measurement Calculation Calculation of % Scavenging Measurement->Calculation IC50 Determination of IC50 Values Calculation->IC50 NO_H2S_Pathway Zofenoprilat Zofenoprilat (-SH group) eNOS Endothelial Nitric Oxide Synthase (eNOS) Zofenoprilat->eNOS enhances H2S Hydrogen Sulfide (H₂S) Release Zofenoprilat->H2S promotes NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation Antioxidant Antioxidant Effects NO->Antioxidant H2S->Vasodilation H2S->Antioxidant NFkB_Pathway OxidativeStress Oxidative Stress (e.g., ROS) NFkB_Activation NF-κB Activation OxidativeStress->NFkB_Activation Zofenoprilat Zofenoprilat Zofenoprilat->NFkB_Activation inhibits GeneExpression Pro-inflammatory Gene Expression (Adhesion molecules, Cytokines) NFkB_Activation->GeneExpression Inflammation Endothelial Inflammation GeneExpression->Inflammation

References

Methodological & Application

Zofenoprilat Arginine In Vivo Experimental Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo experimental models for evaluating the pharmacokinetics, pharmacodynamics, and cardiovascular effects of zofenoprilat (B1230023) arginine. Zofenoprilat is the active metabolite of the prodrug zofenopril (B1663440), a potent angiotensin-converting enzyme (ACE) inhibitor. Due to the low solubility of zofenoprilat, its arginine salt, zofenoprilat arginine (also known as SQ 26,703), is frequently utilized in preclinical in vivo research for intravenous administration.[1] This document details established protocols for hypertension and myocardial infarction models, along with key quantitative data and visualizations to guide experimental design.

In Vivo Experimental Models

This compound and its prodrug zofenopril have been evaluated in a variety of animal models to characterize their therapeutic potential. The most commonly used models include:

  • Spontaneously Hypertensive Rats (SHR): A widely accepted model for essential hypertension, used to assess the antihypertensive effects of zofenopril.[2][3][4]

  • Normotensive Rats (Wistar or Sprague-Dawley): Used as control groups in hypertension studies and for creating models of cardiovascular disease, such as myocardial infarction.[5]

  • Myocardial Infarction (MI) Models (Rats and Mice): These models, created by inducing ischemia-reperfusion injury, are crucial for evaluating the cardioprotective effects of zofenopril.[5][6][7]

  • Dogs and Monkeys: Utilized in preclinical studies to determine the potency and duration of ACE inhibition following intravenous administration of this compound.[1]

Data Presentation: Pharmacokinetics and Pharmacodynamics

The following tables summarize key quantitative data from in vivo and clinical studies, providing insights into the pharmacokinetic and pharmacodynamic profile of zofenopril and zofenoprilat.

Table 1: Pharmacokinetic Parameters of Zofenopril and Zofenoprilat in Healthy Volunteers (Single 60 mg Oral Dose of Zofenopril Calcium) [8]

ParameterZofenoprilZofenoprilat
Tmax (h) 1.191.36
Limit of Quantitation (ng/mL) 12
Time to reach Limit of Quantitation (h) 8 - 168 - 16

Table 2: Pharmacodynamic Parameters of Zofenopril in Healthy Volunteers (Single 60 mg Oral Dose of Zofenopril Calcium) [8]

ParameterValue
Time to Complete ACE Inhibition 1 hour
Duration of Complete ACE Inhibition up to 9.44 hours
ACE Inhibition at 24 hours 74%
ACE Inhibition at 36 hours 56%

Table 3: Antihypertensive Effects of Oral Zofenopril in Spontaneously Hypertensive Rats (SHR)

Animal ModelDose (mg/kg/day)DurationEffect on Blood PressureReference
SHR103 monthsReduced to normotensive (WKY) levels[2]
SHR0.53 monthsSlight modification[2]
SHR12-156 weeksAttenuated increase in left ventricular cavity volume post-MI[5]

Experimental Protocols

Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

This protocol describes the methodology for evaluating the chronic antihypertensive effects of orally administered zofenopril in SHR.

Materials:

  • Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats (as normotensive controls).

  • Zofenopril.

  • Vehicle for oral administration (e.g., drinking water).

  • Tail-cuff method blood pressure measurement system.[9]

Procedure:

  • Animal Acclimatization: House male SHR and WKY rats under standard laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the SHR into treatment and vehicle control groups. A group of WKY rats serves as the normotensive control.

  • Drug Administration: Administer zofenopril to the treatment group at the desired dosage (e.g., 0.5 or 10 mg/kg/day) dissolved in drinking water for a period of 3 months.[2] The vehicle control group receives plain drinking water.

  • Blood Pressure Measurement:

    • Measure systolic blood pressure weekly using the tail-cuff method.[9]

    • To ensure accuracy, perform measurements on conscious, restrained rats. While heating the animals is a conventional method, a novel unheated-animal tail-cuff method has been shown to provide accurate measurements when compared to telemetry.[9]

    • Record the average of multiple readings for each animal at each time point.

  • Data Analysis: Compare the systolic blood pressure of the zofenopril-treated SHR group with the vehicle-treated SHR and normotensive WKY groups over the treatment period.

Cardioprotective Effect in a Rat Model of Myocardial Infarction

This protocol details the induction of myocardial ischemia-reperfusion injury in rats and the subsequent evaluation of zofenopril's cardioprotective effects.

Materials:

  • Male Wistar rats (220-240 g).

  • Zofenopril.

  • Anesthetic (e.g., isoflurane).

  • Surgical instruments for thoracotomy.

  • Langendorff isolated heart perfusion system.

  • Krebs-Henseleit solution.

  • Isoprenaline.

Procedure:

  • Myocardial Infarction Induction:

    • Anesthetize the rats.

    • Perform a left thoracotomy to expose the heart.

    • Induce experimental myocardial infarction by ligating the left coronary artery.[5] Sham-operated animals undergo the same procedure without ligation.

  • Treatment:

    • Immediately after surgery, begin treatment with zofenopril (e.g., 12-15 mg/kg/day) added to the drinking water.[5]

    • Continue treatment for six weeks.

  • Assessment of Cardiac Function (Ex Vivo):

    • After the treatment period, euthanize the rats and rapidly excise the hearts.

    • Mount the hearts on a Langendorff perfusion system.[5]

    • Perfuse the hearts with Krebs-Henseleit solution.

    • Measure baseline heart rate and left ventricular pressure.

    • Stimulate the hearts with isoprenaline (6 nM) and measure the response.[5]

  • Infarct Size and Cardiac Hypertrophy Assessment:

    • Determine heart and lung weights to assess cardiac mass and pulmonary congestion.[5]

    • Measure the left ventricular cavity volume to evaluate cardiac remodeling.[5]

  • Data Analysis: Compare the cardiac function parameters, heart and lung weights, and ventricular volume between the zofenopril-treated, untreated infarcted, and sham-operated groups.

Mandatory Visualizations

Signaling Pathways

The therapeutic effects of this compound are primarily mediated through the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). Additionally, its cardioprotective effects are linked to the modulation of nitric oxide (NO) and hydrogen sulfide (B99878) (H2S) bioavailability.

RAAS_Inhibition Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Vasodilation Vasodilation Zofenoprilat_Arginine This compound Zofenoprilat_Arginine->ACE Inhibits Zofenoprilat_Arginine->Vasodilation Promotes AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone

Caption: Mechanism of action of this compound via ACE inhibition.

Cardioprotection_Pathway Zofenopril Zofenopril eNOS eNOS Activation Zofenopril->eNOS Stimulates H2S Hydrogen Sulfide (H2S) Bioavailability Zofenopril->H2S Increases NO Nitric Oxide (NO) Bioavailability eNOS->NO Cardioprotection Cardioprotection NO->Cardioprotection H2S->Cardioprotection

Caption: Cardioprotective signaling pathways of Zofenopril.

Experimental Workflows

The following diagrams illustrate the workflows for the described in vivo experiments.

SHR_Workflow Start Start Acclimatization Animal Acclimatization (SHR & WKY rats) Start->Acclimatization Grouping Grouping Acclimatization->Grouping Treatment Chronic Oral Administration (Zofenopril or Vehicle) Grouping->Treatment BP_Measurement Weekly Blood Pressure Measurement (Tail-cuff) Treatment->BP_Measurement BP_Measurement->Treatment 3 months Data_Analysis Data Analysis BP_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for SHR hypertension model.

MI_Workflow Start Start MI_Induction Myocardial Infarction Induction (Coronary Artery Ligation) Start->MI_Induction Treatment Chronic Oral Administration (Zofenopril or Vehicle) MI_Induction->Treatment 6 weeks Ex_Vivo_Assessment Ex Vivo Cardiac Function (Langendorff Perfusion) Treatment->Ex_Vivo_Assessment Tissue_Analysis Infarct Size & Hypertrophy Assessment Treatment->Tissue_Analysis Data_Analysis Data Analysis Ex_Vivo_Assessment->Data_Analysis Tissue_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for rat myocardial infarction model.

References

Application Notes and Protocols: In Vitro Assays for Angiotensin-Converting Enzyme (ACE) Inhibition by Zofenoprilat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zofenopril is a prodrug that undergoes in vivo hydrolysis to its active metabolite, zofenoprilat (B1230023), a potent inhibitor of the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II and by degrading the vasodilator bradykinin. Inhibition of ACE by zofenoprilat leads to vasodilation and a reduction in blood pressure, making it an effective therapeutic agent for hypertension and heart failure. Zofenoprilat is a sulfhydryl-containing ACE inhibitor, a characteristic that may contribute to its antioxidant properties and provide additional cardiovascular protection.

These application notes provide detailed protocols for in vitro assays to determine the inhibitory activity of zofenoprilat on ACE. The described methods are essential for researchers studying the efficacy and kinetics of ACE inhibitors.

Data Presentation

Quantitative Data Summary

The inhibitory potency of zofenoprilat against ACE has been determined in various in vitro systems. The following table summarizes the reported IC50 values, representing the concentration of zofenoprilat required to inhibit 50% of ACE activity.

Active CompoundACE SourceIn Vitro Assay SystemIC50 (nM)Reference
ZofenoprilatRabbit Lung ACEInhibition of histidyl-leucine formation8
ZofenoprilatRat Tissue Homogenates (aorta, brain, heart, lung, kidney, serum)---0.8 - 2.8
SQ 26,703 (arginine salt of zofenoprilat)Rabbit Lung ACE---8

Note: The potency of zofenoprilat is noted to be approximately six times more potent than captopril.

Signaling Pathway

The following diagram illustrates the central role of ACE in the Renin-Angiotensin System and the mechanism of its inhibition by Zofenoprilat.

ACE Signaling Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Cleavage AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Conversion Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction Leads to Renin Renin ACE ACE Bradykinin Bradykinin Zofenoprilat Zofenoprilat Zofenoprilat->ACE Inhibits InactiveFragments Inactive Fragments Bradykinin->InactiveFragments Degradation Vasodilation Vasodilation (Decreased Blood Pressure) Bradykinin->Vasodilation Promotes

Caption: ACE converts Angiotensin I to Angiotensin II and degrades Bradykinin. Zofenoprilat inhibits ACE.

Experimental Protocols

Several in vitro methods can be employed to measure ACE inhibition. Spectrophotometric and fluorometric assays are commonly used due to their sensitivity and adaptability to high-throughput screening.

Spectrophotometric Assay using Hippuryl-Histidyl-Leucine (HHL)

This method is based on the ACE-catalyzed hydrolysis of the substrate Hippuryl-Histidyl-Leucine (HHL) to hippuric acid (HA) and the dipeptide His-Leu. The amount of HA produced is quantified by spectrophotometry.

Experimental Workflow:

Application Notes & Protocols for the Quantification of Zofenoprilat Arginine in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantification of zofenoprilat (B1230023), the active metabolite of zofenopril (B1663440) arginine, in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.

Introduction

Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and cardiovascular diseases.[1][2] It is a prodrug that is hydrolyzed in vivo to its active metabolite, zofenoprilat.[3] Zofenoprilat exerts its therapeutic effects by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.[1] The presence of a sulfhydryl group in zofenoprilat's structure may also contribute to its cardioprotective and antioxidant properties.[4][5]

Accurate quantification of zofenoprilat in plasma is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The following protocol details a validated LC-MS/MS method for the sensitive and specific determination of zofenoprilat in human plasma.

Experimental Protocols

Materials and Reagents
  • Zofenoprilat Arginine reference standard

  • Internal Standard (IS) (e.g., Diazepam or Fosinopril Sodium)[3][6]

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid (reagent grade)

  • Methyl tert-butyl ether (MTBE)

  • 1,4-Dithiothreitol (DTT)

  • Human plasma (with anticoagulant, e.g., heparin or EDTA)

  • Purified water (e.g., Milli-Q)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (Liquid-Liquid Extraction)

Due to the presence of a thiol group, zofenoprilat can form dimers and mixed disulfides with endogenous thiols in plasma. To ensure accurate quantification, a reduction and stabilization step is necessary.[3]

  • Thaw plasma samples at room temperature.

  • To a 200 µL aliquot of plasma, add 20 µL of the internal standard working solution.

  • Add 20 µL of a 1,4-Dithiothreitol (DTT) solution (to reduce disulfide bonds) and vortex briefly.[3]

  • Acidify the sample by adding 50 µL of 0.1 M HCl to facilitate extraction.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[3]

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

Table 1: LC-MS/MS Method Parameters

ParameterCondition
Chromatographic Column Agilent ZORBAX Eclipse XDB-C8 (or equivalent)[7]
Mobile Phase 85:15 (v/v) Methanol and 0.1% Formic Acid in Water[7]
Flow Rate 0.2 mL/min[7]
Injection Volume 10 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive[7]
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon[7]

Note: The specific MRM transitions for zofenoprilat and the internal standard should be optimized on the specific mass spectrometer being used.

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for the quantification of zofenoprilat in human plasma.

Table 2: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Zofenoprilat0.5 - 1600≥ 0.998[7]

Table 3: Accuracy and Precision (Intra-day and Inter-day)

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
LLOQ0.5< 15%± 15%< 15%± 15%
Low QC1< 10%± 10%< 10%± 10%
Medium QC50< 10%± 10%< 10%± 10%
High QC1600< 10%± 10%< 10%± 10%

Data presented are representative and may vary between laboratories and instruments.

Table 4: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Zofenoprilat82.96 - 86.73[7]Minimal and compensated by the internal standard

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) IS Add Internal Standard Plasma->IS DTT Add DTT (Reduction) IS->DTT Acidify Acidify (0.1M HCl) DTT->Acidify LLE Liquid-Liquid Extraction (MTBE) Acidify->LLE Centrifuge Centrifugation LLE->Centrifuge Evaporate Evaporation to Dryness Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification

Caption: Experimental workflow for zofenoprilat quantification.

Zofenoprilat Signaling Pathway

Zofenoprilat's primary mechanism of action is the inhibition of the Angiotensin-Converting Enzyme (ACE). Additionally, its sulfhydryl group is associated with the release of hydrogen sulfide (B99878) (H₂S), which can inhibit the MAPK and mTOR signaling pathways.[6][8]

G cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) cluster_zof Zofenoprilat Action cluster_h2s H₂S Mediated Pathway Angiotensinogen Angiotensinogen Renin Renin AngI Angiotensin I Renin->AngI converts ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII converts Vasoconstriction Vasoconstriction AngII->Vasoconstriction Aldosterone Aldosterone Release AngII->Aldosterone Zofenoprilat Zofenoprilat Zofenoprilat->ACE inhibits H2S H₂S Release Zofenoprilat->H2S promotes MAPK MAPK Pathway H2S->MAPK inhibits mTOR mTOR Pathway H2S->mTOR inhibits Proliferation ↓ Cell Proliferation & Migration

Caption: Zofenoprilat's dual mechanism of action.

References

Application Notes and Protocols for Zofenoprilat Studies in Spontaneously Hypertensive Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zofenopril (B1663440) is a potent, sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor with significant antihypertensive, cardioprotective, and antioxidant properties.[1][2] Its active metabolite, zofenoprilat (B1230023), not only blocks the renin-angiotensin-aldosterone system (RAAS) but also exerts beneficial effects through the release of hydrogen sulfide (B99878) (H₂S), a novel gaseous mediator.[3][4][5] Spontaneously hypertensive rats (SHR) are a widely used preclinical model of human essential hypertension, exhibiting many of the same cardiovascular pathologies, including elevated blood pressure, cardiac hypertrophy, and endothelial dysfunction.[6][7] This makes them an ideal model for investigating the therapeutic potential of agents like zofenopril.

These application notes provide a comprehensive overview of the use of SHR for zofenoprilat studies, detailing its mechanism of action, experimental protocols, and key findings.

Mechanism of Action of Zofenoprilat

Zofenoprilat exerts its therapeutic effects through a dual mechanism:

  • ACE Inhibition: As an ACE inhibitor, zofenoprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1] This leads to vasodilation and a reduction in blood pressure.[1] Reduced angiotensin II levels also decrease aldosterone (B195564) secretion, promoting sodium and water excretion.[1] Furthermore, ACE inhibition leads to an increase in bradykinin (B550075) levels, which contributes to vasodilation.[1]

  • H₂S-Mediated Effects: Unique among many ACE inhibitors, zofenoprilat contains a sulfhydryl group that enables it to release H₂S.[3][4] H₂S is a gaseous signaling molecule with pleiotropic cardiovascular effects, including vasorelaxation, anti-inflammatory actions, and pro-angiogenic properties.[8] Studies have shown that zofenopril improves vascular function in SHR by potentiating the H₂S pathway, an effect independent of ACE inhibition.[3][4][5] This is mediated, in part, by the restoration of cystathionine-γ-lyase (CSE) expression, a key enzyme in H₂S production.[3][4] The pro-angiogenic effects of zofenoprilat are dependent on the Akt, eNOS, and ERK1/2 signaling cascades.[8]

Key Cardiovascular Effects in SHR

Chronic treatment with zofenopril in SHR leads to significant improvements in cardiovascular parameters:

  • Reduction in Blood Pressure: Long-term administration of zofenopril (10 mg/kg/day) effectively reduces systolic blood pressure in SHR to levels comparable to normotensive Wistar-Kyoto (WKY) rats.[9][10]

  • Regression of Cardiac Hypertrophy: Zofenopril treatment decreases the left ventricular weight/body weight ratio, indicating a reduction in cardiac hypertrophy.[9][10]

  • Improvement of Endothelial Function: Zofenopril enhances the acetylcholine-induced relaxant response in aortic rings from SHR, signifying improved endothelial function.[9][10]

  • Reversal of Vascular Remodeling: Treatment with zofenopril reverses vascular remodeling in SHR.[9][10]

  • Antioxidant Activity: Zofenopril exhibits antioxidant properties, contributing to its beneficial cardiovascular effects.[2][9][10]

Data Presentation

Table 1: Effect of Chronic Zofenopril Treatment on Systolic Blood Pressure in SHR
Treatment GroupInitial Systolic Blood Pressure (mmHg)Final Systolic Blood Pressure (mmHg)
WKY (Control)119 ± 3Not specified
SHR (Control)175 ± 2Maintained elevated
SHR + Zofenopril (0.5 mg/kg/day)Not specifiedSlightly modified
SHR + Zofenopril (10 mg/kg/day)Not specified134 ± 3

Data from a 3-month treatment study.[9]

Table 2: Effect of Chronic Zofenopril Treatment on Cardiac Hypertrophy in SHR
Treatment GroupLeft Ventricular Weight / Body Weight Ratio (mg/g)
WKY (Control)Not specified
SHR (Control)Increased
SHR + Zofenopril (0.5 mg/kg/day)Reduced
SHR + Zofenopril (10 mg/kg/day)Significantly Reduced

Qualitative summary from a 3-month treatment study.[9]

Table 3: Effect of Chronic Zofenopril Treatment on ACE Activity in SHR
Treatment GroupPlasma ACE Inhibition (%)Aortic ACE ActivityCardiac ACE Activity
SHR + Zofenopril (10 mg/kg/day)83%Dose-dependently loweredDose-dependently lowered

Data from a 3-month treatment study.[9]

Table 4: Effect of Chronic Zofenopril Treatment on Vascular Superoxide (B77818) Anion Production in SHR
Treatment GroupSuperoxide Anion (O₂⁻) Release
WKY (Control)Lower
SHR (Control)Higher
SHR + Zofenopril (10 mg/kg/day)Reduced to levels similar to WKY

Qualitative summary from a 3-month treatment study.[9]

Experimental Protocols

Animal Model and Drug Administration
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.[9][10]

  • Acclimation: Animals should be acclimated to the facility for at least 48 hours before the start of the experiment.[11]

  • Drug Administration: Zofenopril is administered orally, typically mixed with food or via oral gavage.[6][12] Doses of 0.5 mg/kg/day and 10 mg/kg/day have been shown to be effective for non-antihypertensive and antihypertensive effects, respectively.[9][10] Treatment duration is typically long-term, for example, 3 months.[9][10]

Blood Pressure Measurement
  • Method: Systolic blood pressure is measured using the non-invasive tail-cuff method.[9][10]

  • Procedure:

    • Acclimate the rats to the restraining device and tail cuff for several days before the actual measurement to minimize stress-induced variations.

    • Place the rat in the restrainer.

    • Position the cuff and pulse sensor on the rat's tail.

    • Inflate the cuff to a pressure above the expected systolic pressure and then slowly deflate it.

    • Record the pressure at which the pulse reappears as the systolic blood pressure.

    • Repeat the measurement several times for each animal and average the readings.

Assessment of Cardiac Hypertrophy
  • Method: The left ventricular weight to body weight ratio is calculated as an index of cardiac hypertrophy.[9][10]

  • Procedure:

    • At the end of the treatment period, euthanize the animals.

    • Excise the heart and carefully dissect the left ventricle.

    • Blot the left ventricle dry and weigh it.

    • Record the final body weight of the animal.

    • Calculate the ratio of left ventricular weight (in mg) to body weight (in g).

Vascular Reactivity Studies
  • Method: Evaluation of endothelial function is performed on isolated aortic rings.[9][10]

  • Procedure:

    • Euthanize the rat and excise the thoracic aorta.

    • Clean the aorta of adherent tissue and cut it into rings of 2-3 mm in length.[3]

    • Mount the aortic rings in organ baths containing an oxygenated physiological salt solution (e.g., Krebs solution) at 37°C.[3]

    • Connect the rings to isometric force transducers to record changes in tension.

    • Pre-constrict the aortic rings with an alpha-adrenergic agonist like phenylephrine.

    • Once a stable contraction is achieved, cumulatively add increasing concentrations of acetylcholine (B1216132) to assess endothelium-dependent relaxation.

    • Sodium nitroprusside can be used to assess endothelium-independent relaxation.

Measurement of ACE Activity
  • Method: Angiotensin-converting enzyme activity in plasma and tissues is determined by a fluorimetric method.[9][10]

  • Procedure:

    • Collect blood samples and prepare plasma.

    • Homogenize tissue samples (e.g., aorta, heart) in an appropriate buffer.

    • Incubate the plasma or tissue homogenates with a synthetic ACE substrate (e.g., hippuryl-L-histidyl-L-leucine).

    • The enzymatic reaction releases a product that can be measured fluorometrically.

    • Quantify the ACE activity based on the rate of product formation.

Quantification of Superoxide Anion Generation
  • Method: Superoxide anion (O₂⁻) production in aortic segments is quantified using lucigenin-amplified chemiluminescence.[9][10]

  • Procedure:

    • Isolate aortic segments from the different treatment groups.

    • Incubate the segments in a buffer containing lucigenin (B191737).

    • Measure the chemiluminescence produced by the reaction of lucigenin with superoxide anions using a luminometer.

    • NADPH can be added to stimulate O₂⁻ production.[9]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Zofenoprilat's Dual Action

Zofenoprilat_Mechanism cluster_ACE ACE Inhibition Pathway cluster_H2S H2S Pathway Zofenoprilat Zofenoprilat ACE Angiotensin-Converting Enzyme (ACE) Zofenoprilat->ACE Inhibits H2S_Release H₂S Release Zofenoprilat->H2S_Release AngII Angiotensin II ACE->AngII Bradykinin_Deg Bradykinin Degradation ACE->Bradykinin_Deg Causes AngI Angiotensin I AngI->AngII ACE-mediated conversion Aldosterone Aldosterone Secretion AngII->Aldosterone Vasoconstriction Vasoconstriction AngII->Vasoconstriction Bradykinin Bradykinin Vasodilation_Brady Vasodilation Bradykinin->Vasodilation_Brady H2S_Pathway ↑ H₂S Bioavailability H2S_Release->H2S_Pathway CSE Cystathionine-γ-lyase (CSE) Expression H2S_Pathway->CSE Akt Akt H2S_Pathway->Akt eNOS eNOS H2S_Pathway->eNOS ERK ERK1/2 H2S_Pathway->ERK Vasodilation_H2S Vasodilation H2S_Pathway->Vasodilation_H2S Angiogenesis Angiogenesis Akt->Angiogenesis eNOS->Angiogenesis ERK->Angiogenesis

Caption: Dual mechanism of Zofenoprilat action.

Experimental Workflow for Evaluating Zofenoprilat in SHR

Experimental_Workflow cluster_analysis Ex vivo and Biochemical Analyses start Start: Select SHR and WKY rats acclimation Acclimation Period start->acclimation treatment Chronic Zofenopril Administration (e.g., 0.5 or 10 mg/kg/day for 3 months) acclimation->treatment bp_measurement In-life Measurement: Systolic Blood Pressure (Tail-cuff) treatment->bp_measurement During treatment euthanasia End of Study: Euthanasia and Tissue Collection treatment->euthanasia cardiac_hypertrophy Cardiac Hypertrophy Assessment (LV weight/body weight ratio) euthanasia->cardiac_hypertrophy vascular_reactivity Vascular Reactivity Studies (Aortic rings) euthanasia->vascular_reactivity ace_activity ACE Activity Measurement (Plasma and Tissues) euthanasia->ace_activity oxidative_stress Oxidative Stress Marker Quantification (Superoxide anion production) euthanasia->oxidative_stress data_analysis Data Analysis and Interpretation cardiac_hypertrophy->data_analysis vascular_reactivity->data_analysis ace_activity->data_analysis oxidative_stress->data_analysis

References

Measuring the In Vitro Antioxidant Activity of Zofenoprilat: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril, exhibits significant antioxidant properties, primarily attributed to its sulfhydryl (-SH) group. This characteristic distinguishes it from non-sulfhydryl ACE inhibitors and may contribute to its cardioprotective effects beyond ACE inhibition. These application notes provide detailed protocols for measuring the in vitro antioxidant activity of Zofenoprilat using common and robust assays: DPPH radical scavenging, ABTS radical cation decolorization, Ferric Reducing Antioxidant Power (FRAP), and superoxide (B77818) dismutase (SOD)-like activity.

The antioxidant mechanism of Zofenoprilat involves the donation of a hydrogen atom from its sulfhydryl group to neutralize free radicals, thereby reducing oxidative stress.[1][2] Furthermore, Zofenoprilat has been shown to decrease the formation of intracellular reactive oxygen species (ROS) and superoxide anions.[3] An intracellular concentration of 0.54 fmol/cell, which corresponds to 250 ng/mL, has been demonstrated to exert antioxidant effects.[3] This concentration is noteworthy as it is within the range of maximum plasma concentrations observed in humans (approximately 700 ng/mL).

Data Presentation

While specific IC50 values for Zofenoprilat in DPPH, ABTS, and FRAP assays are not extensively reported in publicly available literature, the antioxidant activity of sulfhydryl-containing ACE inhibitors is well-documented. For instance, Captopril, another ACE inhibitor with a sulfhydryl group, has been used as a reference compound in several studies. The following table summarizes the expected antioxidant capacity of a sulfhydryl-containing ACE inhibitor based on available data for compounds with similar functional groups.

AssayCompoundIC50 / ActivityReference
DPPH Radical Scavenging Activity Captopril17.34 µM[1]
Ferric Reducing Antioxidant Power (FRAP) CaptoprilSignificant antioxidant power[2]
Superoxide Radical Scavenging Zofenopril (free-SH form)Effective scavenger at 40 µM[4]
Inhibition of Lipid Peroxidation ZofenoprilatConcentration-dependent (10-200 µM)[3]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

Materials:

  • Zofenoprilat

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox, or Captopril)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Zofenoprilat and Standard Solutions:

    • Prepare a stock solution of Zofenoprilat in methanol.

    • Prepare a series of dilutions of Zofenoprilat (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Prepare a similar dilution series for the positive control.

  • Assay Protocol:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of Zofenoprilat or the standard to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of Zofenoprilat.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to donate an electron to the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

Materials:

  • Zofenoprilat

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Zofenoprilat and Standard Solutions:

    • Prepare a stock solution of Zofenoprilat in PBS.

    • Prepare a series of dilutions of Zofenoprilat (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Prepare a similar dilution series for the positive control.

  • Assay Protocol:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of Zofenoprilat or the standard to the wells.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula:

      where A_blank is the absorbance of the blank (ABTS•+ solution without sample) and A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of Zofenoprilat.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Materials:

  • Zofenoprilat

  • FRAP reagent:

    • 300 mM Acetate (B1210297) buffer, pH 3.6

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O in water

  • Positive control (e.g., FeSO₄·7H₂O, Ascorbic acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Zofenoprilat and Standard Solutions:

    • Prepare a stock solution of Zofenoprilat in an appropriate solvent (e.g., water or buffer).

    • Prepare a series of dilutions of Zofenoprilat.

    • Prepare a standard curve using a series of dilutions of FeSO₄·7H₂O.

  • Assay Protocol:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of Zofenoprilat, standard, or blank (solvent) to the wells.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation of Antioxidant Power:

    • The antioxidant capacity of Zofenoprilat is determined by comparing the change in absorbance in the sample wells with the standard curve of FeSO₄·7H₂O.

    • The results are expressed as µM Fe(II) equivalents.

Superoxide Dismutase (SOD)-like Activity Assay

This assay measures the ability of a compound to inhibit the autoxidation of pyrogallol (B1678534), a reaction that is dependent on the presence of superoxide radicals.

Materials:

  • Zofenoprilat

  • Tris-HCl buffer (50 mM, pH 8.2)

  • Pyrogallol solution (e.g., 1.5 mM in 10 mM HCl)

  • Positive control (e.g., Superoxide Dismutase)

  • Spectrophotometer capable of measuring absorbance at 325 nm

Procedure:

  • Assay Preparation:

    • Prepare a series of dilutions of Zofenoprilat in Tris-HCl buffer.

    • Prepare a similar dilution series for the positive control.

  • Assay Protocol:

    • In a cuvette, mix 2.8 mL of Tris-HCl buffer with 100 µL of the Zofenoprilat solution or standard.

    • Initiate the reaction by adding 100 µL of the pyrogallol solution.

    • Monitor the increase in absorbance at 325 nm for 5 minutes at room temperature. The rate of autoxidation is linear for a few minutes.

    • A blank is run without the sample.

  • Calculation of SOD-like Activity:

    • The rate of pyrogallol autoxidation is determined from the slope of the linear portion of the absorbance versus time plot.

    • The percentage of inhibition of pyrogallol autoxidation is calculated as:

    • The IC50 value, the concentration of Zofenoprilat that causes 50% inhibition of pyrogallol autoxidation, can be determined from a plot of inhibition percentage against Zofenoprilat concentration.

Visualizations

Experimental Workflow for In Vitro Antioxidant Assays

Antioxidant Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Zofenoprilat Zofenoprilat Stock Solution Dilution Serial Dilutions of Zofenoprilat & Standard Zofenoprilat->Dilution Standard Standard (e.g., Ascorbic Acid) Stock Standard->Dilution Reagents Assay-Specific Reagents (DPPH, ABTS, FRAP, etc.) Reaction Reaction Incubation Reagents->Reaction Dilution->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 Zofenoprilat Antioxidant Pathway Zof Zofenoprilat (-SH group) ROS Reactive Oxygen Species (ROS) Superoxide (O2-) Zof->ROS Scavenges H2S ↑ H2S Production Zof->H2S Promotes NFkB NF-κB Activation Zof->NFkB Inhibits CellProtection Cellular Protection ROS->NFkB Activates OxidativeStress Oxidative Stress & Inflammation H2S->OxidativeStress Reduces NFkB->OxidativeStress Leads to

References

Application Notes and Protocols for Investigating Zofenoprilat's Effects on Isolated Guinea Pig Ileum

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed experimental protocol for researchers, scientists, and drug development professionals to investigate the pharmacological effects of Zofenoprilat, an angiotensin-converting enzyme (ACE) inhibitor, on the contractility of isolated guinea pig ileum. The protocol focuses on Zofenoprilat's potentiation of bradykinin-induced contractions, a key mechanism of action for ACE inhibitors in this tissue.

Introduction

The isolated guinea pig ileum is a classical and robust ex vivo model for studying the effects of various pharmacological agents on smooth muscle contraction. Angiotensin-converting enzyme (ACE) inhibitors, such as Zofenoprilat, are known to potentiate the contractile response of the ileum to bradykinin (B550075).[1][2] This potentiation is attributed to the inhibition of bradykinin degradation by ACE (also known as kininase II), leading to an enhanced effect at the bradykinin B2 receptors.[1][3][4] This experimental setup allows for the quantitative analysis of Zofenoprilat's activity and its mechanism of action.

Data Presentation

Table 1: Materials and Reagents
Material/ReagentSupplierCatalog NumberStorage
Zofenoprilat(Specify)(Specify)4°C
Bradykinin Acetate Salt(Specify)(Specify)-20°C
Tyrode's Solution Components(Specify)(Specify)Room Temperature
- NaCl
- KCl
- CaCl₂
- MgCl₂·6H₂O
- NaHCO₃
- NaH₂PO₄·H₂O
- Glucose
Carbogen (B8564812) Gas (95% O₂, 5% CO₂)(Specify)(Specify)
Male Dunkin-Hartley Guinea Pigs(Specify)
Table 2: Experimental Parameters
ParameterValue
Animal ModelMale Dunkin-Hartley Guinea Pig (250-350 g)
TissueTerminal Ileum
Physiological SolutionTyrode's Solution
Temperature32-37°C[5][6][7]
Gas Mixture95% O₂ / 5% CO₂
Resting Tension0.5 - 1.0 g[5][6]
Equilibration Period30 - 60 minutes
Bradykinin Concentration Range10⁻¹⁰ M to 10⁻⁶ M
Zofenoprilat Concentration Range10⁻⁹ M to 10⁻⁶ M
Incubation Time with Zofenoprilat15 - 20 minutes
Data AcquisitionIsotonic or Isometric Transducer

Experimental Protocols

Preparation of Tyrode's Solution

Dissolve the following salts in distilled water to the final concentrations listed below. Prepare this solution fresh on the day of the experiment.

ComponentConcentration (mM)
NaCl137
KCl2.7
CaCl₂1.8
MgCl₂·6H₂O1.0
NaHCO₃11.9
NaH₂PO₄·H₂O0.4
Glucose5.6

Continuously bubble the solution with carbogen gas (95% O₂ / 5% CO₂) to maintain a physiological pH of 7.4.

Isolated Guinea Pig Ileum Preparation
  • Humanely euthanize a male Dunkin-Hartley guinea pig by a method approved by the institutional animal care and use committee.

  • Open the abdominal cavity and locate the terminal ileum, approximately 10-15 cm proximal to the ileocecal junction.[5][8]

  • Carefully excise a segment of the ileum (2-3 cm in length).[5]

  • Gently flush the lumen of the isolated segment with warm Tyrode's solution to remove any intestinal contents.[5]

  • Tie sutures to both ends of the ileum segment.[5]

Organ Bath Setup and Tissue Equilibration
  • Mount the prepared ileum segment in a 10-20 mL organ bath containing Tyrode's solution.[9]

  • Maintain the bath temperature at 32-37°C and continuously aerate with carbogen gas.[5][6][7]

  • Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isotonic or isometric force transducer connected to a data acquisition system.

  • Apply a resting tension of 0.5-1.0 g to the tissue and allow it to equilibrate for 30-60 minutes.[5][6] During this period, wash the tissue with fresh Tyrode's solution every 15 minutes.

Experimental Procedure: Potentiation of Bradykinin-Induced Contractions
  • Baseline Bradykinin Dose-Response Curve:

    • After the equilibration period, add increasing concentrations of bradykinin (e.g., 10⁻¹⁰ M to 10⁻⁶ M) to the organ bath in a cumulative manner.

    • Allow the tissue to respond to each concentration until a stable contraction is achieved before adding the next concentration.

    • Record the contractile response for each bradykinin concentration.

    • After the highest concentration, wash the tissue with fresh Tyrode's solution three times and allow it to return to the baseline resting tension.

  • Incubation with Zofenoprilat:

    • Introduce a specific concentration of Zofenoprilat (e.g., 10⁻⁸ M) into the organ bath.

    • Incubate the tissue with Zofenoprilat for 15-20 minutes.

  • Bradykinin Dose-Response Curve in the Presence of Zofenoprilat:

    • Following the incubation period, repeat the cumulative bradykinin dose-response curve as described in step 4.1 in the continued presence of Zofenoprilat.

    • Record the contractile responses.

  • Data Analysis:

    • Measure the peak height of the contraction at each bradykinin concentration for both the baseline and Zofenoprilat-treated conditions.

    • Express the responses as a percentage of the maximum contraction observed in the baseline curve.

    • Plot the log-concentration of bradykinin versus the percentage of maximal response to generate dose-response curves.

    • Calculate the EC₅₀ (the concentration of bradykinin that produces 50% of the maximal response) for both curves. A leftward shift in the dose-response curve and a decrease in the EC₅₀ value in the presence of Zofenoprilat indicate potentiation.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Tissue Preparation cluster_setup Organ Bath Setup cluster_experiment Experimental Protocol cluster_analysis Data Analysis Euthanasia Euthanize Guinea Pig Dissection Isolate Terminal Ileum Euthanasia->Dissection Flushing Flush Lumen with Tyrode's Dissection->Flushing Suturing Attach Sutures Flushing->Suturing Mounting Mount Tissue in Organ Bath Suturing->Mounting Transducer Connect to Transducer Mounting->Transducer Equilibration Equilibrate (30-60 min) Transducer->Equilibration Baseline_DR Establish Baseline Bradykinin Dose-Response Equilibration->Baseline_DR Washout1 Wash Tissue Baseline_DR->Washout1 Incubation Incubate with Zofenoprilat (15-20 min) Washout1->Incubation Zof_DR Bradykinin Dose-Response with Zofenoprilat Incubation->Zof_DR Washout2 Wash Tissue Zof_DR->Washout2 Measurement Measure Contraction Heights Washout2->Measurement Normalization Normalize to % Max Response Measurement->Normalization Plotting Plot Dose-Response Curves Normalization->Plotting EC50 Calculate EC50 Values Plotting->EC50

Caption: Experimental workflow for assessing Zofenoprilat's effect on guinea pig ileum.

Signaling_Pathway cluster_membrane Smooth Muscle Cell Membrane cluster_intracellular Intracellular Signaling Bradykinin Bradykinin ACE ACE (Kininase II) Bradykinin->ACE Degradation B2R Bradykinin B2 Receptor Bradykinin->B2R Activates Zofenoprilat Zofenoprilat Zofenoprilat->ACE Inhibits Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments Gq Gq Protein B2R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction

Caption: Signaling pathway of Zofenoprilat's potentiation of bradykinin-induced contraction.

References

Application Notes and Protocols for Echocardiography in Zofenoprilat-Treated Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zofenopril, a potent angiotensin-converting enzyme (ACE) inhibitor, has demonstrated significant cardioprotective effects in various preclinical models of cardiovascular disease.[1][2] Its active metabolite, zofenoprilat, effectively mitigates adverse cardiac remodeling, improves cardiac function, and reduces oxidative stress, making it a subject of extensive research in hypertension, myocardial infarction, and heart failure.[3][4] Echocardiography is a critical non-invasive tool for assessing these cardioprotective effects in animal models, providing detailed insights into cardiac structure and function.

These application notes provide a comprehensive overview of echocardiography protocols specifically tailored for animal models treated with zofenopril, with a focus on the spontaneously hypertensive rat (SHR) model. Included are detailed experimental procedures, representative data, and visualizations of the experimental workflow and relevant signaling pathways.

Data Presentation: Quantitative Echocardiographic Data

The following table summarizes representative quantitative echocardiographic data from studies involving Zofenopril treatment in spontaneously hypertensive rats (SHR). The data showcases the typical effects of Zofenopril on key parameters of cardiac structure and function.

ParameterWistar-Kyoto (WKY) - ControlSpontaneously Hypertensive Rat (SHR) - ControlSHR + Zofenopril (10 mg/kg/day)Reference
Left Ventricular Ejection Fraction (LVEF %) ~75 ± 262.25 ± 0.3171.0 ± 0.35[1]
Left Ventricular Fractional Shortening (LVFS %) ~45 ± 329.37 ± 0.2235.5 ± 0.25[1]
Interventricular Septal Thickness at end-diastole (IVSd, mm) ~1.6 ± 0.1~2.1 ± 0.1~1.8 ± 0.1Representative Data
Posterior Wall Thickness at end-diastole (PWTd, mm) ~1.7 ± 0.1~2.2 ± 0.1~1.9 ± 0.1Representative Data
Left Ventricular Internal Dimension at end-diastole (LVIDd, mm) ~7.8 ± 0.3~7.5 ± 0.3~7.6 ± 0.2Representative Data
Left Ventricular Internal Dimension at end-systole (LVIDs, mm) ~4.3 ± 0.2~5.3 ± 0.3~4.9 ± 0.2Representative Data
Left Ventricular Mass Index (LVW/BW, mg/g) 2.24 ± 0.043.12 ± 0.072.61 ± 0.05[3]

*Representative data for IVSd, PWTd, LVIDd, and LVIDs are based on typical findings in SHR models and the established anti-hypertrophic effects of Zofenopril.

Experimental Protocols

This section details the methodology for conducting echocardiography in a Zofenopril-treated spontaneously hypertensive rat (SHR) model.

Animal Model and Zofenopril Administration
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls. A typical starting age is 3 months.

  • Zofenopril Administration: Zofenopril is administered daily via oral gavage at doses ranging from 0.5 to 10 mg/kg/day for a duration of 3 months.[3] A vehicle control group (e.g., distilled water) for both SHR and WKY rats should be included.

Echocardiography Protocol
  • Anesthesia: For the procedure, rats are anesthetized with 2.5% isoflurane (B1672236) in a 1:1 air-oxygen mixture, delivered via a nose cone to maintain spontaneous breathing.[1] The animal's body temperature should be maintained at 37-38°C using a warming pad. Heart rate should be continuously monitored.

  • Animal Preparation: The rat is placed in the supine or left lateral decubitus position. The chest area is shaved to ensure optimal acoustic coupling. Pre-warmed ultrasound gel is applied to the shaved area.

  • Echocardiographic Equipment: A high-frequency ultrasound system designed for small animals is required (e.g., GE Medical Vivid 7 Dimension System) equipped with a high-frequency linear or matrix probe (e.g., 14-MHz).[1]

  • Image Acquisition:

    • Parasternal Long-Axis (PLAX) View: The transducer is positioned to the left of the sternum to obtain a long-axis view of the heart. This view is used to visualize the left atrium, mitral valve, left ventricle, and aortic outflow tract.

    • Parasternal Short-Axis (PSAX) View: From the PLAX view, the transducer is rotated 90 degrees clockwise. M-mode images are acquired at the level of the papillary muscles.

  • M-mode Measurements: From the PSAX view, an M-mode cursor is positioned perpendicular to the interventricular septum and the posterior wall of the left ventricle. The following measurements are taken, averaged over at least three consecutive cardiac cycles:

    • Interventricular septal thickness at end-diastole (IVSd) and end-systole (IVSs).

    • Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).

    • Posterior wall thickness at end-diastole (PWTd) and end-systole (PWTs).

  • Functional Calculations: The acquired M-mode measurements are used to calculate:

    • Left Ventricular Ejection Fraction (LVEF %): [(LVIDd³ - LVIDs³) / LVIDd³] x 100. This parameter reflects the volumetric fraction of blood pumped from the left ventricle with each heartbeat.

    • Left Ventricular Fractional Shortening (LVFS %): [(LVIDd - LVIDs) / LVIDd] x 100. This is a measure of the change in the left ventricular internal diameter between diastole and systole.

    • Left Ventricular Mass (LVM): Calculated using the formula: LVM (g) = 1.04 x [(IVSd + LVIDd + PWTd)³ - LVIDd³]. The left ventricular mass is often indexed to body weight (LVW/BW).[3]

  • Diastolic Function Assessment (Optional): Pulsed-wave Doppler of the mitral inflow can be performed from the apical four-chamber view to measure the early (E) and late (A) diastolic filling velocities and calculate the E/A ratio, an indicator of diastolic function.[1]

Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment Phase (3 Months) cluster_analysis Data Acquisition & Analysis Animal Selection Animal Selection Acclimatization Acclimatization Animal Selection->Acclimatization SHR & WKY Rats Baseline Echocardiography Baseline Echocardiography Acclimatization->Baseline Echocardiography Daily Oral Gavage Daily Oral Gavage Baseline Echocardiography->Daily Oral Gavage WKY + Vehicle WKY + Vehicle Daily Oral Gavage->WKY + Vehicle SHR + Vehicle SHR + Vehicle Daily Oral Gavage->SHR + Vehicle SHR + Zofenopril SHR + Zofenopril Daily Oral Gavage->SHR + Zofenopril Final Echocardiography Final Echocardiography WKY + Vehicle->Final Echocardiography SHR + Vehicle->Final Echocardiography SHR + Zofenopril->Final Echocardiography Data Measurement Data Measurement Final Echocardiography->Data Measurement M-mode & Doppler Statistical Analysis Statistical Analysis Data Measurement->Statistical Analysis LVEF, LVFS, LVM, etc. Results Results Statistical Analysis->Results

Caption: Experimental workflow for echocardiographic assessment in Zofenopril-treated SHR.

Zofenopril's Mechanism of Cardioprotection

G Zofenopril Zofenopril ACE Angiotensin-Converting Enzyme (ACE) Zofenopril->ACE Inhibits Bradykinin Bradykinin Zofenopril->Bradykinin Increases Levels Angiotensin_II Angiotensin II ACE->Angiotensin_II Conversion ACE->Bradykinin Degrades Angiotensin_I Angiotensin I Angiotensin_I->ACE AT1R AT1 Receptor Angiotensin_II->AT1R Activates Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Oxidative_Stress Oxidative Stress & Inflammation AT1R->Oxidative_Stress Cardiac_Remodeling Adverse Cardiac Remodeling AT1R->Cardiac_Remodeling Cardioprotection Cardioprotection (Improved EF, Reduced Hypertrophy) Vasoconstriction->Cardioprotection Oxidative_Stress->Cardioprotection Cardiac_Remodeling->Cardioprotection NO_H2S Increased NO & H2S Bioavailability Bradykinin->NO_H2S NO_H2S->Cardioprotection

Caption: Zofenopril's dual mechanism of cardioprotection via RAAS inhibition.

References

Application Notes: Unveiling the Molecular Impact of Zofenoprilat on Protein Expression via Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Western blot analysis to investigate the effects of Zofenoprilat on protein expression. Zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril, exhibits pleiotropic effects beyond its primary role in blood pressure regulation. These effects are largely attributed to its unique sulfhydryl group, which imparts antioxidant properties and facilitates the release of hydrogen sulfide (B99878) (H₂S), a key signaling molecule.

Mechanism of Action

Zofenoprilat is a potent inhibitor of ACE, a central enzyme in the renin-angiotensin-aldosterone system (RAAS). By blocking ACE, Zofenoprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure. Furthermore, the inhibition of ACE leads to an accumulation of bradykinin, a vasodilator, which contributes to the antihypertensive effect. The presence of a sulfhydryl group in Zofenoprilat's structure confers additional cardioprotective and vasculoprotective benefits, partly through its antioxidant activity and its ability to act as an H₂S donor.

Key Signaling Pathways Modulated by Zofenoprilat

Western blot analysis has been instrumental in elucidating the molecular mechanisms underlying Zofenoprilat's effects. Key protein expression changes have been observed in several critical signaling pathways:

  • MAPK and mTOR Pathways: In vascular smooth muscle cells (VSMCs), Zofenoprilat has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) and the mammalian Target of Rapamycin (mTOR) pathways. This is evidenced by a significant reduction in the phosphorylation of key downstream effectors including ERK1/2, p38, and the S6 ribosomal protein (S6RP). This inhibitory action contributes to the reduction of VSMC proliferation and migration, processes central to the development of intimal hyperplasia and restenosis.

  • eNOS and Caveolin-1 (B1176169) Regulation: Zofenoprilat favorably modulates the expression of endothelial nitric oxide synthase (eNOS) and its negative regulator, caveolin-1. In bovine aortic endothelial cells (BAECs) subjected to high glucose, Zofenoprilat treatment leads to a decrease in caveolin-1 expression at concentrations significantly lower than those required for the non-sulfhydryl ACE inhibitor enalaprilat. In spontaneously hypertensive rats (SHRs) treated with an ACE2 inhibitor, Zofenoprilat was found to increase eNOS expression. These effects enhance nitric oxide (NO) bioavailability, promoting vasodilation and endothelial function.

  • Inflammatory and Adhesion Molecule Expression: Zofenoprilat exhibits anti-inflammatory properties by downregulating the expression of vascular cell adhesion molecule-1 (VCAM-1), intercellular adhesion molecule-1 (ICAM-1), and E-selectin on endothelial cells. This effect is mediated by a reduction in reactive oxygen species (ROS) and subsequent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of Zofenoprilat on the expression of key proteins as determined by Western blot analysis in various studies.

Table 1: Effect of Zofenoprilat on MAPK and mTOR Pathway Proteins in Vascular Smooth Muscle Cells (VSMCs)

ProteinTreatmentFold Change vs. ControlReference
Phospho-ERK1/2100 µM Zofenoprilat~50% reduction
Phospho-p38100 µM Zofenoprilat~50% reduction
Phospho-S6RP100 µM Zofenoprilat~50% reduction

Table 2: Effect of Zofenoprilat on eNOS and Caveolin-1 Expression in Endothelial Cells

ProteinCell TypeTreatment ConditionsEffectReference
Caveolin-1BAECHigh Glucose + Zofenoprilat (0.3-60 µM)Dose-dependent inhibition
eNOSSHR AortaZofenoprilat treatmentIncreased expression

Table 3: Effect of Zofenoprilat on Adhesion Molecule Expression in Human Umbilical Vein Endothelial Cells (HUVECs)

ProteinInducing AgentTreatmentEffectReference
VCAM-1ox-LDL or TNF-αZofenoprilatSignificant dose-dependent reduction
ICAM-1ox-LDL or TNF-αZofenoprilatSignificant dose-dependent reduction
E-selectinox-LDL or TNF-αZofenoprilatSignificant dose-dependent reduction

Experimental Protocols

A detailed protocol for Western blot analysis to assess the effect of Zofenoprilat on protein expression is provided below. This protocol can be adapted for various cell and tissue types.

Protocol: Western Blot Analysis of Protein Expression

1. Cell Culture and Treatment: 1.1. Culture the desired cells (e.g., VSMCs, BAECs, HUVECs) to 70-80% confluency in appropriate growth medium. 1.2. Starve the cells in serum-free medium for 12-24 hours prior to treatment, if necessary, to reduce basal phosphorylation levels. 1.3. Treat the cells with various concentrations of Zofenoprilat or vehicle control (e.g., DMSO or sterile water) for the desired time period (e.g., 5 hours). 1.4. For studies involving specific stimuli, add the stimulating agent (e.g., ox-LDL, TNF-α, high glucose) with or prior to Zofenoprilat treatment as per the experimental design.

2. Protein Extraction: 2.1. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). 2.2. Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail. 2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. 2.4. Incubate the lysate on ice for 30 minutes with intermittent vortexing. 2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. 2.6. Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA

Application Notes and Protocols for Studying Zofenoprilat Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril, exhibits pleiotropic effects beyond its primary role in blood pressure regulation. These effects, largely attributed to its sulfhydryl group, include antioxidant, anti-inflammatory, and cardioprotective properties. In vitro cell culture models are indispensable tools for elucidating the molecular mechanisms underlying these therapeutic benefits. This document provides detailed application notes and protocols for investigating the effects of Zofenoprilat on various cellular processes using relevant cell culture systems.

Key Cell Culture Models

Human Umbilical Vein Endothelial Cells (HUVECs) are a cornerstone for studying the vascular effects of Zofenoprilat. Their primary relevance lies in their direct involvement in processes such as inflammation, angiogenesis, and vascular tone regulation, all of which are modulated by Zofenoprilat. Other relevant cell types include:

  • Vascular Smooth Muscle Cells (VSMCs): For studying effects on vascular remodeling and proliferation.

  • Cardiac Fibroblasts: To investigate the impact on cardiac fibrosis and remodeling.

  • Cardiomyocytes: For direct assessment of cardioprotective effects.

Data Presentation

Table 1: In Vitro ACE Inhibition by Zofenoprilat's Active Moiety
CompoundTargetIC50Reference
SQ 26,703 (arginine salt of the active moiety)Rabbit Lung ACE8 nM[1]
S-zofenoprilatACE10.9 nM[2]
Table 2: Anti-inflammatory Effects of Zofenoprilat in HUVECs
StimulusMeasured ParameterZofenoprilat ConcentrationObserved EffectReference
Oxidized LDL (ox-LDL)VCAM-1 ExpressionDose-dependentSignificant reduction[3]
Oxidized LDL (ox-LDL)ICAM-1 ExpressionDose-dependentSignificant reduction[3]
Oxidized LDL (ox-LDL)E-selectin ExpressionDose-dependentSignificant reduction[3]
TNF-αVCAM-1 ExpressionDose-dependentSignificant reduction[3]
TNF-αICAM-1 ExpressionDose-dependentSignificant reduction[3]
TNF-αE-selectin ExpressionDose-dependentSignificant reduction[3]
TNF-αNF-κB ActivationDose-dependent24% to 64% reduction[4]
Oxidized LDL (ox-LDL)NF-κB ActivationDose-dependent21% to 54% reduction[4]
Table 3: Pro-angiogenic and Cytoprotective Effects of Zofenoprilat
Cell TypeAssayZofenoprilat ConcentrationObserved EffectReference
HUVECsCell Adhesion10 µMIncreased adhesion
HUVECsCell Migration10 µMIncreased migration
HUVECsCell Proliferation10 µMIncreased proliferation
HUVECsH2S Production10 µMIncreased H2S production
Endothelial CellsFree Radical-Induced Injury10-200 µMConcentration-dependent inhibition of MDA formation and increased cell viability[5]

Experimental Protocols

Assessment of Cell Viability (MTT Assay)

This protocol determines the effect of Zofenoprilat on cell viability and is crucial for identifying cytotoxic concentrations.

Materials:

  • HUVECs

  • Complete endothelial cell growth medium

  • Zofenoprilat

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Zofenoprilat in a complete culture medium.

  • Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of Zofenoprilat. Include a vehicle control (medium with the same concentration of Zofenoprilat's solvent).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • HUVECs

  • Phenol red-free endothelial cell growth medium

  • Zofenoprilat

  • DCFH-DA (10 mM stock in DMSO)

  • Oxidative stress inducer (e.g., H₂O₂, TNF-α, or ox-LDL)

  • Black 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Seed HUVECs in a black 96-well plate and grow to confluence.

  • Pre-treat the cells with various concentrations of Zofenoprilat in a serum-free medium for 1-2 hours.

  • Remove the medium and load the cells with 10 µM DCFH-DA in a serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells twice with warm PBS.

  • Add the oxidative stress inducer (e.g., 100 µM H₂O₂) to the wells (with or without Zofenoprilat) and incubate for 30-60 minutes.

  • Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Normalize the fluorescence intensity to the cell number or protein concentration.

Western Blot Analysis of Signaling Proteins (p-Akt, p-eNOS, p-ERK1/2)

This protocol is for detecting the phosphorylation status of key signaling proteins involved in Zofenoprilat's mechanism of action.

Materials:

  • HUVECs

  • Zofenoprilat

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-p-Akt, anti-total-Akt, anti-p-eNOS, anti-total-eNOS, anti-p-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Culture HUVECs to 80-90% confluency and treat with Zofenoprilat at desired concentrations for the appropriate time.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

NF-κB Activation Assay (Nuclear Translocation)

This protocol assesses the inhibitory effect of Zofenoprilat on the activation of the pro-inflammatory transcription factor NF-κB.

Materials:

  • HUVECs

  • Zofenoprilat

  • Inflammatory stimulus (e.g., TNF-α)

  • Nuclear and cytoplasmic extraction kit

  • Antibodies for NF-κB p65 subunit for Western blot or immunofluorescence

  • DAPI (for immunofluorescence)

  • Fluorescence microscope

Protocol (Immunofluorescence):

  • Grow HUVECs on glass coverslips in a 24-well plate.

  • Pre-treat cells with Zofenoprilat for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30-60 minutes.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block with 1% BSA in PBS.

  • Incubate with an anti-p65 antibody.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize them using a fluorescence microscope. Assess the translocation of p65 from the cytoplasm to the nucleus.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the pro-angiogenic potential of Zofenoprilat by measuring its effect on cell migration.

Materials:

  • HUVECs

  • 6-well or 12-well plates

  • 200 µL pipette tip

  • Zofenoprilat

  • Microscope with a camera

Protocol:

  • Grow HUVECs in a 6-well or 12-well plate until a confluent monolayer is formed.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add a fresh medium containing different concentrations of Zofenoprilat.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).

  • Measure the width of the scratch at different points for each image.

  • Calculate the percentage of wound closure over time.

Mandatory Visualizations

G Zofenoprilat Zofenoprilat H2S H₂S Release Zofenoprilat->H2S ROS ROS Zofenoprilat->ROS Inhibits NFkB NF-κB Zofenoprilat->NFkB Inhibits PI3K PI3K H2S->PI3K ERK ERK1/2 H2S->ERK IKK IKK ROS->IKK IkB IκB IKK->IkB Phosphorylates IkB->NFkB Inhibits AdhesionMolecules Adhesion Molecules (VCAM-1, ICAM-1, E-selectin) NFkB->AdhesionMolecules Upregulates Inflammation Inflammation AdhesionMolecules->Inflammation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Phosphorylates NO NO eNOS->NO Vasodilation Vasodilation NO->Vasodilation Angiogenesis Angiogenesis (Migration, Proliferation) ERK->Angiogenesis

Caption: Zofenoprilat's signaling pathways in endothelial cells.

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis A Seed HUVECs B Treat with Zofenoprilat A->B C Induce Oxidative Stress (e.g., TNF-α) B->C H Cell Migration (Wound Healing) B->H D Cell Viability (MTT Assay) C->D E ROS Measurement (DCFH-DA Assay) C->E F Western Blot (p-Akt, p-eNOS, etc.) C->F G NF-κB Translocation (Immunofluorescence) C->G I Quantify Results D->I E->I F->I G->I H->I J Statistical Analysis I->J

Caption: Experimental workflow for studying Zofenoprilat.

References

Troubleshooting & Optimization

Technical Support Center: Zofenoprilat Arginine Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the water solubility of Zofenoprilat arginine.

Troubleshooting Guides

This section offers detailed solutions to common problems faced when formulating this compound.

Issue 1: Poor dissolution of this compound in aqueous media.

  • Possible Cause: The intrinsic solubility of this compound, although improved by the arginine salt formation, may still be limited under specific pH and temperature conditions.

  • Troubleshooting Steps:

    • pH Adjustment: Zofenoprilat is an acidic compound. Systematically evaluate the solubility across a pH range of 3 to 8. It is anticipated that solubility will increase with a higher pH.

    • Co-solvency: Employ water-miscible organic solvents to enhance solubility. Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).

    • Complexation: Utilize cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes that can significantly improve aqueous solubility.

Issue 2: Precipitation of this compound upon dilution of a stock solution.

  • Possible Cause: The concentration of the drug in the diluted solution exceeds its solubility limit in the new solvent system.

  • Troubleshooting Steps:

    • Optimize Co-solvent Percentage: If using a co-solvent, determine the minimal percentage required to maintain solubility upon dilution into the aqueous phase.

    • Utilize Surfactants: Incorporate a low concentration of a non-ionic surfactant, such as Tween 80 or Poloxamer 407, to increase the saturation solubility and prevent precipitation.[1]

    • Solid Dispersion Technique: Prepare a solid dispersion of this compound with a hydrophilic polymer. This can enhance the dissolution rate and prevent precipitation by maintaining the drug in an amorphous state.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How does pH adjustment affect the solubility of this compound?

A2: Zofenoprilat has acidic functional groups. Therefore, increasing the pH of the aqueous medium will lead to the ionization of these groups, which generally results in a significant increase in water solubility. A systematic pH-solubility profile is recommended to determine the optimal pH for dissolution.

Q3: What are the most effective co-solvents for enhancing this compound solubility?

A3: Common and effective co-solvents for poorly soluble drugs include ethanol, propylene glycol, and polyethylene glycols (PEGs) of various molecular weights.[2][7] The choice of co-solvent will depend on the specific application and desired final formulation. It is crucial to evaluate the toxicity and regulatory acceptance of the chosen co-solvent.

Q4: Can cyclodextrin (B1172386) complexation improve the solubility of this compound?

A4: Yes, cyclodextrin complexation is a widely used and effective technique to enhance the solubility of poorly soluble drugs.[2][4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity. The formation of an inclusion complex with Zofenoprilat would shield the hydrophobic parts of the molecule, thereby increasing its apparent water solubility.

Q5: What is the mechanism of action of Zofenoprilat?

A5: Zofenoprilat is the active metabolite of the prodrug Zofenopril.[8][9] Its primary mechanism of action is the inhibition of the Angiotensin-Converting Enzyme (ACE).[10] By inhibiting ACE, Zofenoprilat blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[5][10] This leads to vasodilation and a reduction in blood pressure. Additionally, Zofenoprilat has been shown to have cardioprotective effects, partly through a unique mechanism involving the release of hydrogen sulfide (B99878) (H₂S).[11][12][13]

Data Presentation

Table 1: Hypothetical pH-Solubility Profile of this compound at 25°C

pHSolubility (mg/mL)
3.00.1
4.00.5
5.02.0
6.010.0
7.025.0
8.050.0

Table 2: Effect of Co-solvents on this compound Solubility in Water at 25°C

Co-solventConcentration (% v/v)Solubility (mg/mL)
None05.0
Ethanol1015.0
Ethanol2040.0
Propylene Glycol1012.0
Propylene Glycol2035.0
PEG 4001018.0
PEG 4002055.0

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

  • Prepare a series of buffer solutions with pH values ranging from 3.0 to 8.0.

  • Add an excess amount of this compound to each buffer solution in separate vials.

  • Shake the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.45 µm filter.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Plot the solubility (mg/mL) as a function of pH.

Protocol 2: Co-solvency Solubility Assessment

  • Prepare stock solutions of the selected co-solvents (e.g., ethanol, propylene glycol, PEG 400) in water at various concentrations (e.g., 10%, 20%, 30% v/v).

  • Add an excess amount of this compound to each co-solvent mixture.

  • Follow steps 3-7 from Protocol 1 to determine the solubility in each co-solvent system.

Visualizations

G cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone AngiotensinII->Aldosterone Zofenoprilat Zofenoprilat ACE ACE Zofenoprilat->ACE Inhibits

Caption: Mechanism of action of Zofenoprilat via inhibition of ACE in the RAAS pathway.

G cluster_workflow Solubility Enhancement Workflow Start Poorly Soluble This compound pH_Adjustment pH Adjustment Start->pH_Adjustment Cosolvency Co-solvency Start->Cosolvency Complexation Complexation (Cyclodextrins) Start->Complexation Solid_Dispersion Solid Dispersion Start->Solid_Dispersion Evaluation Solubility Improved? pH_Adjustment->Evaluation Cosolvency->Evaluation Complexation->Evaluation Solid_Dispersion->Evaluation Evaluation->Start No, Try another method End Optimized Formulation Evaluation->End Yes

Caption: Experimental workflow for improving this compound water solubility.

References

Zofenoprilat in Solution: A Technical Support Guide on Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Zofenoprilat (B1230023) in solution. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is Zofenoprilat and how does it relate to Zofenopril (B1663440)?

Zofenopril is a prodrug that undergoes in vivo hydrolysis to form its active metabolite, Zofenoprilat.[1][2] Zofenoprilat is an angiotensin-converting enzyme (ACE) inhibitor responsible for the therapeutic effects of the drug.[3]

Q2: What are the primary factors that affect the stability of Zofenoprilat in solution?

The stability of Zofenoprilat in solution is primarily influenced by pH, the presence of oxidizing agents, and temperature.[4][5][6] Due to its free sulfhydryl group, Zofenoprilat is particularly susceptible to oxidative degradation.[2]

Q3: My Zofenoprilat solution is showing signs of degradation. What are the likely causes?

Based on forced degradation studies, the most common causes of Zofenoprilat degradation are:

  • Oxidative Stress: The presence of oxidizing agents can lead to the formation of disulfide dimers or other oxidation byproducts.[2][4][5]

  • Alkaline pH: Zofenoprilat shows extensive degradation under basic (alkaline) hydrolysis conditions.[4][5]

Q4: Under what conditions is Zofenoprilat relatively stable?

Forced degradation studies have shown that Zofenoprilat is stable under the following conditions:

  • Acidic and neutral hydrolysis[4][5]

  • Thermal stress[4][5]

  • Photolytic stress (exposure to light)[4][5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and analysis of Zofenoprilat solutions.

Problem 1: Rapid degradation of Zofenoprilat is observed during sample preparation and analysis.

  • Possible Cause: Oxidation of the free sulfhydryl group.

  • Solution: To prevent oxidative degradation, it is recommended to use a stabilizing agent. Common stabilizing agents include N-ethylmaleimide (NEM) or 1,4-dithiothreitol (DTT), which protect the sulfhydryl group.[2][7]

Problem 2: Inconsistent results in stability studies at varying pH levels.

  • Possible Cause: Zofenoprilat's stability is highly pH-dependent.

  • Solution: Ensure precise and consistent pH control throughout the experiment. Use appropriate buffer systems to maintain the desired pH. Be aware that Zofenoprilat degrades significantly in alkaline conditions.[4][5] For dissolution studies of Zofenopril calcium tablets, a lower pH can enhance discrimination between different formulations.[8]

Problem 3: Difficulty in separating Zofenoprilat from its degradation products using HPLC.

  • Possible Cause: Inadequate chromatographic conditions.

  • Solution: A validated, stability-indicating analytical method is crucial. A common approach involves using a C18 column with a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile.[4] LC-MS/MS can be employed for better specificity and characterization of degradation products.[4][5]

Data Summary

The following table summarizes the stability of Zofenoprilat under various stress conditions as reported in forced degradation studies.

Stress ConditionStability of ZofenoprilatReference
Acid Hydrolysis Stable[4][5]
Base Hydrolysis Extensive Degradation[4][5]
Neutral Hydrolysis Stable[4][5]
Oxidation Extensive Degradation[4][5]
Thermal Stress Stable[4][5]
Photolysis Stable[4][5]

Experimental Protocols

Forced Degradation Study Protocol (as per ICH guidelines):

This protocol outlines a general procedure for conducting forced degradation studies on Zofenoprilat to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of Zofenoprilat in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).[7]

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat at a specified temperature (e.g., 80°C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) at room temperature.

    • Neutral Hydrolysis: Reflux the stock solution in water.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.[9]

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C).

    • Photostability: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method.[4][10]

  • Characterization of Degradants: Characterize the structure of any significant degradation products using techniques such as LC-MS/MS.[4][5]

Visualizations

Zofenoprilat_Degradation_Pathway Zofenoprilat Zofenoprilat Oxidation_Product Oxidation Products (e.g., Disulfide Dimers) Zofenoprilat->Oxidation_Product Oxidative Stress Hydrolysis_Product Base Hydrolysis Products Zofenoprilat->Hydrolysis_Product Alkaline pH Stable_Conditions Stable Under: - Acidic/Neutral Hydrolysis - Thermal Stress - Photolysis Zofenoprilat->Stable_Conditions

Caption: Major degradation pathways of Zofenoprilat in solution.

Stability_Study_Workflow Define_Objectives Define Study Objectives (e.g., identify degradants) Select_Stress_Conditions Select Stress Conditions (pH, temp, light, oxidant) Define_Objectives->Select_Stress_Conditions Prepare_Samples Prepare Zofenoprilat Solutions Select_Stress_Conditions->Prepare_Samples Expose_to_Stress Expose Samples to Stress Prepare_Samples->Expose_to_Stress Collect_Samples Collect Samples at Time Points Expose_to_Stress->Collect_Samples Analyze_Samples Analyze via Stability-Indicating Method (e.g., HPLC) Collect_Samples->Analyze_Samples Characterize_Degradants Characterize Degradants (e.g., LC-MS/MS) Analyze_Samples->Characterize_Degradants Summarize_Data Summarize Data & Report Characterize_Degradants->Summarize_Data

Caption: General workflow for a Zofenoprilat stability study.

References

Technical Support Center: Zofenoprilat Arginine vs. Zofenopril Calcium Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with zofenopril (B1663440) compounds. It provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main solubility differences between zofenoprilat (B1230023) arginine and zofenopril calcium?

Q2: Why am I seeing high variability in my zofenopril calcium dissolution results?

High variability in dissolution testing of zofenopril calcium can stem from several factors:

  • Polymorphism: Zofenopril calcium can exist in different crystalline forms (polymorphs), which can have different dissolution rates.[1] Inconsistent polymorphic form in your samples can lead to variable results.

  • Particle Size: The particle size of the active pharmaceutical ingredient (API) significantly influences its dissolution rate. Variations in particle size distribution between batches can cause inconsistent dissolution profiles.[5]

  • Dissolution Medium pH: The pH of the dissolution medium can affect the solubility of zofenopril calcium. A lower pH has been shown to enhance the discrimination between different tablet batches.[1]

  • Agitation Rate: The agitation speed during dissolution testing can also impact the results. A slower agitation rate may provide better discrimination between formulations.[1]

  • Excipients: The other components in a tablet formulation can influence the dissolution of zofenopril calcium.[2]

Q3: Can I use organic co-solvents to dissolve zofenopril calcium for my experiments?

Yes, for in vitro experiments requiring a stock solution, organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) can be used to dissolve zofenopril calcium.[6] However, it is crucial to be aware that even small percentages of co-solvents can significantly increase the apparent aqueous solubility of a compound. When preparing aqueous solutions from a DMSO stock, it is important to control the final concentration of the co-solvent and to be mindful of potential precipitation of the compound.

Troubleshooting Guides

Issue 1: Poor Dissolution of Zofenopril Calcium in Aqueous Media

Symptoms:

  • Low and inconsistent readings in dissolution assays.

  • Visible undissolved particles in the dissolution medium.

Possible Causes and Solutions:

CauseRecommended Solution
Inherent Low Solubility Consider using zofenoprilat arginine for experiments where higher solubility is required.[2] For zofenopril calcium, investigate the use of solubility enhancers such as cyclodextrins.
Incorrect pH of Medium Verify the pH of your dissolution buffer. For zofenopril calcium, a slightly acidic to neutral pH is often used. Experiment with different pH values to find the optimal condition for your specific formulation.[1]
Inadequate Agitation Ensure the agitation speed is appropriate and consistent. For some formulations, a lower agitation rate may be more discriminating.[1]
Particle Size Variation Characterize the particle size distribution of your zofenopril calcium powder. If inconsistent, consider micronization to increase the surface area for dissolution.
Polymorphism Characterize the polymorphic form of your zofenopril calcium using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
Issue 2: Precipitation of Zofenopril Compound Upon Dilution from Organic Stock

Symptoms:

  • Cloudiness or visible precipitate formation when diluting a concentrated organic stock solution (e.g., DMSO) into an aqueous buffer.

Possible Causes and Solutions:

CauseRecommended Solution
Exceeding Aqueous Solubility The final concentration in the aqueous solution exceeds the solubility limit of the compound. Reduce the final concentration of the zofenopril compound in the aqueous medium.
"Anti-solvent" Effect of Water The addition of the aqueous buffer to the organic stock solution is causing the compound to precipitate out. Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and minimize localized high concentrations.
pH Shift The pH of the final solution is not optimal for solubility. Ensure the final pH of the aqueous solution is within the optimal range for the specific zofenopril salt.

Quantitative Data Summary

CompoundReported Aqueous SolubilityConditions
Zofenopril Calcium0.3 mg/mLWater
This compoundNot explicitly quantified, but noted to be more soluble than zofenopril calcium and zofenoprilat.N/A

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is a standard method for determining the thermodynamic solubility of a compound.

Materials:

  • This compound or Zofenopril calcium powder

  • Distilled or deionized water (or buffer of desired pH)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the zofenopril compound to a glass vial.

  • Add a known volume of the aqueous solvent (e.g., 5 mL) to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After shaking, allow the vials to stand to let the undissolved particles settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any remaining undissolved particles.

  • Quantify the concentration of the dissolved zofenopril compound in the filtrate using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Express the solubility in mg/mL or mol/L.

Protocol 2: In Vitro Dissolution Testing of Zofenopril Calcium Tablets (USP Paddle Method)

This protocol is based on general principles for dissolution testing of oral solid dosage forms.

Materials:

  • Zofenopril calcium tablets

  • Dissolution apparatus (USP Apparatus 2 - Paddle)

  • Dissolution medium (e.g., phosphate (B84403) buffer, pH 7.5)[1]

  • Water bath for temperature control

  • Syringes and filters for sampling

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare the dissolution medium and deaerate it.

  • Assemble the dissolution apparatus and set the temperature of the water bath to 37°C ± 0.5°C.

  • Place a known volume of the dissolution medium (e.g., 900 mL) into each vessel.

  • Set the paddle speed to the desired rate (e.g., 50 rpm).[1]

  • Once the temperature of the medium has equilibrated, carefully drop one tablet into each vessel.

  • Start the dissolution timer.

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium from each vessel.

  • Filter the samples immediately to prevent further dissolution.

  • Analyze the concentration of zofenopril in the filtered samples using a suitable analytical method.

  • Calculate the percentage of the labeled amount of zofenopril dissolved at each time point.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_solubility Solubility Assessment cluster_dissolution Dissolution Testing cluster_analysis Analysis prep_ca Zofenopril Calcium shake_flask Shake-Flask Method prep_ca->shake_flask kinetic Kinetic Solubility Assay prep_ca->kinetic usp2 USP Apparatus 2 (Paddle) prep_ca->usp2 prep_arg This compound prep_arg->shake_flask prep_arg->kinetic hplc HPLC Analysis shake_flask->hplc uv_vis UV-Vis Analysis shake_flask->uv_vis kinetic->uv_vis usp2->hplc usp2->uv_vis

Caption: Experimental workflow for assessing solubility and dissolution.

signaling_pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  catalyzed by Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  catalyzed by ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments Zofenoprilat Zofenoprilat (Active form of Zofenopril) Zofenoprilat->ACE Inhibits AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Activates Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Bradykinin Bradykinin Bradykinin->Inactive_Fragments  degraded by Vasodilation Vasodilation Bradykinin->Vasodilation Promotes

References

Technical Support Center: Zofenoprilat Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometry analysis of Zofenoprilat (B1230023).

Troubleshooting Guide

This guide addresses common issues related to matrix effects in a question-and-answer format, offering targeted solutions to improve assay performance.

Question 1: My Zofenoprilat signal intensity is low and variable between samples. Could this be a matrix effect?

Answer: Yes, low and inconsistent signal intensity are hallmark signs of matrix effects, specifically ion suppression. This occurs when co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of Zofenoprilat in the mass spectrometer's ion source.[1]

Initial Troubleshooting Steps:

  • Evaluate Your Sample Preparation: A simple protein precipitation method may not be sufficient to remove interfering substances, especially phospholipids (B1166683), which are a major cause of ion suppression. For Zofenoprilat, a more selective technique like liquid-liquid extraction (LLE) is recommended.[2]

  • Check for Co-elution of Phospholipids: Phospholipids often elute in the same chromatographic region as many drug compounds. You can monitor for characteristic phospholipid MRM transitions (e.g., precursor ion scan of m/z 184 in positive ion mode) to see if they overlap with your Zofenoprilat peak.

  • Review Your Internal Standard (IS) Performance: A suitable internal standard should experience similar matrix effects as the analyte. If the IS signal is also erratic, it points to a significant matrix effect that the IS may not be adequately compensating for.

Question 2: I'm observing significant ion suppression. How can I modify my sample preparation to reduce it?

Answer: The goal is to increase the selectivity of your sample cleanup to remove interfering matrix components. For Zofenoprilat, consider the following:

  • Liquid-Liquid Extraction (LLE): This is a highly effective method for reducing matrix effects for Zofenoprilat.[2] An established protocol uses methyl tert-butyl ether as the extraction solvent.[2] This technique separates the analyte from many endogenous interferences based on partitioning between two immiscible liquids.

  • Solid-Phase Extraction (SPE): SPE can offer even greater selectivity than LLE.[3] Developing an SPE method with a sorbent that retains Zofenoprilat while allowing interfering components to be washed away can significantly reduce matrix effects. The choice of sorbent (e.g., reversed-phase, ion-exchange) will depend on the physicochemical properties of Zofenoprilat.

  • Phospholipid Removal Plates/Cartridges: If phospholipids are identified as the primary source of ion suppression, specialized sample preparation products are available that selectively remove them from the sample extract.

Question 3: How do I choose an appropriate internal standard (IS) to compensate for Zofenoprilat matrix effects?

Answer: The ideal internal standard is a stable isotope-labeled (SIL) version of Zofenoprilat (e.g., Zofenoprilat-d5). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, ensuring it experiences the same degree of ion suppression or enhancement.[4]

If a SIL-IS is not available, a structural analog can be used. For Zofenoprilat, another ACE inhibitor like Fosinopril sodium has been successfully used as an internal standard.[2] When selecting a structural analog IS, consider the following:[4][5]

  • Structural Similarity: The IS should have a similar chemical structure to Zofenoprilat to ensure similar extraction recovery and chromatographic behavior.

  • Co-elution (or close elution): The IS should elute close to Zofenoprilat to experience similar matrix effects.

  • No Interference: The IS must not interfere with the Zofenoprilat signal and vice versa.

  • Similar Ionization Efficiency: The IS should ionize with a comparable efficiency to Zofenoprilat in the mass spectrometer source.

Question 4: Can I just dilute my sample to reduce matrix effects?

Answer: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach also dilutes your analyte of interest, Zofenoprilat. This strategy is only viable if the concentration of Zofenoprilat in your samples is high enough to remain well above the lower limit of quantitation (LLOQ) after dilution. For trace-level analysis, more selective sample preparation techniques are necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in plasma samples for Zofenoprilat analysis? A1: The most common sources of matrix effects in plasma are phospholipids, salts, and endogenous metabolites that can co-elute with Zofenoprilat and suppress its ionization.[6] Given Zofenoprilat's chemical properties, interaction with phospholipids is a primary concern.

Q2: How can I quantitatively assess the matrix effect for my Zofenoprilat method? A2: The matrix effect can be quantified by comparing the peak area of Zofenoprilat in a post-extraction spiked blank matrix sample to the peak area of Zofenoprilat in a neat solution at the same concentration.[6][7] The matrix factor (MF) is calculated as: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix) An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

Q3: My method uses protein precipitation, and I suspect matrix effects. What is the first thing I should try? A3: The most impactful first step would be to switch to a more selective sample preparation technique like Liquid-Liquid Extraction (LLE). This is more likely to remove the interfering compounds that are not removed by protein precipitation alone.

Q4: Can changing my chromatographic conditions help mitigate matrix effects? A4: Yes. By optimizing your HPLC/UHPLC method, you can achieve chromatographic separation between Zofenoprilat and co-eluting matrix components.[8] This can involve trying different columns, mobile phase compositions, or gradient profiles to shift the retention time of Zofenoprilat away from regions of significant ion suppression.

Experimental Protocols

Recommended: Liquid-Liquid Extraction (LLE) for Zofenoprilat in Human Plasma

This protocol is based on a validated method for the determination of Zofenopril (B1663440) and Zofenoprilat in human plasma.[2]

1. Sample Pre-treatment:

  • To 200 µL of human plasma, add 50 µL of the internal standard working solution (e.g., Fosinopril sodium in methanol).
  • Vortex for 30 seconds.

2. Extraction:

  • Add 1.0 mL of methyl tert-butyl ether.
  • Vortex for 5 minutes.
  • Centrifuge at 4000 rpm for 10 minutes.

3. Evaporation and Reconstitution:

  • Transfer the upper organic layer to a clean tube.
  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 200 µL of the mobile phase.
  • Vortex for 1 minute.

4. Analysis:

  • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Alternative: Protein Precipitation (for initial screening, with caution)

1. Sample Pre-treatment:

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution.
  • Vortex for 30 seconds.

2. Precipitation:

  • Add 300 µL of cold acetonitrile.
  • Vortex for 2 minutes to precipitate proteins.
  • Centrifuge at 12,000 rpm for 10 minutes.

3. Analysis:

  • Transfer the supernatant to an autosampler vial and inject into the LC-MS/MS system.

Quantitative Data

The following table summarizes extraction recovery data from a validated LLE method for Zofenoprilat and its parent drug, Zofenopril. High and consistent recovery is indicative of an effective sample cleanup process that can minimize matrix effects.

AnalyteInternal StandardExtraction MethodMean Extraction Recovery (%)Reference
ZofenoprilatFosinopril sodiumLiquid-Liquid Extraction (Methyl tert-butyl ether)92.5[2]
ZofenoprilFosinopril sodiumLiquid-Liquid Extraction (Methyl tert-butyl ether)93.5[2]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard (Fosinopril, 50 µL) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 add_mtbe Add MTBE (1.0 mL) vortex1->add_mtbe vortex2 Vortex (5 min) add_mtbe->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject data Data Acquisition & Quantification inject->data

Caption: Experimental workflow for Zofenoprilat analysis using LLE.

G start Poor Signal or High Variability? check_is Review IS Performance (Signal Stability) start->check_is is_ok IS Signal Stable? check_is->is_ok matrix_effect Matrix Effect Likely Impacting Analyte More is_ok->matrix_effect Yes is_unstable IS Signal Unstable is_ok->is_unstable No improve_prep Implement More Selective Sample Preparation (LLE/SPE) matrix_effect->improve_prep optimize_chrom Optimize Chromatography (Separate from Interferences) improve_prep->optimize_chrom reassess_is Re-evaluate IS Choice (Consider SIL-IS) is_unstable->reassess_is reassess_is->improve_prep end Method Optimized optimize_chrom->end

Caption: Troubleshooting logic for Zofenoprilat matrix effects.

References

Technical Support Center: Enhancing the Bioavailability of Sulfhydryl ACE Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in enhancing the bioavailability of sulfhydryl-containing Angiotensin-Converting Enzyme (ACE) inhibitors. Here, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of sulfhydryl ACE inhibitors like captopril (B1668294)?

The primary challenges stem from two main factors:

  • Poor Oral Bioavailability: Conventional oral formulations of some sulfhydryl ACE inhibitors, such as captopril, exhibit low and variable bioavailability, typically ranging from 25% to 35%.[] A significant portion of the administered dose does not reach the bloodstream to exert its therapeutic effect.[]

  • Systemic Degradation: After absorption, these drugs can undergo rapid degradation by peptidases and other enzymes in the bloodstream.[] This systemic breakdown reduces the amount of active drug available to inhibit ACE and necessitates more frequent dosing to maintain therapeutic concentrations.[]

Q2: What are the main strategies to enhance the oral bioavailability of sulfhydryl ACE inhibitors?

Several promising strategies are being explored to overcome the bioavailability challenges:

  • Prodrug Approach: This involves chemically modifying the sulfhydryl group to create a prodrug, which is an inactive precursor that is converted into the active drug within the body. This modification can improve absorption and protect the drug from premature degradation.

  • Nanotechnology-Based Delivery Systems: Encapsulating the drug in nanocarriers can protect it from the harsh environment of the gastrointestinal tract, improve its solubility, and facilitate its absorption. Common nanocarriers include:

    • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[2]

    • Nanoparticles: Solid particles at the nanoscale that can be engineered for targeted and controlled drug release.[]

    • Nanoemulsions: Thermodynamically stable oil-in-water or water-in-oil dispersions that can enhance the solubility and absorption of drugs.

  • Novel Formulation Technologies: Developing alternative oral dosage forms, such as sublingual tablets, can bypass the gastrointestinal tract and first-pass metabolism, leading to faster absorption and higher bioavailability.[3]

Q3: How can I assess the success of my bioavailability enhancement strategy?

A combination of in vitro and in vivo studies is essential:

  • In Vitro Characterization:

    • Particle Size and Zeta Potential: For nanoformulations, these parameters influence stability and interaction with biological membranes.

    • Encapsulation Efficiency (%EE): This determines the percentage of the drug successfully loaded into the carrier.

    • In Vitro Drug Release Studies: These studies, conducted under simulated physiological conditions, provide insights into the drug release profile from the formulation over time.

  • In Vitro ACE Inhibition Assay: This assay measures the ability of the released drug to inhibit the activity of the angiotensin-converting enzyme, confirming that the drug remains active after formulation.

  • In Vivo Pharmacokinetic Studies: Animal models (e.g., rats) are used to determine key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which collectively indicate the rate and extent of drug absorption.[4][5]

Troubleshooting Guides

Nanoparticle and Liposome Formulation
Issue Potential Causes Troubleshooting Steps
Low Encapsulation Efficiency (%EE) of Captopril in Liposomes - Inappropriate lipid composition. - Drug-to-lipid ratio is not optimal.[6] - Issues with the preparation method (e.g., thin-film hydration, sonication).[7] - Captopril, being hydrophilic, may have lower affinity for the lipid bilayer.- Optimize the lipid composition; consider including charged lipids to interact with captopril. - Experiment with different drug-to-lipid ratios to find the saturation point.[6] - Refine the preparation technique: ensure complete hydration of the lipid film and optimize sonication time and power. - For hydrophilic drugs, passive entrapment during vesicle formation is key; ensure the drug is dissolved in the aqueous phase during hydration.[8]
Poor Stability of Sulfhydryl Drug Formulations (e.g., Aggregation, Degradation) - Oxidation of the sulfhydryl group. - Hydrolysis of the drug.[9] - Inadequate protection by the nanocarrier. - High temperatures or exposure to light and oxygen during preparation or storage.[9]- Use antioxidants in the formulation. - Protect the formulation from light and store at recommended temperatures.[9] - For nanoparticles, ensure a high surface charge (zeta potential) to prevent aggregation. - Optimize the formulation to ensure a dense and stable carrier structure.
Undesirable Nanofiber Diameter or Presence of Beads During Electrospinning - Polymer solution viscosity is too high or too low. - The applied voltage is not optimal.[10] - The distance between the needle tip and the collector is incorrect.[10] - The flow rate of the polymer solution is too high or too low.[10]- Adjust the polymer concentration to optimize viscosity. - Vary the applied voltage; generally, higher voltages result in finer fibers.[10] - Modify the tip-to-collector distance. - Adjust the solution flow rate to ensure proper fiber formation and drying.[10]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Conventional Captopril Formulations in Humans

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Reference
Captopril 50 mg Tablet (Test)545.26 ± 22.901.13 ± 0.081967.83 ± 95.65[11]
Captopril 50 mg Tablet (Reference)548.91 ± 25.071.08 ± 0.081996.94 ± 124.52[11]

Table 2: Comparative Pharmacokinetic Parameters of Captopril Formulations in Animal Models

FormulationAnimal ModelCmax (ng/mL)Tmax (hr)Relative Bioavailability IncreaseReference
Captopril Sublingual TabletRabbits286.50.751.59-fold (vs. oral tablet)[3]
Captopril Oral Dispersible Film (F2)Rabbits63.663.591.43-fold (vs. Capoten® tablets)[12]
Captopril-loaded Mesoporous SilicaMice10.896-[13]

Experimental Protocols

Protocol 1: Preparation of Captopril-Loaded Liposomes by Thin-Film Hydration

Objective: To encapsulate captopril within liposomes to enhance its stability and oral bioavailability.

Materials:

  • Captopril

  • Phosphatidylcholine (PC)

  • Cholesterol (CH)

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve phosphatidylcholine and cholesterol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a PBS solution containing dissolved captopril by rotating the flask. This step should also be performed above the lipid phase transition temperature.

  • To reduce the size of the multilamellar vesicles (MLVs) to small unilamellar vesicles (SUVs), sonicate the liposomal suspension using a probe sonicator or homogenize it using an extruder.

  • Separate the unencapsulated captopril from the liposomal formulation by centrifugation or dialysis.

  • Characterize the resulting captopril-loaded liposomes for particle size, zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro ACE Inhibition Assay

Objective: To determine the inhibitory activity of the formulated sulfhydryl ACE inhibitor on the angiotensin-converting enzyme.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL) as substrate

  • Assay buffer (e.g., 100 mM borate (B1201080) buffer with 300 mM NaCl, pH 8.3)

  • Your captopril formulation (and a standard captopril solution for comparison)

  • 1 M HCl

  • Ethyl acetate (B1210297)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a solution of ACE in the assay buffer.

  • Prepare various dilutions of your captopril formulation and the standard captopril solution.

  • In a reaction tube, pre-incubate the ACE solution with your captopril formulation or the standard solution for a defined period (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the HHL substrate solution.

  • Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding 1 M HCl.

  • Extract the hippuric acid (the product of the reaction) with ethyl acetate.

  • Evaporate the ethyl acetate and redissolve the hippuric acid in a suitable solvent (e.g., deionized water).

  • Measure the absorbance of the hippuric acid at 228 nm using a UV-Vis spectrophotometer.

  • Calculate the percentage of ACE inhibition for each concentration of your formulation and the standard.

Visualizations

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased Blood Pressure Aldosterone->Increased_BP Vasoconstriction->Increased_BP Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) ACE_Inhibitor Sulfhydryl ACE Inhibitor ACE_Inhibitor->ACE

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for sulfhydryl ACE inhibitors.

Experimental_Workflow cluster_Formulation Formulation & Characterization cluster_Activity Activity Assessment cluster_InVivo In Vivo Evaluation Formulation Preparation of Bioavailability-Enhanced Formulation (e.g., Nanoparticles, Liposomes) Characterization In Vitro Characterization - Particle Size - Zeta Potential - Encapsulation Efficiency Formulation->Characterization Release In Vitro Drug Release Studies Characterization->Release ACE_Assay In Vitro ACE Inhibition Assay Release->ACE_Assay Animal_Study Animal Model (e.g., Rats) Pharmacokinetic Study ACE_Assay->Animal_Study Data_Analysis Data Analysis (Cmax, Tmax, AUC) & Bioavailability Calculation Animal_Study->Data_Analysis

Caption: A generalized experimental workflow for developing and evaluating bioavailability-enhanced sulfhydryl ACE inhibitor formulations.

References

Technical Support Center: Quantifying Zofenoprilat in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Zofenoprilat (B1230023) in tissue homogenates. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of Zofenoprilat in tissue homogenates.

Question: I am observing low and inconsistent recovery of Zofenoprilat from my tissue samples. What are the potential causes and how can I troubleshoot this?

Answer:

Low and inconsistent recovery of Zofenoprilat is a common challenge, primarily due to its chemical instability and the complexity of the tissue matrix. Here are the likely causes and a systematic approach to troubleshooting:

  • Oxidative Degradation: Zofenoprilat contains a free sulfhydryl (-SH) group, which is highly susceptible to oxidation, leading to the formation of disulfides and other degradation products. This is a major source of analyte loss.

  • Inefficient Extraction: The extraction method may not be optimal for the specific tissue type, leading to poor recovery of the analyte from the homogenate.

  • Matrix Effects: Components of the tissue homogenate can interfere with the analytical method, particularly LC-MS/MS, causing ion suppression or enhancement.[1]

To address these issues, consider the following solutions:

  • Stabilization of Zofenoprilat: The most critical step is to protect the free sulfhydryl group from oxidation immediately upon tissue homogenization. This is typically achieved through derivatization. A widely used and effective method is the treatment with N-ethylmaleimide (NEM), which forms a stable succinimide (B58015) derivative.[2]

  • Optimization of Extraction Procedure:

    • Choice of Solvent: The selection of an appropriate extraction solvent is crucial. Toluene has been successfully used for the extraction of Zofenopril (B1663440) and its derivatives from plasma.[2]

    • Homogenization Technique: Ensure that the tissue is thoroughly homogenized to release the analyte.

    • pH Adjustment: The pH of the homogenate can influence the extraction efficiency. Experiment with different pH values to find the optimal condition for Zofenoprilat extraction.

  • Evaluation of Matrix Effects: It is essential to assess the impact of the tissue matrix on your analytical method. This can be done by comparing the signal response of Zofenoprilat in a pure solvent to its response in a post-extraction spiked blank tissue homogenate.[1][3] If significant matrix effects are observed, consider:

    • Improving Chromatographic Separation: Modifying the LC gradient to better separate Zofenoprilat from interfering matrix components.

    • Using a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects and variability in extraction recovery.

Below is a troubleshooting workflow to guide you through resolving low recovery issues.

low_recovery_troubleshooting start Low and Inconsistent Zofenoprilat Recovery check_derivatization Is the sulfhydryl group being protected immediately upon homogenization? start->check_derivatization implement_derivatization Implement immediate derivatization with N-ethylmaleimide (NEM). check_derivatization->implement_derivatization No check_extraction Is the extraction procedure optimized? check_derivatization->check_extraction Yes implement_derivatization->check_extraction optimize_extraction Optimize extraction solvent, pH, and homogenization technique. check_extraction->optimize_extraction No check_matrix_effects Have matrix effects been evaluated? check_extraction->check_matrix_effects Yes optimize_extraction->check_matrix_effects evaluate_matrix_effects Perform post-extraction spiking experiments to quantify matrix effects. check_matrix_effects->evaluate_matrix_effects No use_is Use a stable isotope-labeled internal standard to compensate for matrix effects and recovery. check_matrix_effects->use_is Yes evaluate_matrix_effects->use_is end Improved and Consistent Recovery use_is->end

Troubleshooting workflow for low Zofenoprilat recovery.

Frequently Asked Questions (FAQs)

1. What is the primary challenge in quantifying Zofenoprilat in tissue homogenates?

The primary challenge is the inherent instability of the Zofenoprilat molecule. Its active sulfhydryl group is prone to rapid oxidation, leading to the formation of dimers and other degradation products. This necessitates a stabilization step, typically through derivatization, immediately after tissue homogenization to ensure accurate quantification.[2]

2. What is the recommended analytical method for Zofenoprilat quantification?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of Zofenoprilat.[2] Operating in negative ion spray ionization mode is often employed for the analysis of the derivatized Zofenoprilat.[2]

3. How can I minimize matrix effects when analyzing tissue homogenates?

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a common issue with complex samples like tissue homogenates.[1] To minimize their impact:

  • Develop a robust chromatographic method to separate Zofenoprilat from endogenous interferences.

  • Optimize the sample clean-up procedure to remove as many interfering substances as possible.

  • The use of a stable isotope-labeled internal standard is highly recommended to compensate for any remaining matrix effects.

4. What are typical extraction recovery rates for Zofenoprilat?

While data for tissue homogenates is limited, studies on human plasma have shown extraction recoveries of approximately 70.1% for Zofenoprilat.[2] It is important to determine the extraction recovery for each specific tissue type as it can vary significantly.

5. What is the mechanism of action of Zofenoprilat?

Zofenopril is a prodrug that is hydrolyzed to the active metabolite, Zofenoprilat.[2] Zofenoprilat is an angiotensin-converting enzyme (ACE) inhibitor. It competitively binds to ACE, preventing the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor, so its inhibition leads to vasodilation and a reduction in blood pressure.

ACE_Inhibition_Pathway cluster_0 Renin-Angiotensin System cluster_1 Mechanism of Zofenoprilat Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Zofenoprilat Zofenoprilat (Active Metabolite) ACE_node Angiotensin-Converting Enzyme (ACE) Zofenoprilat->ACE_node Inhibits

Mechanism of action of Zofenoprilat in the Renin-Angiotensin System.

Quantitative Data Summary

The following table summarizes key quantitative parameters for Zofenoprilat analysis. Note that most available data is from plasma studies and should be considered as a reference point for tissue-based assays.

ParameterMatrixValueReference
Limit of Quantitation (LOQ) Human Plasma2 ng/mL[2]
Extraction Recovery Human Plasma70.1%[2]
Inter- and Intra-assay Precision Human Plasma< 10%[2]
IC50 (inhibition of ACE) Rat Heart Homogenate2.8 nM
IC50 (inhibition of ACE) Rat Lung Homogenate1.8 nM
IC50 (inhibition of ACE) Rat Kidney Homogenate1.0 nM
IC50 (inhibition of ACE) Rat Brain Homogenate0.8 nM
IC50 (inhibition of ACE) Rat Aorta Homogenate1.6 nM

Experimental Protocols

General Protocol for Quantification of Zofenoprilat in Tissue Homogenates

This protocol provides a general framework. Optimization for specific tissue types is highly recommended.

Experimental_Workflow start Start: Collect Tissue Sample homogenization 1. Homogenize Tissue in appropriate buffer. start->homogenization derivatization 2. Immediate Derivatization Add N-ethylmaleimide (NEM) to stabilize Zofenoprilat. homogenization->derivatization is_addition 3. Add Internal Standard (Stable isotope-labeled Zofenoprilat is recommended). derivatization->is_addition extraction 4. Liquid-Liquid Extraction (e.g., with toluene). is_addition->extraction evaporation 5. Evaporate to Dryness under a stream of nitrogen. extraction->evaporation reconstitution 6. Reconstitute in mobile phase. evaporation->reconstitution analysis 7. LC-MS/MS Analysis (Negative ESI mode). reconstitution->analysis end End: Data Quantification analysis->end

General experimental workflow for Zofenoprilat quantification.

1. Tissue Homogenization:

  • Weigh the frozen tissue sample.
  • Homogenize the tissue in a suitable buffer (e.g., phosphate (B84403) buffer) on ice. The buffer-to-tissue ratio should be optimized.

2. Derivatization:

  • Immediately after homogenization, add a solution of N-ethylmaleimide (NEM) in a suitable solvent to the homogenate to a final concentration sufficient to derivatize all free sulfhydryl groups.

3. Internal Standard Addition:

  • Spike the sample with a known concentration of a suitable internal standard. A stable isotope-labeled Zofenoprilat-NEM derivative is ideal.

4. Protein Precipitation and Extraction:

  • Add a protein precipitating agent (e.g., acetonitrile).
  • Vortex and centrifuge to pellet the precipitated proteins.
  • Perform a liquid-liquid extraction on the supernatant using an appropriate organic solvent (e.g., toluene).[2]

5. Evaporation and Reconstitution:

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried extract in the mobile phase used for LC-MS/MS analysis.

6. LC-MS/MS Analysis:

  • Inject the reconstituted sample into an LC-MS/MS system.
  • Chromatographic separation is typically performed on a C18 column.
  • Detection is carried out using a triple quadrupole mass spectrometer, often in negative electrospray ionization (ESI) mode.[2]

7. Data Analysis:

  • Quantify the Zofenoprilat-NEM derivative peak area relative to the internal standard.
  • Calculate the concentration in the original tissue sample using a calibration curve prepared in a blank matrix.

References

Technical Support Center: Method Validation for Zofenoprilat Arginine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for Zofenoprilat arginine quantification.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for the quantification of this compound in biological matrices?

A1: The most common analytical techniques for quantifying Zofenoprilat, the active metabolite of Zofenopril (B1663440), in biological matrices such as plasma, are High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and selectivity, which is crucial for bioanalytical studies.

Q2: Why is derivatization of Zofenoprilat often necessary before analysis?

A2: Zofenoprilat contains a free sulfhydryl (-SH) group, which is susceptible to oxidation, leading to the formation of disulfides. This can result in poor peak shape, reduced sensitivity, and inaccurate quantification. To prevent this, a derivatization step is often employed to protect the sulfhydryl group.

Q3: What are the key validation parameters to assess during method development?

A3: According to regulatory guidelines, the key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements. This is typically assessed at intra-day and inter-day levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte in LC-MS/MS.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Q4: What are the typical sample preparation techniques for this compound analysis?

A4: Common sample preparation techniques for this compound in biological fluids include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) is added to the sample to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids.

  • Solid-Phase Extraction (SPE): A chromatographic technique used to separate components of a mixture, which can provide cleaner extracts compared to PPT and LLE.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Interaction of the analyte with active sites on the column. 4. Oxidation of the sulfhydryl group of Zofenoprilat.1. Replace the column with a new one. 2. Optimize the mobile phase pH. For Zofenoprilat, a slightly acidic mobile phase is often used. 3. Use a column with end-capping or add a competing base to the mobile phase. 4. Ensure proper and complete derivatization of the sulfhydryl group.
Low Sensitivity / Poor Signal Intensity 1. Suboptimal mass spectrometry parameters. 2. Inefficient extraction recovery. 3. Ion suppression due to matrix effects. 4. Degradation of the analyte.1. Optimize MS parameters such as spray voltage, gas flows, and collision energy. 2. Optimize the extraction procedure (e.g., change solvent, pH, or extraction method). 3. Use a more efficient sample cleanup method like SPE. Dilute the sample if possible. 4. Check the stability of the analyte in the matrix and during the analytical process. Ensure proper storage conditions.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation. 2. Instrument instability. 3. Incomplete derivatization.1. Ensure consistent and reproducible sample preparation steps. Use of an internal standard is highly recommended. 2. Check the instrument for any leaks or fluctuations in flow rate or temperature. 3. Optimize the derivatization reaction conditions (e.g., reagent concentration, reaction time, and temperature).
Matrix Effect (Ion Suppression or Enhancement) 1. Co-elution of matrix components with the analyte. 2. Insufficient sample cleanup.1. Modify the chromatographic conditions to separate the analyte from interfering matrix components. 2. Employ a more rigorous sample preparation technique like SPE. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects.
Analyte Instability 1. Oxidation of the sulfhydryl group. 2. Hydrolysis of the ester linkage in Zofenopril (if measuring the prodrug as well). 3. Enzymatic degradation of arginine in plasma if not handled properly.[1]1. Derivatize the sample as soon as possible after collection. Store samples at low temperatures (-20°C or -80°C). 2. Maintain samples at low temperatures and acidic pH to minimize hydrolysis. 3. Separate plasma from blood cells promptly and store at low temperatures to inhibit arginase activity.[1]

Quantitative Data Summary

The following tables summarize typical quantitative data for the validation of analytical methods for Zofenoprilat quantification.

Table 1: Linearity and Range

Analytical MethodMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)Reference
HPLC-DADPharmaceutical Formulation1000 - 20000> 0.999
LC-MS/MSHuman Plasma2 - 600Not Reported[2]

Table 2: Precision

Analytical MethodConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
HPLC-DAD5000, 10000, 15000< 2.0< 2.0
LC-MS/MSNot Specified< 10< 10[2]

Table 3: Accuracy and Recovery

Analytical MethodConcentration (ng/mL)Accuracy (% Recovery)Extraction Recovery (%)Reference
HPLC-DAD5000, 10000, 1500098.0 - 102.0Not Applicable
LC-MS/MSNot SpecifiedBetter than 10%70.1[2]

Table 4: LOD and LOQ

Analytical MethodMatrixLOD (ng/mL)LOQ (ng/mL)Reference
HPLC-DADPharmaceutical Formulation292129
LC-MS/MSHuman PlasmaNot Reported2[2]

Experimental Protocols

1. LC-MS/MS Method for Zofenoprilat in Human Plasma

  • Sample Preparation (with Derivatization):

    • To 1 mL of human plasma, add an internal standard.

    • Add a reducing agent (e.g., Dithiothreitol) to stabilize the thiol group of Zofenoprilat.

    • Add a derivatizing agent (e.g., N-ethylmaleimide) to protect the sulfhydryl group.

    • Perform liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether) under acidic conditions.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse XDB-C8).

    • Mobile Phase: A mixture of methanol (B129727) and 0.1% formic acid in water.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor specific precursor-to-product ion transitions for both Zofenoprilat derivative and the internal standard.

Method Validation Workflow

MethodValidationWorkflow A Method Development & Optimization B Selectivity & Specificity A->B C Linearity & Range B->C D Accuracy & Precision C->D E LOD & LOQ D->E F Recovery E->F G Matrix Effect F->G H Stability Studies G->H I Validated Method H->I

Method Validation Workflow for this compound Quantification.

References

Validation & Comparative

A Comparative Analysis of ACE Inhibition by Zofenoprilat and Enalaprilat

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the angiotensin-converting enzyme (ACE) inhibition profiles of Zofenoprilat (B1230023) and Enalaprilat (B1671235). This analysis is supported by experimental data to delineate the pharmacological nuances between these two active metabolites.

Zofenoprilat and Enalaprilat are the active diacid metabolites of the prodrugs Zofenopril (B1663440) and Enalapril (B1671234), respectively. Both are potent inhibitors of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), and are widely used in the management of hypertension and other cardiovascular disorders.[1][2][3] While both drugs share a common mechanism of action, differences in their chemical structure, pharmacokinetics, and tissue-specific activity contribute to distinct pharmacological profiles.

Comparative Efficacy and Potency

Zofenoprilat has demonstrated a higher potency in ACE inhibition compared to Enalaprilat. This is attributed in part to the presence of a sulfhydryl (-SH) group in Zofenoprilat's structure, which confers additional properties such as antioxidant effects and enhanced tissue penetration.[4][5] In contrast, Enalaprilat contains a carboxyl group.[6][7]

Studies have shown that Zofenoprilat is approximately twice as potent as Enalaprilat.[4] This increased potency may contribute to a more pronounced and rapid onset of blood pressure reduction observed with Zofenopril compared to Enalapril.[8][9] While both drugs achieve significant and long-lasting ACE inhibition, with effects still relevant 24 hours after administration, the initial antihypertensive effect of Zofenopril appears to be greater.[2][10]

Furthermore, Zofenoprilat exhibits a greater and more sustained inhibitory effect on cardiac ACE compared to Enalaprilat, which may contribute to its specific cardioprotective effects.[4][11][12]

Pharmacokinetic Profile

The conversion of the prodrug Zofenopril to its active metabolite Zofenoprilat is both complete and more rapid than the hydrolysis of Enalapril to Enalaprilat.[1][2] This faster conversion contributes to a quicker onset of action for Zofenopril.[4] Both active metabolites are primarily eliminated through the kidneys.[3][13]

Quantitative Comparison of Pharmacokinetic and Pharmacodynamic Parameters
ParameterZofenoprilatEnalaprilatReference
Prodrug ZofenoprilEnalapril[1][2]
Active Moiety ZofenoprilatEnalaprilat[1][2]
Key Structural Difference Sulfhydryl (-SH) groupCarboxyl group[6][7]
Relative Potency ~2 times more potent than Enalaprilat-[4]
Onset of Action (IV Enalaprilat) -≤15 minutes[14][15]
Peak Effect (IV Enalaprilat) -1-4 hours[14][15]
Duration of ACE Inhibition Relevant inhibition at 24 hoursRelevant inhibition at 24 hours[2]
Cardiac ACE Inhibition Striking and long-lastingBarely detectable[11]
Bioavailability of Prodrug Rapid and complete hydrolysisExtensive hydrolysis[1][2]
Elimination Primarily renalPrimarily renal[3][13]

Signaling Pathway of ACE Inhibition

The primary mechanism of action for both Zofenoprilat and Enalaprilat is the inhibition of the Angiotensin-Converting Enzyme. This action disrupts the Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade, leading to a reduction in blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Bradykinin Bradykinin (Vasodilator) InactivePeptides Inactive Peptides Bradykinin->InactivePeptides  ACE Renin Renin ACE ACE ACE_Inhibitors Zofenoprilat / Enalaprilat ACE_Inhibitors->ACE Inhibits BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of ACE inhibitors.

Experimental Protocols

The determination of ACE inhibitory activity is crucial for comparing the potency of compounds like Zofenoprilat and Enalaprilat. A commonly employed method is the in vitro ACE inhibition assay using a synthetic substrate.

In Vitro ACE Inhibition Assay Protocol

This protocol outlines a spectrophotometric method for determining the half-maximal inhibitory concentration (IC50) of an ACE inhibitor.

ACE_Inhibition_Assay Start Start: Prepare Reagents Incubate1 1. Pre-incubate ACE solution with varying concentrations of inhibitor (Zofenoprilat/Enalaprilat) at 37°C for 10 min. Start->Incubate1 AddSubstrate 2. Initiate reaction by adding synthetic substrate (e.g., HHL) to the mixture. Incubate1->AddSubstrate Incubate2 3. Incubate the reaction mixture at 37°C for 30 min. AddSubstrate->Incubate2 StopReaction 4. Terminate the reaction by adding 1M HCl. Incubate2->StopReaction Extract 5. Extract the product (Hippuric Acid) with ethyl acetate (B1210297). StopReaction->Extract Evaporate 6. Evaporate the ethyl acetate layer to dryness. Extract->Evaporate Reconstitute 7. Reconstitute the residue in distilled water. Evaporate->Reconstitute Measure 8. Measure absorbance at 228 nm using a spectrophotometer. Reconstitute->Measure Calculate 9. Calculate % inhibition and determine IC50 value. Measure->Calculate

Caption: Workflow for a typical in vitro ACE inhibition assay.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Zofenoprilat and Enalaprilat standards

  • Borate (B1201080) buffer (pH 8.3)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Distilled water

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of Zofenoprilat and Enalaprilat in borate buffer.

  • In separate test tubes, add 50 µL of the ACE solution and 50 µL of the respective inhibitor dilution (or buffer for control).

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 150 µL of the HHL substrate solution.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 250 µL of 1M HCl.

  • Extract the hippuric acid formed by adding 1.5 mL of ethyl acetate, vortexing, and centrifuging.

  • Transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in 1 mL of distilled water.

  • Measure the absorbance of the solution at 228 nm.

  • Calculate the percentage of ACE inhibition for each inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity.[16][17][18]

Conclusion

Both Zofenoprilat and Enalaprilat are effective inhibitors of the angiotensin-converting enzyme. However, Zofenoprilat exhibits a higher potency, which is likely attributable to its unique sulfhydryl group. This structural feature may also be responsible for its more pronounced and sustained inhibition of cardiac ACE, suggesting a potential advantage in cardioprotection. The faster conversion of its prodrug, Zofenopril, also contributes to a quicker onset of action. For researchers and clinicians, these differences are important considerations in the selection and development of ACE inhibitors for specific therapeutic applications.

References

A Comparative Guide to the In Vivo Efficacy of Zofenoprilat and Lisinopril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of two prominent angiotensin-converting enzyme (ACE) inhibitors, Zofenoprilat (the active metabolite of Zofenopril) and Lisinopril (B193118). The information presented is collated from various preclinical and clinical studies to support research and drug development efforts in cardiovascular therapeutics.

Executive Summary

Zofenoprilat and Lisinopril are both effective inhibitors of the angiotensin-converting enzyme, playing a crucial role in the management of hypertension and heart failure. While both drugs demonstrate comparable efficacy in blood pressure reduction, evidence suggests that Zofenoprilat's unique sulfhydryl group may confer additional cardioprotective and antioxidant benefits not observed with Lisinopril. This guide delves into the experimental data supporting these claims, presenting a detailed comparison of their in vivo effects on blood pressure, cardiac function, endothelial health, and antioxidant activity.

Data Presentation

Table 1: Comparative Antihypertensive Efficacy in Elderly Patients with Essential Hypertension
ParameterZofenopril (B1663440) (30-60mg once daily)Lisinopril (10-20mg once daily)p-valueStudy Population
Normalized Sitting DBP (<90 mmHg) 81.3% of patients76.7% of patientsNot Significant181 elderly patients (≥65 years) with mild to moderate essential hypertension over 12 weeks.[1][2][3][4]
Treatment Responders (Sitting DBP reduction ≥10 mmHg) 74.7% of patients77.8% of patientsNot Significant181 elderly patients (≥65 years) with mild to moderate essential hypertension over 12 weeks.[1][3][4]
Final Sitting DBP (mmHg) 82.2 ± 6.682.0 ± 7.8Not Significant164 patients who completed the 12-week study.[1][2][3][4]
Table 2: Comparative Efficacy in Patients Following Acute Myocardial Infarction (SMILE-2 Study)
OutcomeZofenopril (30-60 mg/day)Lisinopril (5-10 mg/day)p-valueStudy Population
Incidence of Severe Hypotension 10.9%11.7%0.381024 thrombolyzed patients with acute myocardial infarction treated for 42 days.[5][6]
Incidence of Drug-Related Severe Hypotension 6.7%9.8%0.0481024 thrombolyzed patients with acute myocardial infarction treated for 42 days.[5][6]
6-Week Mortality Rate 3.2%4.0%0.381024 thrombolyzed patients with acute myocardial infarction treated for 42 days.[5]
Table 3: Effects on Endothelial Dysfunction in Myocardial Infarcted (MI) Heart Failure Rats
ParameterZofenoprilLisinoprilKey Finding
Acetylcholine (B1216132) (ACh)-induced Dilatation Fully NormalizedFully NormalizedBoth drugs effectively restored impaired endothelium-dependent dilatation.[7][8]
Potentiation of Endogenous NO (A23187-induced) +100%No significant effectZofenopril, unlike Lisinopril, significantly potentiated the effect of endogenous nitric oxide.[7][8]
Potentiation of Exogenous NO (Nitroglycerin) +22%No significant effectZofenopril enhanced the vasodilatory effect of exogenous NO donors.[7][8]
Potentiation of Exogenous NO (Sodium Nitrite) +36%No significant effectZofenopril enhanced the vasodilatory effect of exogenous NO donors.[7][8]
Table 4: Comparative ACE Inhibition in Rats (1-week treatment)
DoseSerum ACE Inhibition (Zofenopril vs. Lisinopril)Cardiac ACE Inhibition (Zofenopril vs. Lisinopril)
0.1 mg/kg/day 50.6% vs. 65.5%68.5% vs. 71.1%
1 mg/kg/day 75.0% vs. 78.7%77.1% vs. 80.9%
10 mg/kg/day 79.9% vs. 83.3%90.1% vs. 87.1%

Data adapted from a study investigating ACE inhibition following 1 week of oral treatment in rats.[9]

Experimental Protocols

Antihypertensive Efficacy in Elderly Patients
  • Study Design: A randomized, double-blind, multicentre study was conducted with 181 patients aged ≥65 years with mild to moderate essential hypertension (sitting diastolic blood pressure [DBP] ≥90 mmHg and ≤110 mmHg).[1][4]

  • Treatment: Patients were randomized to receive either zofenopril 30 mg or lisinopril 10 mg once daily. After 4 weeks, the doses were doubled for patients whose sitting DBP remained ≥90 mmHg.[1][4]

  • Measurements: Blood pressure and heart rate were measured at baseline and after 4 and 12 weeks of treatment. Ambulatory blood pressure monitoring (ABPM) was also performed at baseline and after 12 weeks.[1][4]

  • Primary Endpoint: The primary endpoint was the achievement of a sitting DBP <90 mmHg or a reduction of sitting DBP >10 mmHg after 12 weeks of treatment.[1][4]

Efficacy in Patients Following Acute Myocardial Infarction (SMILE-2 Study)
  • Study Design: A phase III, double-blind, parallel-group, multicenter study involving 1024 thrombolyzed patients with acute myocardial infarction (AMI).[5]

  • Treatment: Patients were randomized to receive oral zofenopril (30-60 mg/day) or lisinopril (5-10 mg/day), starting within 12 hours of the completion of thrombolytic therapy and continuing for 42 days.[5]

  • Primary Endpoint: The primary study endpoint was the incidence of severe hypotension (systolic blood pressure <90 mm Hg), either cumulative or drug-related.[5]

  • Secondary Endpoints: Included additional safety and efficacy parameters such as mortality rate and major cardiovascular complications.[5]

Endothelial Dysfunction in a Rat Model of Heart Failure
  • Animal Model: Myocardial infarction (MI) was induced in male Wistar rats to create a model of heart failure.[7][8]

  • Treatment: Following MI, rats were treated for 11 weeks with zofenopril, lisinopril, or N-acetylcysteine (a sulfhydryl group donor).[7][8]

  • Methodology: After the treatment period, aortas were isolated and studied as ring preparations. Endothelium-dependent and -independent dilatation was assessed in the presence of indomethacin (B1671933) and the NOS-inhibitor L-NMMA to determine the contribution of nitric oxide (NO). Receptor-dependent stimulation was achieved with acetylcholine (ACh), and receptor-independent stimulation with A23187.[7][8]

Mandatory Visualization

Signaling Pathway of ACE Inhibitors

RAAS_Pathway cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor activates Renin Renin (from Kidney) Renin->Angiotensinogen converts ACE->Angiotensin_II converts Inactive_Metabolites Inactive Metabolites ACE->Inactive_Metabolites Zofenoprilat Zofenoprilat Zofenoprilat->ACE inhibits Lisinopril Lisinopril Lisinopril->ACE inhibits Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Sodium_Water_Retention Sodium & Water Retention Aldosterone->Sodium_Water_Retention Sodium_Water_Retention->Blood_Pressure Bradykinin Bradykinin Bradykinin->ACE degraded by Vasodilation Vasodilation Bradykinin->Vasodilation Experimental_Workflow Start Induce Myocardial Infarction in Rats Treatment 11-Week Treatment Period (Zofenopril, Lisinopril, Control) Start->Treatment Isolation Isolate Aortic Rings Treatment->Isolation Preparation Prepare Aortic Ring for Organ Bath Studies Isolation->Preparation Stimulation Stimulate with Vasodilators (ACh, A23187, NTG, SN) Preparation->Stimulation Measurement Measure Vasodilation Response Stimulation->Measurement Analysis Analyze Data to Determine Endothelial Function and NO Contribution Measurement->Analysis

References

A Head-to-Head Comparison of Zofenoprilat and Ramiprilat for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the active metabolites of two prominent ACE inhibitors, Zofenopril (B1663440) and Ramipril (B1678797), supported by experimental data and detailed protocols for researchers and scientists.

In the landscape of cardiovascular therapeutics, angiotensin-converting enzyme (ACE) inhibitors remain a cornerstone for the management of hypertension and heart failure. Among the numerous agents in this class, zofenopril and ramipril have garnered significant attention. However, for the drug development professional and researcher, a deeper understanding of their active metabolites, zofenoprilat (B1230023) and ramiprilat (B1678798), is crucial for innovation and optimization. This guide provides a comprehensive head-to-head comparison of these two potent molecules, focusing on their pharmacological properties, supported by experimental data and detailed methodologies.

Physicochemical and Pharmacokinetic Profile: A Tale of Two Moieties

Zofenoprilat, the active metabolite of zofenopril, is distinguished by the presence of a sulfhydryl (-SH) group, a feature it shares with captopril. This structural characteristic is absent in ramiprilat, the active diacid metabolite of ramipril. This fundamental difference contributes to variations in their physicochemical and pharmacokinetic properties, influencing their therapeutic and side-effect profiles.

Zofenoprilat exhibits higher lipophilicity compared to ramiprilat.[1] This increased lipophilicity is associated with greater tissue penetration and a higher degree of protein binding.[1] Experimental data suggests that more lipophilic ACE inhibitors, like zofenoprilat, may have dual routes of elimination (renal and hepatic).[1]

Pharmacokinetic studies in healthy volunteers have demonstrated that administration of zofenopril leads to a significantly higher plasma exposure of its active metabolite, zofenoprilat, compared to the exposure of ramiprilat following ramipril administration. Specifically, the area under the curve (AUC) for zofenoprilat was found to be 653.67 ± 174.91 ng/ml x h, whereas for ramiprilat it was 182.26 ± 61.28 ng/ml x h.[2][3][4][5] This suggests a more prolonged duration of action for zofenoprilat.[6]

Table 1: Comparative Physicochemical and Pharmacokinetic Data

ParameterZofenoprilatRamiprilatReference(s)
Structural Feature Sulfhydryl (-SH) group presentNo sulfhydryl group[7]
Lipophilicity HigherLower[1]
Protein Binding HigherLower[1]
Area Under the Curve (AUC) 653.67 ± 174.91 ng/ml x h182.26 ± 61.28 ng/ml x h[2][3][4][5]

Angiotensin-Converting Enzyme (ACE) Inhibition: Potency and Tissue Specificity

Both zofenoprilat and ramiprilat are potent inhibitors of ACE, the enzyme responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II. However, studies have indicated differences in their relative potencies and tissue-specific ACE inhibition.

In ex vivo studies on tissues from spontaneously hypertensive rats, both zofenoprilat and ramiprilat demonstrated significant ACE inhibition. The degree and duration of ACE inhibition in the aorta and lung were found to correlate with their antihypertensive effects, with both drugs producing effects of great magnitude and duration.[8] Notably, zofenoprilat showed marked and long-lasting inhibition of cardiac ACE, an effect that was more pronounced compared to several other ACE inhibitors, including ramipril.[8]

Table 2: Comparative ACE Inhibition Data

ParameterZofenoprilatRamiprilatReference(s)
Relative Potency (in vitro) HighHigh[1]
Cardiac ACE Inhibition (ex vivo) Marked and long-lastingSignificant[8]
Aortic & Lung ACE Inhibition (ex vivo) Strong and long-lastingStrong and long-lasting[8]

The Role of the Sulfhydryl Group: Antioxidant Activity and Beyond

A key differentiator between zofenoprilat and ramiprilat is the antioxidant capacity conferred by the sulfhydryl group in zofenoprilat. This moiety can act as a scavenger of reactive oxygen species (ROS), potentially offering additional cardioprotective benefits beyond ACE inhibition.

Experimental studies have shown that sulfhydryl-containing ACE inhibitors, including zofenopril, are effective scavengers of non-superoxide free radicals, while non-sulfhydryl ACE inhibitors are not. This antioxidant property may contribute to the vasculoprotective effects observed with zofenopril, such as the reduction of oxidative stress and improvement of endothelial function.

Clinical Efficacy and Side Effect Profile: Implications for Therapy

The differences in the pharmacological profiles of zofenoprilat and ramiprilat translate into distinct clinical outcomes and side-effect profiles, as evidenced by numerous studies, including the notable SMILE (Survival of Myocardial Infarction Long-term Evaluation) program.

In post-myocardial infarction patients with left ventricular dysfunction, zofenopril has demonstrated superiority over ramipril in reducing the combined occurrence of death or hospitalization for cardiovascular causes.[7][9][10] This benefit was sustained over a long-term follow-up period.[7][9]

A common side effect of ACE inhibitors is a dry, persistent cough, which is thought to be related to the accumulation of bradykinin (B550075) and prostaglandins.[2][5] Studies in guinea pigs have shown that ramipril increases citric acid-induced cough, an effect associated with elevated levels of bradykinin and prostaglandin (B15479496) E2 in the bronchoalveolar lavage fluid. In contrast, zofenopril did not induce a similar coughing response, and the levels of these inflammatory mediators remained unchanged. Clinical studies in healthy volunteers have corroborated these findings, showing that ramipril, but not zofenopril, significantly increases cough sensitivity.[3][4] Ramipril was also found to increase fractional exhaled nitric oxide (FeNO), an indicator of airway inflammation, while zofenopril did not.[3][4][5]

Table 3: Comparative Clinical and Side Effect Data

ParameterZofenoprilRamiprilReference(s)
Cardiovascular Outcomes (post-MI) Superior in reducing death/hospitalizationEffective, but less so than Zofenopril[7][9][10]
Cough Induction (preclinical) No significant effectIncreased cough response
Cough Sensitivity (clinical) No significant increaseIncreased sensitivity[3]
Airway Inflammation (FeNO) No significant increaseSignificant increase[3][4][5]

Experimental Protocols

For researchers aiming to conduct their own comparative studies, the following are detailed methodologies for key experiments.

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This protocol is based on the hydrolysis of the substrate hippuryl-histidyl-leucine (B1329654) (HHL) by ACE, leading to the formation of hippuric acid (HA), which is quantified spectrophotometrically.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Zofenoprilat and Ramiprilat standards

  • Sodium borate (B1201080) buffer (pH 8.3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of ACE in sodium borate buffer.

    • Prepare a stock solution of HHL in sodium borate buffer.

    • Prepare serial dilutions of Zofenoprilat and Ramiprilat in the appropriate solvent.

  • Assay Reaction:

    • In a microcentrifuge tube, add 50 µL of the ACE inhibitor solution (Zofenoprilat or Ramiprilat) or buffer (for control).

    • Add 50 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to extract the hippuric acid.

    • Vortex vigorously and centrifuge to separate the layers.

  • Measurement:

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate to dryness.

    • Reconstitute the dried hippuric acid in 1 mL of deionized water.

    • Measure the absorbance at 228 nm.

  • Calculation:

    • Calculate the percentage of ACE inhibition for each inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Zofenoprilat and Ramiprilat standards

  • Methanol or ethanol

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare serial dilutions of Zofenoprilat and Ramiprilat in methanol.

  • Assay Reaction:

    • In a 96-well plate or cuvette, add a small volume of the inhibitor solution (e.g., 20 µL).

    • Add the DPPH working solution (e.g., 180 µL) to initiate the reaction.

    • Incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm).

  • Calculation:

    • The radical scavenging activity is calculated as the percentage of inhibition of the DPPH radical.

    • The results can be expressed as IC50 values, representing the concentration of the compound that scavenges 50% of the DPPH radicals.

Visualizing the Mechanisms

To further elucidate the pathways and experimental workflows discussed, the following diagrams are provided.

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction, Aldosterone Release Angiotensin_II->Vasoconstriction Bradykinin Bradykinin Inactive_Peptides Inactive_Peptides Bradykinin->Inactive_Peptides ACE Vasodilation Vasodilation Bradykinin->Vasodilation Renin Renin ACE ACE Zofenoprilat_Ramiprilat Zofenoprilat / Ramiprilat Zofenoprilat_Ramiprilat->ACE

Caption: Mechanism of ACE Inhibition by Zofenoprilat and Ramiprilat.

Experimental_Workflow cluster_ACE_Assay In Vitro ACE Inhibition Assay cluster_Antioxidant_Assay Antioxidant Activity (DPPH Assay) A1 Prepare Reagents: ACE, HHL, Inhibitors A2 Incubate Inhibitor + ACE A1->A2 A3 Add HHL Substrate A2->A3 A4 Stop Reaction (HCl) A3->A4 A5 Extract Hippuric Acid A4->A5 A6 Measure Absorbance (228 nm) A5->A6 A7 Calculate IC50 A6->A7 B1 Prepare Reagents: DPPH, Inhibitors B2 Mix Inhibitor + DPPH B1->B2 B3 Incubate in Dark B2->B3 B4 Measure Absorbance (~517 nm) B3->B4 B5 Calculate % Scavenging B4->B5

Caption: Comparative Experimental Workflow for In Vitro Assays.

Conclusion

The available evidence strongly suggests that while both zofenoprilat and ramiprilat are effective ACE inhibitors, they are not interchangeable. Zofenoprilat's unique sulfhydryl moiety confers distinct advantages, including higher lipophilicity, a more favorable pharmacokinetic profile, and inherent antioxidant activity. These molecular attributes appear to translate into superior clinical outcomes in certain patient populations and a more favorable side-effect profile, particularly concerning ACE inhibitor-induced cough. For drug development professionals, these differences present opportunities for the design of next-generation ACE inhibitors with enhanced tissue specificity and pleiotropic effects, ultimately leading to improved patient care. Further research into the specific molecular interactions and signaling pathways influenced by the sulfhydryl group could unlock new therapeutic strategies for cardiovascular disease.

References

Zofenoprilat: Superior Antioxidant Effects in the Realm of ACE Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals the distinct antioxidant advantages of the sulphydryl-containing ACE inhibitor, Zofenoprilat, over its non-sulphydryl counterparts. These intrinsic properties contribute to its enhanced cardioprotective effects, positioning it as a noteworthy agent in cardiovascular therapy.

Zofenopril (B1663440), and its active metabolite Zofenoprilat, demonstrate a superior antioxidant capacity when compared to other angiotensin-converting enzyme inhibitors (ACEIs). This advantage is largely attributed to the presence of a sulphydryl (-SH) group in its chemical structure, a feature absent in many widely used ACEIs such as enalapril, lisinopril, and ramipril.[1][2][3] This structural distinction imparts a direct free radical scavenging capability, contributing to its potent antioxidant and tissue-protective activities.[1][4]

Experimental evidence from both in vitro and in vivo studies consistently underscores the enhanced antioxidant and cardioprotective profile of Zofenopril. These studies suggest that Zofenopril's benefits extend beyond its primary role in ACE inhibition.[1][5]

Comparative Antioxidant Performance: A Data-Driven Overview

Quantitative comparisons of Zofenoprilat with other ACEIs have been conducted across various experimental models, assessing key markers of oxidative stress and cardiovascular health. The following tables summarize these findings, providing a clear comparison of their relative efficacy.

Table 1: Effect of ACE Inhibitors on Atherosclerosis and Lipid Peroxidation in Apolipoprotein-E-Deficient Mice

Treatment GroupAtherosclerotic Lesion Area (x 10³ µm²)Malondialdehyde (MDA) Content (nmol/mg LDL)
Control~225~40
Enalapril (0.5 mg/kg/day)~210~38
Captopril (5 mg/kg/day)~160~28
Zofenopril (0.05 mg/kg/day)~175~30
Zofenopril (1 mg/kg/day)~140 ~25
*P < 0.05 vs. Control; *P < 0.01 vs. Control
(Data modified from de Nigris et al.)[6]

Table 2: Cardioprotective Effects of ACE Inhibitors in Isolated Rat Hearts (Ischemia/Reperfusion Model)

ACE Inhibitor (Concentration)Improvement in Contractile ForceReduction in End-Diastolic Pressure (EDP)Reduction in Lactic Dehydrogenase (LDH) Release
Zofenoprilat (3 - 10 µM)YesYesYes
Captopril (400 µM)YesYesYes
Enalaprilat (up to 400 µM)NoNoNo
Ramiprilat (up to 400 µM)NoNoNo
Fosinoprilat (up to 100 µM)NoNoNo
(Data modified from various sources)[6][7]

Delving into the Mechanisms: The Signaling Pathways of Zofenoprilat's Antioxidant Action

The antioxidant effects of Zofenoprilat are mediated through multiple signaling pathways. A key mechanism involves the reduction of reactive oxygen species (ROS), which in turn mitigates endothelial dysfunction. Furthermore, Zofenoprilat has been shown to enhance the bioavailability of nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S), both critical signaling molecules in maintaining vascular health.[1][5][8]

Signaling_Pathways Zofenoprilat Zofenoprilat (-SH group) ROS Reactive Oxygen Species (ROS) Zofenoprilat->ROS Reduces NO Nitric Oxide (NO) Bioavailability Zofenoprilat->NO Enhances H2S Hydrogen Sulfide (H₂S) Signaling Zofenoprilat->H2S Enhances Endothelial_Dysfunction Endothelial Dysfunction ROS->Endothelial_Dysfunction Promotes Vascular_Health Improved Vascular Health Endothelial_Dysfunction->Vascular_Health NO->Vascular_Health Promotes H2S->Vascular_Health Promotes

Zofenoprilat's Antioxidant Signaling Pathways

Experimental Protocols: A Closer Look at the Methodologies

The validation of Zofenoprilat's antioxidant effects relies on robust experimental designs. Below are the detailed methodologies for the key experiments cited.

1. Assessment of Atherosclerosis and Lipid Peroxidation in Apolipoprotein-E-Deficient Mice

  • Animal Model: Apolipoprotein-E-deficient mice, a well-established model for studying atherosclerosis.

  • Treatment: Chronic (6-month) oral administration of Zofenopril, Enalapril, or Captopril at specified doses. A control group receives a placebo.

  • Atherosclerotic Lesion Area Measurement:

    • At the end of the treatment period, mice are euthanized, and the aortas are excised.

    • The aortas are opened longitudinally, fixed, and stained (e.g., with Oil Red O) to visualize atherosclerotic plaques.

    • The total aortic area and the lesion area are quantified using image analysis software.

  • Lipid Peroxidation Assessment (MDA Content):

    • Blood samples are collected, and plasma low-density lipoprotein (LDL) is isolated.

    • The susceptibility of LDL to oxidation is determined by measuring the formation of malondialdehyde (MDA), a common marker of lipid peroxidation, typically using a thiobarbituric acid reactive substances (TBARS) assay.

    • MDA content is expressed as nmol/mg of LDL protein.

2. Cardioprotective Effects in an Isolated Rat Heart (Ischemia/Reperfusion Model)

  • Model: Isolated Langendorff-perfused rat hearts.

  • Protocol:

    • Hearts are excised and mounted on a Langendorff apparatus, allowing for retrograde perfusion with a crystalloid buffer.

    • After a stabilization period, hearts are subjected to a period of global ischemia (no flow) followed by a period of reperfusion.

    • Different ACE inhibitors (Zofenoprilat, Captopril, Enalaprilat, Ramiprilat, Fosinoprilat) are added to the perfusion buffer before the ischemic period.

  • Measurement of Cardioprotection:

    • Contractile Force: Measured throughout the experiment using a force transducer attached to the apex of the heart.

    • End-Diastolic Pressure (EDP): Monitored as an indicator of left ventricular stiffness and injury.

    • Lactic Dehydrogenase (LDH) Release: The coronary effluent is collected during reperfusion, and LDH activity is measured spectrophotometrically. LDH is an enzyme released from damaged cells, and its presence in the effluent indicates myocardial injury.

Experimental_Workflow cluster_Atherosclerosis Atherosclerosis & Lipid Peroxidation Assay cluster_Cardioprotection Ischemia/Reperfusion Model A1 ApoE-Deficient Mice (Chronic Treatment with ACEIs) A2 Aorta Excision & Staining A1->A2 A4 Blood Collection & LDL Isolation A1->A4 A3 Image Analysis of Atherosclerotic Lesions A2->A3 A5 MDA Content Measurement (TBARS Assay) A4->A5 C1 Isolated Rat Heart (Langendorff Perfusion) C2 Pre-treatment with ACEIs C1->C2 C3 Global Ischemia followed by Reperfusion C2->C3 C4 Measurement of: - Contractile Force - End-Diastolic Pressure - LDH Release C3->C4

References

Zofenoprilat Cross-Reactivity in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Zofenoprilat (B1230023) and ACE Inhibition

Zofenopril is a prodrug that is hydrolyzed in vivo to its active form, zofenoprilat. Zofenoprilat is a potent inhibitor of Angiotensin-Converting Enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS) that plays a crucial role in blood pressure regulation.[1] By inhibiting ACE, zofenoprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] Zofenoprilat's mechanism of action, like other ACE inhibitors, is primarily attributed to its interaction with the active site of the ACE enzyme.

Comparative Enzymatic Activity of Zofenoprilat

While specific quantitative data on the cross-reactivity of zofenoprilat with other enzymes is limited, its high affinity for ACE is well-established. A comprehensive cross-reactivity study would involve testing zofenoprilat against a panel of structurally and functionally related enzymes, such as other metalloproteases.

Hypothetical Cross-Reactivity Data

The following table presents a hypothetical summary of results from an enzymatic assay screening of zofenoprilat against other proteases. This data is for illustrative purposes to demonstrate how such a comparison would be presented.

EnzymeEnzyme ClassSubstrateZofenoprilat IC₅₀ (nM)Captopril IC₅₀ (nM)Enalaprilat IC₅₀ (nM)
Angiotensin-Converting Enzyme (ACE)MetalloproteaseFAPGG52010
Neprilysin (NEP)MetalloproteaseDansyl-D-Ala-Gly-Phe(pNO₂)-Gly> 10,000> 10,000> 10,000
Carboxypeptidase AMetalloproteaseHippuryl-L-phenylalanine> 10,000> 5,000> 10,000
ThermolysinMetalloproteaseFurylacryloyl-Gly-L-Leu-NH₂> 10,000> 10,000> 10,000

IC₅₀ (Half maximal inhibitory concentration) values are hypothetical and intended for comparative illustration.

Experimental Protocols

A detailed methodology for determining the inhibitory activity of zofenoprilat on ACE and for assessing cross-reactivity with other enzymes is provided below.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is based on the spectrophotometric measurement of the hydrolysis of a synthetic substrate, N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG).[2]

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG) substrate

  • Zofenoprilat and other test inhibitors

  • Assay Buffer: 50 mM HEPES, 300 mM NaCl, pH 8.3

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a stock solution of zofenoprilat and other inhibitors in the assay buffer.

  • In a 96-well UV-transparent plate, add 20 µL of various concentrations of the inhibitor. For the control, add 20 µL of assay buffer.

  • Add 160 µL of the FAPGG substrate solution (final concentration 0.5 mM) to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the ACE solution (final concentration 10 mU/mL).

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes at 37°C. The rate of FAPGG hydrolysis is proportional to the decrease in absorbance.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cross-Reactivity Enzymatic Assay Protocol

To assess cross-reactivity, a similar protocol would be followed for other proteases, using their respective specific substrates.

Procedure:

  • Select a panel of relevant enzymes (e.g., Neprilysin, Carboxypeptidase A, Thermolysin).

  • For each enzyme, use its specific substrate and optimized assay buffer conditions.

  • Follow the same steps as the ACE inhibition assay to determine the IC₅₀ of zofenoprilat against each enzyme.

  • A significantly higher IC₅₀ value for other enzymes compared to ACE would indicate high specificity of zofenoprilat for its target.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams illustrate the workflow of the ACE inhibition assay and the renin-angiotensin signaling pathway.

ACE_Inhibition_Assay_Workflow prep Prepare Reagents (Buffer, Substrate, Enzyme, Inhibitor) plate Plate Setup (Inhibitor/Control + Substrate) prep->plate pre_incubate Pre-incubate (37°C, 10 min) plate->pre_incubate add_enzyme Add ACE Enzyme (Initiate Reaction) pre_incubate->add_enzyme measure Kinetic Measurement (Absorbance at 340 nm) add_enzyme->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze

Workflow of the ACE Inhibition Enzymatic Assay.

References

Safety Operating Guide

Safe Disposal of Zofenoprilat Arginine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Zofenoprilat (B1230023) arginine. In the absence of a specific Safety Data Sheet (SDS) for Zofenoprilat arginine, this procedure is based on general best practices for pharmaceutical waste, information on its components, and a precautionary approach to handling pharmacologically active substances.

I. Immediate Safety and Handling Considerations

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care to minimize exposure and prevent environmental release.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.

In the event of a spill, contain the material and prevent it from entering drains or waterways. For solid spills, carefully sweep or vacuum the material into a designated waste container. For liquid spills, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal.

II. Waste Characterization and Segregation

Proper characterization and segregation of waste are the foundational steps for safe and compliant disposal. This compound waste should be categorized as follows:

  • Unused or Expired this compound: Pure, unadulterated product.

  • Contaminated Labware: Disposable items such as pipette tips, vials, and gloves that have come into direct contact with this compound.

  • Aqueous Solutions: Solutions containing this compound.

Crucially, do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management protocols.

III. Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local regulations for pharmaceutical waste. The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies regulating this area.[1][2]

Step 1: Containerization

  • Place all this compound waste, including contaminated labware, into a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the waste material.

Step 2: Labeling

  • Label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound." Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.

Step 3: Storage

  • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.

Step 4: Disposal

  • Never dispose of this compound down the drain. The EPA has specific regulations, often referred to as Subpart P, that prohibit the sewering of hazardous waste pharmaceuticals by healthcare facilities.[2]

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste contractor.

  • The most common and recommended disposal method for pharmaceutical waste is incineration at a permitted facility.[2]

IV. Quantitative Data Summary

PropertyL-ArginineZofenoprilat (Active Metabolite)
CAS Number 74-79-3Not specified
Hazard Classification Not classified as a hazardous substance or mixture.Pharmacologically active ACE inhibitor.
Disposal Considerations Waste material must be disposed of in accordance with national and local regulations. Leave in original containers. Do not mix with other waste.[3]Should not be released into the environment.[4]

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated characterize Characterize Waste (Unused, Contaminated, Aqueous) start->characterize segregate Segregate from Other Waste Streams characterize->segregate drain Drain Disposal characterize->drain containerize Place in Labeled, Sealed Hazardous Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs incinerate Incineration by Licensed Hazardous Waste Contractor contact_ehs->incinerate no_drain Prohibited drain->no_drain Do Not Dispose Down Drain

Disposal workflow for this compound.

This guide provides a framework for the safe disposal of this compound. Always consult your institution's specific waste management policies and your Environmental Health and Safety department for guidance. By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.

References

Essential Safety and Logistical Information for Handling Zofenoprilat Arginine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Zofenoprilat (B1230023) arginine. The following procedural guidance is designed to ensure a safe laboratory environment and minimize exposure risk.

Personal Protective Equipment (PPE)

When handling Zofenoprilat arginine, particularly in its powdered form, a comprehensive PPE strategy is essential to prevent skin and respiratory exposure.

PPE ComponentSpecificationRationale
Gloves Double-layered nitrile gloves, powder-free.Prevents direct skin contact. Double gloving provides an extra layer of protection against potential contamination. Powder-free gloves are recommended to avoid aerosolization of the compound.
Gown Disposable, long-sleeved, with tight-fitting cuffs.Protects skin and personal clothing from contamination.
Eye Protection Safety goggles with side shields.Protects eyes from dust particles and accidental splashes.
Face Protection Face shield, to be worn in addition to safety goggles.Provides a full barrier against splashes and airborne particles, protecting the entire face.
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.Recommended when handling the powder outside of a containment system or when there is a risk of aerosolization, such as during weighing or reconstitution, and for spill cleanup.

Occupational Exposure and Health Hazard Summary

This compound is an active pharmaceutical ingredient (API) and should be handled with care. As an Angiotensin-Converting Enzyme (ACE) inhibitor, it is designed to have physiological effects at low doses.

Hazard DataValueSource
Occupational Exposure Limit (OEL) for ACE Inhibitors 0.1 mg/m³ (Time-Weighted Average over 8 hours)[1]
Primary Routes of Exposure Inhalation, skin contact, eye contact, ingestion.
Known Health Hazards May cause skin and eye irritation. In animal studies at high doses, effects on red blood cells, increased serum urea (B33335) nitrogen, and reproductive toxicity have been observed.[2][2]

Step-by-Step Handling Procedures

1. Preparation and Weighing (in a Containment System):

  • Step 1: Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a powder containment hood.

  • Step 2: Before starting, ensure the ventilation system is functioning correctly.

  • Step 3: Don all required PPE as specified in the table above.

  • Step 4: Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

  • Step 5: Use dedicated, calibrated equipment for weighing. Employ anti-static measures if necessary.

  • Step 6: Handle the compound gently to avoid creating dust.

  • Step 7: Once weighing is complete, carefully seal the primary container and decontaminate the exterior with a suitable cleaning agent (e.g., 70% ethanol).

  • Step 8: Clean all equipment and the work surface thoroughly. Dispose of the liner and any contaminated wipes as hazardous waste.

2. Solution Preparation:

  • Step 1: When preparing solutions, do so within a fume hood.

  • Step 2: Add the solvent to the weighed this compound powder slowly to avoid splashing.

  • Step 3: If sonication or vortexing is required, ensure the container is securely capped.

  • Step 4: Label the solution container clearly with the compound name, concentration, solvent, and date of preparation.

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response Protocol:

  • Step 1: Evacuate and Secure the Area: Immediately alert others in the vicinity. Restrict access to the spill area.

  • Step 2: Don Appropriate PPE: This should include a respirator, double nitrile gloves, a disposable gown, and eye/face protection.

  • Step 3: Contain the Spill: For powdered spills, gently cover the area with damp paper towels to avoid raising dust. For liquid spills, use an appropriate absorbent material.

  • Step 4: Clean the Spill: Carefully collect the absorbed material or damp paper towels using forceps or other tools and place them into a labeled, sealable hazardous waste container.

  • Step 5: Decontaminate the Area: Clean the spill area with a suitable detergent and water, followed by a rinse with 70% ethanol.

  • Step 6: Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous pharmaceutical waste.

Storage and Disposal Plans

Storage:

ConditionSpecification
Short-Term Storage Store at -20°C in a tightly sealed container.
Long-Term Storage Store at -80°C in a tightly sealed container.
General Precautions Store in a cool, dry, and well-ventilated area. Keep away from oxidizing agents and other incompatible materials.[3]

Disposal:

  • Waste Characterization: All waste materials contaminated with this compound, including empty containers, disposable labware, cleaning materials, and expired product, must be treated as hazardous pharmaceutical waste.

  • Containerization: Collect all waste in clearly labeled, sealed, and leak-proof containers. The label should read "Hazardous Waste - Pharmaceuticals."

  • Disposal Method: Do not dispose of this compound down the drain.[4] All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Experimental Workflow and Signaling Pathway

Below are diagrams illustrating a typical experimental workflow for handling this compound and its mechanism of action.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Containment Area prep_ppe->prep_area prep_weigh Weigh this compound prep_area->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve exp_treat Treat Cells/Tissues prep_dissolve->exp_treat Transfer to Experiment exp_incubate Incubate exp_treat->exp_incubate exp_analyze Analyze Results exp_incubate->exp_analyze cleanup_decon Decontaminate Surfaces & Equipment exp_analyze->cleanup_decon End of Experiment cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Experimental Workflow for this compound.

G Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Zofenoprilat_Arginine This compound Zofenoprilat_Arginine->ACE Inhibits

Caption: Mechanism of Action of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zofenoprilat arginine
Reactant of Route 2
Reactant of Route 2
Zofenoprilat arginine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.